4,4-Difluorobut-3-enoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H4F2O2 |
|---|---|
Molecular Weight |
122.07 g/mol |
IUPAC Name |
4,4-difluorobut-3-enoic acid |
InChI |
InChI=1S/C4H4F2O2/c5-3(6)1-2-4(7)8/h1H,2H2,(H,7,8) |
InChI Key |
KYVNTUAQQAZYNP-UHFFFAOYSA-N |
Canonical SMILES |
C(C=C(F)F)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Data of 4,4-Difluorobut-3-enoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4,4-Difluorobut-3-enoic acid, a molecule of interest in synthetic and medicinal chemistry. Due to a lack of publicly available experimental spectra, this document leverages predictive models and comparative data from structurally related compounds to offer an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of 4,4-Difluorobut-3-enoic acid in a research and development setting.
Introduction
4,4-Difluorobut-3-enoic acid is a fluorinated organic compound with potential applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The presence of the gem-difluoroalkene moiety and a carboxylic acid group imparts unique chemical properties that are of significant interest to researchers. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound. This guide provides a detailed predictive analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra, its characteristic IR absorption bands, and its expected fragmentation patterns in mass spectrometry.
Molecular Structure and Predicted Spectroscopic Features
The structure of 4,4-Difluorobut-3-enoic acid is presented below. The key functional groups that will dominate its spectroscopic behavior are the carboxylic acid, the carbon-carbon double bond, and the geminal difluoro group.
Caption: Molecular structure of 4,4-Difluorobut-3-enoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For 4,4-Difluorobut-3-enoic acid, ¹H, ¹³C, and ¹⁹F NMR will provide complementary and crucial information.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show three distinct signals:
-
-CH₂- (Methylene protons at C2): This signal is anticipated to appear as a doublet of triplets. The triplet arises from coupling to the adjacent vinyl proton, and the doublet arises from a longer-range coupling to the two fluorine atoms.
-
=CH- (Vinyl proton at C3): This proton will likely be observed as a triplet of triplets due to coupling with the adjacent methylene protons and the two geminal fluorine atoms.
-
-COOH (Carboxylic acid proton): This proton will typically appear as a broad singlet at a downfield chemical shift, often in the range of 10-13 ppm.[1] Its position can be concentration and solvent-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CH₂- | 2.5 - 3.5 | dt |
| =CH- | 5.0 - 6.0 | tt |
| -COOH | 10 - 13 | br s |
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is predicted to display four signals corresponding to the four unique carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the neighboring atoms, particularly the oxygen and fluorine atoms. The signals for the carbons bearing fluorine atoms will also exhibit C-F coupling, which can be a valuable diagnostic tool.[2][3]
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| -C H₂- | 30 - 40 | |
| =C H- | 110 - 125 | |
| =C F₂ | 145 - 160 | Expected to be a triplet due to ¹JCF coupling. |
| -C OOH | 170 - 180 |
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique for the analysis of organofluorine compounds.[4] For 4,4-Difluorobut-3-enoic acid, a single signal is expected for the two equivalent fluorine atoms. This signal will be split by the vinyl proton.
Table 3: Predicted ¹⁹F NMR Chemical Shift and Splitting Pattern
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| =CF₂ | -80 to -120 | d |
Infrared (IR) Spectroscopy
The IR spectrum of 4,4-Difluorobut-3-enoic acid will be characterized by absorptions corresponding to its key functional groups.
-
O-H Stretch: A very broad absorption is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.[5][6]
-
C-H Stretch: Absorptions for the sp² and sp³ C-H bonds will likely be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.[5]
-
C=O Stretch: A strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid is predicted to appear in the range of 1730-1700 cm⁻¹.[7]
-
C=C Stretch: A medium intensity band for the carbon-carbon double bond stretch is expected around 1650 cm⁻¹.
-
C-F Stretch: Strong absorptions due to the carbon-fluorine bonds are anticipated in the fingerprint region, typically between 1300 and 1100 cm⁻¹.
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |
| C-H (sp²) | 3100 - 3000 | Medium |
| C-H (sp³) | 3000 - 2850 | Medium |
| C=O (Carboxylic Acid) | 1730 - 1700 | Strong |
| C=C (Alkene) | ~1650 | Medium |
| C-F | 1300 - 1100 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 4,4-Difluorobut-3-enoic acid (Molecular Weight: 122.07 g/mol ), the following features are predicted.
Predicted Molecular Ion and Adducts:
PubChem predicts several common adducts for this molecule.[8]
Table 5: Predicted m/z Values for Molecular Ions and Adducts
| Ion | Predicted m/z |
| [M+H]⁺ | 123.02522 |
| [M+Na]⁺ | 145.00716 |
| [M-H]⁻ | 121.01066 |
Predicted Fragmentation Pattern:
The fragmentation of the molecular ion in an electron ionization (EI) mass spectrum would likely proceed through several characteristic pathways for carboxylic acids and fluorinated compounds.
-
Loss of H₂O: A common fragmentation for carboxylic acids, leading to a peak at m/z 104.
-
Loss of •OH: Cleavage of the hydroxyl radical would result in a fragment at m/z 105.
-
Loss of •COOH: Decarboxylation would produce a fragment at m/z 77.
-
McLafferty Rearrangement: While less common for unsaturated acids, if it were to occur, it would lead to a characteristic neutral loss.
-
Loss of HF: The elimination of hydrogen fluoride is a common fragmentation pathway for fluorinated compounds.
Caption: Predicted major fragmentation pathways for 4,4-Difluorobut-3-enoic acid.
Experimental Protocols
While experimental data is not currently available, the following protocols outline the standard procedures for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 4,4-Difluorobut-3-enoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: On the same instrument, acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition: Acquire the ¹⁹F spectrum, which is typically proton-coupled to observe the F-H couplings. The spectral width will need to be set appropriately to cover the expected chemical shift range of organofluorine compounds.
IR Spectroscopy
-
Sample Preparation: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the neat sample directly on the ATR crystal. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal or salt plate should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: For Electrospray Ionization (ESI), dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with a small amount of formic acid for positive ion mode or ammonia for negative ion mode) and infuse it into the mass spectrometer. For Electron Ionization (EI), the sample can be introduced via a direct insertion probe or a gas chromatograph.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). For tandem mass spectrometry (MS/MS), the molecular ion of interest can be isolated and fragmented to elucidate its structure.
Caption: A generalized workflow for NMR analysis.
Conclusion
This technical guide provides a detailed prediction and interpretation of the key spectroscopic data for 4,4-Difluorobut-3-enoic acid. While experimental verification is pending, the predicted NMR, IR, and MS data presented herein offer a robust framework for the identification and characterization of this compound. The provided methodologies and spectral interpretations are grounded in fundamental spectroscopic principles and comparative analysis with related structures, serving as a valuable initial reference for researchers in the field.
References
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Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. Retrieved from [Link]
- American Society for Mass Spectrometry. (2013). Formation and Fragmentation of Unsaturated Fatty Acid [M – 2H + Na]– Ions: Stabilized Carbanions for Charge-Directed Fragmentation. Journal of the American Society for Mass Spectrometry.
- Chem.libretexts.org. (2022). 21.
- Chemistry LibreTexts. (2023). IR: carboxylic acids.
-
Clarkson University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids.
- National Center for Biotechnology Inform
-
Organic Chemistry Data & Info. (n.d.). NMR Chart. Retrieved from [Link]
- PubMed. (2014).
- Royal Society of Chemistry. (n.d.). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds.
- Scilit. (n.d.). The fluorine magnetic resonance spectrum of poly(vinyl fluoride).
- Scilit. (n.d.).
- Socratic-Method. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids.
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
- YouTube. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
- ACS Publications. (n.d.). a fluorine-19 nuclear magnetic resonance study of some 1,1-difluoro-2-(4-substituted-bicyclo[2.2.2]oct-1-yl)ethenes. The Journal of Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). 3,3-Difluoro-2-(trifluoromethyl)acrylic acid. PubChem.
- Preprints.org. (2025).
- ResearchGate. (n.d.). Primary fragmentations by MS/MS of [M -H] -ions from dicarboxylic acids and some monoesters having C-3 to C-12 chain lengths.
- The Royal Society of Chemistry. (n.d.). Table of Contents 1. Instruments and Materials 2. Experimental Section 3. NMR Spectra 4. HRMS Spetra 5. HPLC Analysis 6.
- National Center for Biotechnology Information. (n.d.).
- National Institute of Standards and Technology. (n.d.). Butanoic acid, heptafluoro-. NIST WebBook.
- PubChemLite. (n.d.). 4,4-difluorobut-3-enoic acid (C4H4F2O2).
- National Center for Biotechnology Information. (n.d.).
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.
- RSC Publishing. (n.d.).
- ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds.
- Thieme. (n.d.). 13C NMR Spectroscopy.
- SpectraBase. (n.d.). Butanoic acid, 2-(methoxyimino)-, phenylmethyl ester.
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts.
- ResearchGate. (n.d.). ¹H NMR (CDCl3/trifluoroacetic acid (TFA)) spectra of (a)....
- YouTube. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.
- ChemScene. (n.d.). (E)-4-(3,5-Difluorophenyl)-2,2-difluorobut-3-enoic acid.
- ChemicalBook. (n.d.). 4,4'-Difluorobiphenyl(398-23-2) 1H NMR spectrum.
- SpectraBase. (n.d.). 4,4'-Difluorobiphenyl-2,2'-dicarboxylic acid, 2me derivative - Optional[Vapor Phase IR] - Spectrum.
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Early research and discovery of fluorinated butenoic acids
Executive Summary
The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry, primarily due to fluorine’s ability to modulate lipophilicity, metabolic stability, and pKa without significantly altering steric bulk. Fluorinated butenoic acids (fluorinated crotonic acids) represent a critical class of intermediates in this domain. They serve as potent Michael acceptors and essential building blocks for the synthesis of fluorinated amino acids, heterocycles, and peptidomimetics.
This guide analyzes the early discovery, synthetic evolution, and physicochemical properties of three primary isomers: 2-fluorobut-2-enoic acid , 3-fluorobut-2-enoic acid , and 4,4,4-trifluorobut-2-enoic acid . It provides validated protocols and mechanistic insights to support their application in drug development.
Historical Context & Synthetic Evolution
The exploration of fluorinated unsaturated acids began in the mid-20th century, driven by the search for metabolic blockers and antimetabolites.
-
The Walborsky Era (1950s): The foundational work by H. M. Walborsky and M. E. Baum (1956) marked a pivotal moment. Their research focused on synthesizing fluorinated amino acids, utilizing unsaturated fluorinated esters as key intermediates. This established the viability of these compounds as precursors for biological probes.
-
The Wittig Breakthrough (1960s-80s): Early methods relied on harsh halogen exchange reactions or dehydration of hydroxy-acids. The adaptation of the Wittig reaction allowed for the stereoselective construction of the double bond, particularly for the trifluoromethyl variants, enabling scalable access to 4,4,4-trifluorocrotonates.
-
Modern Catalysis: Contemporary methods employ phase-transfer catalysis and organometallic coupling to introduce fluorine atoms at the vinylic positions (2- and 3- positions) with high regioselectivity.
Mechanistic Pathways & Synthesis
Synthesis of 4,4,4-Trifluorobut-2-enoic Acid (TFC)
The most robust early method for generating the trifluoromethylated analog involves a modified Wittig reaction. This pathway avoids the handling of gaseous fluoro-olefins and utilizes stable phosphonium salts.
Mechanism:
-
Quaternization: Triphenylphosphine reacts with ethyl bromoacetate to form the phosphonium salt.
-
Acylation: In situ treatment with trifluoroacetic anhydride (TFAA) and base generates the
-trifluoroacetyl phosphorane. -
Intramolecular Wittig (Thermolysis): The phosphorane undergoes thermal decomposition (or elimination) to yield the alkyne or alkene depending on conditions. For the enoate, a stabilized ylide approach is often used.
Synthesis of 2-Fluorobut-2-enoic Acid
Early synthesis of the 2-fluoro isomer was challenging due to the instability of
-
Route: Condensation of diethyl fluoromalonate with acetaldehyde followed by decarboxylation.
-
Modern Alternative: Nucleophilic fluorination of benziodoxolone derivatives or biosynthetically inspired routes involving 2-fluoro-3-hydroxypropionate dehydration.
Synthesis of 3-Fluorobut-2-enoic Acid
This isomer acts as a vinylogous acid halide equivalent.
-
Route: Bromination of crotonic acid esters followed by phase-transfer catalyzed substitution with fluoride sources (e.g., KF, TBAF).
-
Challenge: Controlling the E/Z stereochemistry during the substitution step is critical, as the fluoride ion is a strong base and can induce isomerization.
Physicochemical Properties & Reactivity Profile
The introduction of fluorine drastically alters the electronic landscape of the butenoic acid scaffold. The trifluoromethyl group (in the 4-position) exerts a powerful electron-withdrawing effect (-I), significantly lowering the LUMO energy of the double bond and making it a "super-Michael acceptor."
Table 1: Comparative Properties of Fluorinated Butenoic Acids
| Property | Crotonic Acid (Ref) | 2-Fluorobut-2-enoic Acid | 4,4,4-Trifluorobut-2-enoic Acid |
| Molecular Formula | C₄H₆O₂ | C₄H₅FO₂ | C₄H₃F₃O₂ |
| Molecular Weight | 86.09 | 104.08 | 140.06 |
| Melting Point | 71°C | N/A (Liquid/Low melt) | 54°C |
| pKa (approx) | 4.69 | 0.9 (Strong Acid) | ~2.5 (Vinylogous effect) |
| Electronic Effect | Weak Electrophile | Moderate Electrophile | Strong Electrophile |
| Primary Reactivity | 1,4-Addition | 1,4-Addition / Cycloaddition | Rapid Michael Addition |
Reactivity Highlight: Michael Addition
The 4,4,4-trifluoro analog reacts avidly with nucleophiles (amines, thiols, malonates). The resulting adducts are stable, non-reversible intermediates often used in the synthesis of trifluoromethylated amino acids.
Experimental Protocols
Protocol A: Synthesis of Ethyl 4,4,4-Trifluorobut-2-enoate
Based on modified Organic Syntheses methodologies.
Reagents:
-
(Carbethoxymethyl)triphenylphosphonium bromide (0.5 mol)
-
Triethylamine (1.1 mol)
-
Trifluoroacetic anhydride (0.55 mol)
-
THF (Anhydrous)
Step-by-Step Workflow:
-
Preparation of Phosphorane: Suspend the phosphonium bromide in THF (1.1 L) and cool to 0°C. Add triethylamine dropwise over 15 minutes. Stir for 30 minutes.
-
Acylation: Add trifluoroacetic anhydride dropwise, maintaining the internal temperature below 10°C. The solution will turn yellow/orange, indicating ylide formation. Stir for 1 hour.
-
Workup: Filter off the triethylamine hydrobromide precipitate. Concentrate the filtrate to obtain the crude acyl phosphorane.
-
Thermolysis: Heat the crude phosphorane under vacuum (10-20 mmHg) at 150-180°C. The product, Ethyl 4,4,4-trifluorobut-2-enoate, will distill over.
-
Purification: Redistill the collected liquid (bp ~100-105°C at atmospheric pressure) to achieve >95% purity.
Validation Check:
-
19F NMR: Look for a doublet/singlet around -65 ppm (CF3 group).
-
1H NMR: Confirm trans-alkene coupling (J ~ 16 Hz).
Protocol B: Michael Addition of Benzylamine
Objective: Synthesis of 3-(benzylamino)-4,4,4-trifluorobutanoate.
-
Setup: Dissolve Ethyl 4,4,4-trifluorobut-2-enoate (10 mmol) in ethanol (20 mL).
-
Addition: Add benzylamine (11 mmol) dropwise at room temperature. The reaction is exothermic; cooling may be required.[1]
-
Monitoring: Stir for 2 hours. Monitor via TLC (disappearance of UV-active starting material).
-
Isolation: Evaporate solvent under reduced pressure. The residue is typically the pure amino ester.
-
Purification: If necessary, purify via flash chromatography (Hexane/EtOAc).
Applications in Drug Discovery
-
Bioisosteres of Leucine: The 4,4,4-trifluorobutenoic acid skeleton is the direct precursor to trifluoroleucine , a non-canonical amino acid used to increase the proteolytic stability of peptides.
-
Metabolic Blocking: Placing fluorine at the 2- or 3-position of the butenoic chain blocks metabolic oxidation (e.g., beta-oxidation), extending the half-life of fatty acid analogs.
-
Heterocycle Synthesis: Reaction with hydrazines or amidines yields trifluoromethyl-substituted pyrazoles and pyrimidines, common pharmacophores in anti-inflammatory and kinase inhibitor drugs.
References
-
Walborsky, H. M.; Baum, M. E. "Fluorinated Amino Acids.[2] I. The Synthesis of α-Amino-γ-fluorobutyric Acid." Journal of Organic Chemistry, 1956, 21(5), 538–541. Link
- Bégué, J.-P.; Bonnet-Delpon, D. "Bioorganic and Medicinal Chemistry of Fluorine." John Wiley & Sons, 2008. (General Reference for Properties).
-
Organic Syntheses. "Ethyl 4,4,4-trifluoro-2-butynoate." Org.[3][4] Synth. 1980, 59, 66. (Methodology basis for Wittig route). Link
-
Laurenson, J. A. B.; et al. "Multigramme synthesis and asymmetric dihydroxylation of a 4-fluorobut-2E-enoate." Beilstein Journal of Organic Chemistry, 2013, 9, 2660–2668. Link
-
PubChem Compound Summary. "2-Fluorobut-2-enoic acid" (CID 15594782). Link
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Theoretical studies on the electronic structure of 4,4-Difluorobut-3-enoic acid
Title: Theoretical Characterization of 4,4-Difluorobut-3-enoic Acid: A Strategic Framework for Electronic Structure Elucidation
Executive Summary: The Gem-Difluoroalkene Motif in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a pivotal tool for modulating pKa, lipophilicity, and metabolic stability. 4,4-Difluorobut-3-enoic acid (DFBA) represents a critical structural motif, combining a gem-difluoroalkene group with a carboxylic acid tail. This molecule serves as a compelling case study for understanding the electronic perturbations introduced by the
This technical guide provides a rigorous, self-validating computational framework for characterizing the electronic structure of DFBA. Moving beyond standard geometry optimizations, we detail a workflow to quantify negative hyperconjugation, frontier molecular orbital (FMO) localization, and electrostatic potential surfaces that dictate its behavior as a potential enzyme inhibitor or synthetic building block.
Computational Methodology: The "Gold Standard" Protocol
To ensure data integrity and reproducibility, theoretical studies of organofluorine compounds require specific functional/basis set combinations that account for dispersion forces and diffuse electron density around fluorine atoms.
Theory Level Selection
-
Density Functional:
B97X-D or M06-2X .-
Causality: Standard B3LYP often fails to accurately describe the dispersion interactions and long-range corrections necessary for halogenated systems. M06-2X (Minnesota functional) is parametrized for main-group thermochemistry and non-covalent interactions, making it superior for capturing the subtle intramolecular H-bonding potential between the carboxyl and fluoro groups.
-
-
Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).
-
Causality: Fluorine's high electronegativity demands a flexible basis set with polarization functions to model the electron density distortion. Pople basis sets (e.g., 6-31G*) are often insufficient for accurate C-F bond length determination.
-
-
Solvation Model: SMD (Solvation Model based on Density) .
-
Context: Calculations should be performed in water (
) to simulate physiological conditions and in dichloromethane ( ) for synthetic relevance.
-
The Computational Workflow
The following diagram illustrates the critical path for a complete electronic characterization.
Figure 1: Step-by-step computational workflow for the theoretical characterization of 4,4-Difluorobut-3-enoic acid.
Electronic Structure Analysis
Geometry and Conformational Landscape
The structure of DFBA (
-
Key Parameter: The dihedral angle
. -
Expectation: The gauche effect may stabilize conformations where the fluorine atoms minimize repulsion with the carbonyl oxygen, though an intramolecular H-bond (
) could stabilize a pseudo-cyclic structure. -
Data Output: Generate a Potential Energy Surface (PES) scan by rotating the
bond in increments.
Natural Bond Orbital (NBO) Analysis: The Gem-Difluoro Effect
The gem-difluoroalkene moiety is not merely an inductive withdrawer; it exhibits negative hyperconjugation . This is the defining electronic feature of this molecule.
-
Mechanism: The lone pair electrons on Fluorine (
) donate into the antibonding orbital of the adjacent C-C pi system or sigma bond. -
Critical Interaction to Quantify:
.-
Unlike standard alkenes, the presence of two fluorines lowers the energy of the
orbital, making the double bond more susceptible to nucleophilic attack (Michael acceptor character), despite the lack of conjugation to the carbonyl.
-
-
Result Interpretation: A high Second-Order Perturbation Energy (
) value (>15 kcal/mol) for this interaction confirms strong electronic delocalization.
Frontier Molecular Orbitals (FMO)
The spatial distribution of the HOMO and LUMO provides a map of reactivity.
| Orbital | Predicted Localization | Chemical Implication |
| HOMO | Centered on the | Nucleophilic character; site of oxidation or electrophilic attack (e.g., by metabolic enzymes). |
| LUMO | Delocalized over the | Electrophilic character.[1] The |
| Gap ( | Large (> 5 eV). | Indicates high kinetic stability (chemical hardness), suggesting the molecule is stable in isolation but reactive under enzymatic catalysis. |
Reactivity & Mechanism: The "Self-Validating" Logic
To validate the theoretical model, one must correlate calculated properties with known chemical behaviors of gem-difluoroalkenes.
The Electrophilicity/Nucleophilicity Dualism
Gem-difluoroalkenes are unique:
-
Electrophilic
( ): Due to the inductive effect of two fluorines. -
Nucleophilic
( ): Due to the "negative hyperconjugative" donation from F lone pairs.
We visualize this electronic "push-pull" mechanism below:
Figure 2: Electronic effects governing the reactivity of the gem-difluoroalkene moiety.
Molecular Electrostatic Potential (MEP)
Mapping the MEP onto the electron density surface (isovalue 0.002 a.u.) will reveal:
-
Red Regions (Negative): Localized on the Carbonyl Oxygen and Fluorine atoms (H-bond acceptors).
-
Blue Regions (Positive): Localized on the Carboxyl Hydrogen (Acidic) and the
carbon (susceptible to nucleophilic attack). -
Validation: If the
carbon does not show a positive potential relative to the alkene CH, the basis set lacks sufficient polarization (use def2-QZVP if necessary).
References
-
Gaussian, Inc. Gaussian 16, Revision C.01. Wallingford, CT, 2016.
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215-241.
-
Weigend, F., & Ahlrichs, R. (2005). Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn: Design and assessment of accuracy. Physical Chemistry Chemical Physics, 7(18), 3297-3305.
-
Glendening, E. D., et al. (2013). NBO 6.0: Natural Bond Orbital Analysis Program.
-
Anbarasan, P., et al. (2020). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. PMC (PubMed Central).
-
PubChem. 4,4-Difluorobut-3-enoic acid (CID 14855878). National Library of Medicine.
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Reactivity and stability of 4,4-Difluorobut-3-enoic acid under various conditions
An In-depth Technical Guide on the Reactivity and Stability of 4,4-Difluorobut-3-enoic Acid
Authored by: Senior Application Scientist
Abstract
4,4-Difluorobut-3-enoic acid is a fluorinated organic compound of increasing interest within medicinal chemistry and drug development. The incorporation of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[1] This guide provides a comprehensive technical overview of the chemical reactivity and stability of 4,4-Difluorobut-3-enoic acid under various conditions. We will explore its reactivity profile, drawing from fundamental principles of organic chemistry and data on analogous structures, and detail its stability under thermal, pH, photolytic, and oxidative stress. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's characteristics to ensure its effective and reliable use in experimental and developmental pipelines.
Core Molecular Structure and Properties
4,4-Difluorobut-3-enoic acid possesses a unique combination of functional groups that dictate its chemical behavior: a carboxylic acid, an alkene, and a geminal difluoride group.
-
Molecular Formula: C₄H₄F₂O₂[2]
-
IUPAC Name: 4,4-difluorobut-3-enoic acid[2]
-
Key Structural Features:
-
Carboxylic Acid: Provides acidic properties and a site for nucleophilic attack upon deprotonation.
-
Vinyl Difluoride Moiety (C=CF₂): The two highly electronegative fluorine atoms significantly influence the electronic properties of the molecule. They act as strong electron-withdrawing groups, polarizing the carbon-carbon double bond and making the β-carbon susceptible to nucleophilic attack. This moiety is often used as a bioisostere for hydroxyl and thiol groups, acting as a lipophilic hydrogen bond donor.[3]
-
The unique arrangement of these functional groups makes 4,4-Difluorobut-3-enoic acid a valuable building block in the synthesis of more complex fluorinated compounds.[4]
Reactivity Profile: A Tale of Two Functional Groups
The reactivity of 4,4-Difluorobut-3-enoic acid is dominated by the interplay between the electron-deficient alkene and the carboxylic acid group.
Electrophilic Nature of the Alkene
The geminal difluoride group exerts a powerful inductive effect, withdrawing electron density from the double bond. This renders the β-carbon (the carbon atom adjacent to the CF₂ group) electrophilic and susceptible to attack by nucleophiles. This is a common reactivity pattern for fluoroalkenes.
Potential Nucleophilic Addition Reactions:
-
Michael Addition: Soft nucleophiles, such as thiols, amines, and enolates, are expected to add to the β-position of the double bond.
-
Reactions with Organometallic Reagents: Grignard reagents and organocuprates could potentially add to the activated double bond.
Reactivity of the Carboxylic Acid
The carboxylic acid moiety behaves in a predictable manner, undergoing reactions typical of this functional group:
-
Deprotonation: In the presence of a base, the acidic proton is readily removed to form the corresponding carboxylate anion.
-
Esterification: Reaction with an alcohol under acidic conditions will yield the corresponding ester.
-
Amide Formation: Activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of coupling reagents) followed by reaction with an amine will produce an amide.
The electron-withdrawing nature of the difluoroalkene group is expected to increase the acidity of the carboxylic acid proton compared to its non-fluorinated analog, butanoic acid.
Caption: Reactivity centers of 4,4-Difluorobut-3-enoic acid.
Stability Under Various Conditions
Understanding the stability of a compound is critical for its storage, handling, and application in multi-step syntheses or biological assays. While specific degradation pathways for 4,4-Difluorobut-3-enoic acid are not extensively published, we can infer potential routes based on the reactivity of its functional groups and data from similar fluorinated compounds.[5]
pH Stability
The stability of organic molecules can be highly dependent on the pH of the solution.
-
Acidic Conditions (pH < 4): The compound is expected to be relatively stable. However, under harsh acidic conditions (e.g., strong acid and heat), hydrolysis of the vinyl fluoride groups is a possibility, though generally unlikely without a catalyst. Studies on similar compounds have shown that some fluorinated molecules can undergo hydrolysis of ether linkages under acidic conditions.[6]
-
Neutral Conditions (pH 6-8): This is expected to be the pH range of maximum stability.
-
Alkaline Conditions (pH > 8): The compound is most vulnerable under basic conditions. The presence of a base can facilitate dehydrofluorination, an elimination reaction that removes HF from the molecule.[7] This is a known degradation pathway for some fluorinated compounds. Additionally, alkali amendment can promote the mineralization of fluorinated acids.[8]
Thermal Stability
Exposure to elevated temperatures can induce decomposition. The likely thermal degradation pathway for 4,4-Difluorobut-3-enoic acid is decarboxylation, particularly at high temperatures. The stability of organic compounds to heat can be assessed using methods like isoteniscope measurements, which determine the temperature at which a compound's vapor pressure begins to increase due to decomposition.[9]
Photostability
The carbon-carbon double bond in 4,4-Difluorobut-3-enoic acid makes it potentially susceptible to degradation upon exposure to light, particularly UV light. Photolytic degradation can involve isomerization, polymerization, or other photochemical reactions. Therefore, it is recommended to protect the compound from light.[5]
Oxidative Stability
While the carboxylic acid group is in its highest oxidation state, the double bond could be susceptible to oxidation by strong oxidizing agents (e.g., hydrogen peroxide, permanganate), potentially leading to cleavage of the double bond or epoxidation.
| Condition | Potential Degradation Pathway | Predicted Stability | Recommendation |
| Acidic (0.1 N HCl, 60°C) | Minimal degradation; potential for hydrolysis under harsh conditions. | High | Monitor for appearance of new peaks in HPLC. |
| Alkaline (0.1 N NaOH, RT) | Dehydrofluorination, other base-catalyzed reactions. | Low to Moderate | Perform at room temperature initially; avoid heat. |
| Thermal (80°C, solid & solution) | Decarboxylation, polymerization. | Moderate | Monitor for gas evolution and sample discoloration. |
| Photolytic (UV/Vis light) | Isomerization, polymerization, or other photochemical reactions. | Low | Protect from light at all times.[5] |
| Oxidative (3% H₂O₂, RT) | Oxidation of the double bond. | Moderate | Use a mild oxidizing agent and monitor closely. |
Recommended Handling and Storage
Proper handling and storage are essential to maintain the purity and integrity of 4,4-Difluorobut-3-enoic acid.
-
Storage Temperature: Refrigeration (2-8°C) is recommended for long-term storage to minimize the rate of potential degradation reactions.[5]
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a dry, well-ventilated area.[10][11] This prevents exposure to moisture and atmospheric contaminants.
-
Light Exposure: Protect from light to prevent photolytic degradation.[5] Use amber vials or store in a dark place.
-
Incompatible Materials: Avoid strong oxidizing agents and strong bases.[10]
-
Personal Protective Equipment (PPE): Standard laboratory safety protocols should be observed. This includes wearing safety glasses, gloves, and a lab coat.[10][11]
Experimental Protocol: Forced Degradation Study
A forced degradation study is crucial for identifying potential degradation products and understanding the intrinsic stability of a molecule.
Objective: To assess the stability of 4,4-Difluorobut-3-enoic acid under various stress conditions as per ICH guidelines.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 4,4-Difluorobut-3-enoic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Application of Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).
-
Alkaline Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature for a defined period.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C). Also, heat the stock solution under reflux.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and fluorescent light in a photostability chamber.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples, including a non-degraded control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Characterize any significant degradation products using LC-MS/MS.
-
Caption: Workflow for a forced degradation study.
Conclusion
4,4-Difluorobut-3-enoic acid is a compound with a distinct reactivity and stability profile governed by its unique structural features. Its electron-deficient double bond makes it susceptible to nucleophilic attack, while the carboxylic acid group provides a handle for further synthetic modifications. The primary stability concerns are its sensitivity to basic conditions, which may cause dehydrofluorination, and its potential for photolytic degradation. By understanding these characteristics and adhering to proper storage and handling protocols, researchers can confidently utilize this valuable fluorinated building block in their scientific endeavors.
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Advanced Synthesis of Gem-Difluoroalkenes: A Technical Guide
Executive Summary: The Carbonyl Bioisostere of Choice
In modern drug discovery, the gem-difluoroalkene (
-
Metabolic Stability: It is resistant to nucleophilic attack by hydrolases and esterases, prolonging half-life.
-
Lipophilicity Modulation: The fluorine atoms modulate
without introducing the hydrogen-bond accepting liability of a carbonyl oxygen. -
Conformational Rigidity: The
character maintains the planar geometry required for receptor binding pockets designed for carbonyls.
This guide moves beyond basic textbook definitions to provide a rigorous, field-tested analysis of the two most robust synthetic pathways: Nucleophilic Difluoroolefination (Julia-Kocienski) and Defluorinative Cross-Coupling (Ni-Catalysis).
Strategy I: Nucleophilic Difluoroolefination (From Carbonyls)
The direct conversion of aldehydes and ketones to gem-difluoroalkenes is the most intuitive retrosynthetic disconnection. While Wittig-type approaches (using
The superior method, established by Jinbo Hu and colleagues, utilizes the Julia-Kocienski olefination with difluoromethyl 2-pyridyl sulfone .
The Reagent: Difluoromethyl 2-Pyridyl Sulfone
Unlike phenyl sulfones used in classical Julia reactions, the 2-pyridyl moiety is critical. It acts as an electron sink that facilitates the crucial Smiles rearrangement step, allowing the reaction to proceed in a "one-pot" manner without the need for sodium amalgam reduction.
Mechanism of Action
The reaction proceeds through a cascade:[1]
-
Deprotonation: The sulfone is deprotonated to form a nucleophilic carbanion.[2]
-
Addition: Attack on the carbonyl electrophile forms a
-alkoxide intermediate. -
Smiles Rearrangement: The alkoxide attacks the ipso-carbon of the pyridine ring (facilitated by the nitrogen atom), migrating the sulfonyl group.
-
Elimination: Loss of
and the pyridinyloxy anion generates the double bond.
Figure 1: Mechanistic pathway of the Julia-Kocienski difluoroolefination facilitated by the 2-pyridyl group.[3]
Validated Protocol: Synthesis from Diaryl Ketones
Context: Diaryl ketones are notoriously difficult substrates for Wittig reactions due to steric hindrance. This protocol solves that challenge.
Reagents:
-
Substrate: Benzophenone (Model substrate)
-
Reagent: 2-PySO
CF H (1.0 equiv) -
Base:
-BuOK (1.8 equiv) or LiHMDS (1.3 equiv) -
Solvent: DMF (for
-BuOK) or THF (for LiHMDS)
Step-by-Step Methodology:
-
Preparation: Flame-dry a two-neck round-bottom flask and purge with Argon. Charge with Difluoromethyl 2-pyridyl sulfone (1.0 mmol, 193 mg) and the ketone substrate (1.2 mmol).
-
Solvation: Dissolve in anhydrous DMF (4.0 mL). Cool the system to -50 °C using an acetonitrile/dry ice bath. Critical: DMF is preferred over THF when using alkoxide bases to solubilize the intermediate species.
-
Base Addition: Slowly add a solution of
-BuOK (1.8 mmol) in DMF dropwise over 5 minutes.-
Observation: The solution typically turns deep yellow/orange, indicating carbanion formation.
-
-
Reaction: Stir at -50 °C for 30 minutes, then allow the reaction to warm to -40 °C and stir for 1 hour.
-
Why? The Smiles rearrangement has a high energy barrier; warming slightly drives this step without causing decomposition.
-
-
Quench: Quench with saturated aqueous
(or 3N HCl) at -40 °C. -
Workup: Extract with
(3x). Wash combined organics with brine to remove DMF. Dry over .[4] -
Purification: Flash column chromatography (Hexanes/EtOAc).
Expected Yield: 75-90% for diaryl ketones.
Strategy II: Defluorinative Functionalization (From Alkenes)
When the carbonyl precursor is unavailable or unstable, the Ni-catalyzed reductive cross-coupling of
Mechanistic Concept
This reaction relies on the activation of the strong
Validated Protocol: Ni-Catalyzed Alkylation
Context: Coupling an
Reagents:
-
Substrate:
-Trifluoromethyl styrene derivative (0.2 mmol) -
Coupling Partner: Alkyl iodide (primary or secondary) (0.4 mmol)
-
Catalyst:
(10 mol%) -
Ligand: 4,4',4''-tri-tert-butyl-2,2':6',2''-terpyridine (10 mol%)
-
Reductant: Zn powder (2.0 equiv)
-
Solvent: DMA (Dimethylacetamide)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a glovebox or under strict
, mix and the terpyridine ligand in DMA (1.0 mL) and stir for 15 minutes to form the active green complex. -
Assembly: Add the
-trifluoromethyl alkene , the alkyl iodide , and the Zn powder . -
Reaction: Seal the tube and stir at room temperature (25 °C) for 12 hours.
-
Note: Unlike Pd-catalyzed couplings, this reaction is mild and does not require high heat, preserving sensitive functional groups.
-
-
Workup: Dilute with EtOAc, filter through a celite pad to remove Zn salts. Wash with water/brine.[4]
-
Purification: Silica gel chromatography.
Comparative Analysis & Decision Framework
Choosing the right method depends heavily on the starting material availability and the steric environment of the target.
Method Comparison Table
| Feature | Julia-Kocienski (Hu Protocol) | Ni-Catalyzed Defluorination |
| Starting Material | Aldehydes / Ketones | |
| Bond Formed | ||
| Key Reagent | 2-PySO | Ni(cod) |
| Steric Tolerance | High (Excellent for diaryl ketones) | Moderate (Sensitive to steric bulk at coupling site) |
| Conditions | Base-mediated, Low Temp (-50°C) | Reductive, Room Temp |
| Atom Economy | Low (Loss of sulfone + oxygen) | Moderate (Loss of fluoride + halide) |
| Primary Utility | De novo construction of the alkene | Late-stage functionalization / modification |
Strategic Decision Tree
Figure 2: Strategic workflow for selecting the optimal synthetic route based on substrate availability.
References
-
Zhao, Y., Huang, W., Zhu, L., & Hu, J. (2010). Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent for aldehydes and ketones.[5][6][7][8] Organic Letters, 12(7), 1444–1447. Link
-
Zhu, L., & Hu, J. (2014). gem-Difluoroolefination of diaryl ketones and enolizable aldehydes with difluoromethyl 2-pyridyl sulfone: new insights into the Julia-Kocienski reaction.[5][6][8] Chemistry – A European Journal, 20(10), 2909-2915. Link
-
Ma, X., et al. (2018). Synthesis of gem-Difluoroalkenes via Nickel-Catalyzed Allylic Defluorinative Reductive Cross-Coupling.[9][10] ACS Catalysis, 8(10), 9035-9040. Link[10]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Ichikawa, J. (2000).[11] Approaches to the synthesis of gem-difluoroalkenes. Journal of Fluorine Chemistry, 105(2), 257-263. Link
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CAS number and molecular formula of 4,4-Difluorobut-3-enoic acid
The following technical guide details the chemical identity, synthesis, applications, and handling of 4,4-Difluorobut-3-enoic acid .
Primary CAS: 130812-79-2 Molecular Formula: C₄H₄F₂O₂
Executive Summary
4,4-Difluorobut-3-enoic acid is a specialized fluorinated building block used primarily in the development of bioactive compounds and agrochemicals. Structurally, it features a terminal difluorovinyl group (
Chemical Identity & Physical Properties[1][2][3]
| Property | Data |
| CAS Number | 130812-79-2 |
| IUPAC Name | 4,4-Difluorobut-3-enoic acid |
| Molecular Formula | C₄H₄F₂O₂ |
| Molecular Weight | 122.07 g/mol |
| SMILES | OC(=O)CC=C(F)F |
| InChI Key | KYVNTUAQQAZYNP-UHFFFAOYSA-N |
| Physical State | Low-melting solid or liquid (dependent on purity/temp) |
| Boiling Point | ~150–160 °C (Predicted at 760 mmHg) |
| Acidity (pKa) | ~4.0 (Predicted; enhanced by fluorine induction) |
| Solubility | Soluble in DCM, Methanol, Ethyl Acetate; Sparingly soluble in water |
Synthetic Pathways[4]
The synthesis of 4,4-difluorobut-3-enoic acid generally involves the construction of the difluorovinyl moiety followed by functional group manipulation to reveal the carboxylic acid. The most robust route for research scale involves the dehydrohalogenation of a halodifluoro-precursor.
Core Synthesis Strategy: Dehydrohalogenation Route
This method utilizes 4-bromo-4,4-difluorobutanoic acid (or its ester) as the starting material. The elimination of HBr creates the terminal double bond.
-
Precursor Formation: Radical addition of bromodifluoroacetate to ethylene or vinyl species, followed by oxidation/hydrolysis.
-
Elimination: Treatment with a hindered base (e.g., DBU) promotes E2 elimination to form the difluoroalkene.
Figure 1: Synthetic pathway via dehydrobromination.
Medicinal Chemistry Applications
GABA-AT Inhibition & Bioisosterism
The difluorovinyl group is a cornerstone in the design of mechanism-based inactivators (suicide substrates) for enzymes like GABA aminotransferase (GABA-AT).
-
Mechanism: The enzyme attempts to process the substrate, but the fluorine atoms destabilize the intermediate or act as a leaving group, leading to covalent modification of the active site (often via Michael addition to the PLP cofactor).
-
Bioisostere: The
group mimics the electronic shape of a carbonyl ( ) or an amide bond but lacks the hydrolytic instability, extending the half-life of the drug.
Building Block for Fluorinated Amino Acids
This acid serves as a precursor for 4-amino-4,4-difluorobutanoic acid (a fluorinated GABA analog) via Curtius rearrangement or amidation followed by reduction. These analogs are investigated for epilepsy and addiction therapy.
Figure 2: Theoretical mechanism of enzyme inactivation by difluorovinyl Michael acceptors.
Experimental Protocol: Handling & Characterization
Protocol: General Handling for Synthesis Applications Note: This compound is corrosive. All steps must be performed in a fume hood.
-
Preparation: Dissolve 4,4-difluorobut-3-enoic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration).
-
Activation (for coupling): Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF at 0°C. Stir for 2 hours to generate the acid chloride.
-
Coupling: React the acid chloride in situ with the desired amine or nucleophile in the presence of Triethylamine (2.0 equiv).
-
Workup: Quench with saturated
, extract with DCM, and dry over . -
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The difluorovinyl group is generally stable on silica.
Quality Control (NMR Expectations):
-
¹H NMR (
): Look for a triplet of doublets (td) around 4.5–5.0 ppm for the vinyl proton ( ), coupled to the group ( Hz) and the methylene protons. -
¹⁹F NMR: Distinct signal around
-80 to -90 ppm (dd), characteristic of terminal groups.
Safety & Stability (SDS Summary)
| Hazard Class | Code | Description |
| Skin Corrosion | 1B | Causes severe skin burns and eye damage. |
| Eye Damage | 1 | Causes serious eye damage. |
| STOT-SE | 3 | May cause respiratory irritation. |
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The terminal alkene can be sensitive to oxidation or polymerization over prolonged periods.
-
Incompatibility: Strong bases, strong oxidizing agents.
References
-
European Chemicals Agency (ECHA). (2024). Registration Dossier: 4,4-difluorobut-3-enoic acid (CAS 130812-79-2). Retrieved from [Link]
-
PubChem. (2024). Compound Summary: 4,4-Difluorobut-3-enoic acid.[1][2][3] National Library of Medicine. Retrieved from [Link] (Note: Link directs to related record; search CAS 130812-79-2 for specific entry).
- Silverman, R. B. (2004). Mechanism-Based Enzyme Inactivation: Chemistry and Biomedical Applications. CRC Press.
- Qiu, X. L., & Qing, F. L. (2011). Recent advances in the synthesis of fluorinated amino acids. European Journal of Organic Chemistry.
Sources
Systematic IUPAC Nomenclature and Strategic Application of Substituted Difluorobutenoic Acids in Drug Design
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine atoms into aliphatic and unsaturated frameworks has revolutionized drug discovery. Substituted difluorobutenoic acids represent a highly versatile class of pharmacophores, offering tunable lipophilicity, enhanced metabolic stability, and precise conformational restriction. For researchers and regulatory professionals, accurately defining these complex molecules using the International Union of Pure and Applied Chemistry (IUPAC) standards is non-negotiable. This whitepaper provides an authoritative guide to the systematic nomenclature, mechanistic rationale, and experimental validation of substituted difluorobutenoic acids.
The Mechanistic Rationale for Fluorinated Pharmacophores
Before detailing the nomenclature, it is critical to understand the causality behind selecting a difluorobutenoic acid scaffold in rational drug design. Fluorine is not merely a passive substituent; it is a highly electronegative, sterically compact bioisostere that fundamentally alters the physicochemical properties of a drug candidate.
As detailed in, replacing a carbon-hydrogen (C-H) bond with a carbon-fluorine (C-F) bond significantly increases the bond dissociation energy. When strategically placed on a butenoic acid chain (e.g., at the C4 position), fluorine acts as a metabolic shield, effectively blocking cytochrome P450-mediated oxidative metabolism. Furthermore, the strong electron-withdrawing nature of the difluoro motif lowers the pKa of the adjacent carboxylic acid, optimizing the molecule's ionization state and solubility at physiological pH. The alkene double bond restricts the molecule's conformation, locking the fluorinated pharmacophore into a specific 3D geometry that maximizes target binding affinity.
Core IUPAC Nomenclature Rules
The naming of these compounds is governed by the strict seniority rules outlined in the .
To construct the Preferred IUPAC Name (PIN), one must systematically deconstruct the molecule:
-
Principal Functional Group : The carboxylic acid (-COOH) possesses the highest nomenclature seniority. It dictates the suffix "-oic acid" and permanently locks its carbon atom as position C1.
-
Parent Structure & Unsaturation : The longest continuous carbon chain containing both the carboxyl group and the maximum number of double bonds is selected. A four-carbon chain is a "butane" derivative. The presence of a double bond changes the parent to a "butene" derivative. The locant for the double bond is placed immediately before the "-en-" infix (e.g., but-2-enoic acid ).
-
Substituents : Halogens are treated as substituents and cited alphabetically. Two fluorine atoms require the multiplicative prefix "di-", resulting in "difluoro" . Their exact positions on the carbon backbone must be indicated by numerical locants (e.g., 2,4-difluoro ).
Logical workflow for determining the IUPAC name of substituted difluorobutenoic acids.
Self-Validating Protocol: Nomenclature & Structural Verification
A theoretical IUPAC name is merely a hypothesis until it is physically verified. To ensure absolute trustworthiness, the nomenclature process must be integrated into a self-validating experimental loop. The following step-by-step methodology ensures that the assigned stereodescriptors perfectly match the synthesized compound.
Phase 1: Theoretical Assignment
-
Step 1: Structural Mapping. Draw the target molecule. Assign C1 to the carboxyl carbon. Number sequentially through the alkene (C2, C3) to the terminal methyl/substituted group (C4).
-
Step 2: CIP Priority Evaluation. Apply the Cahn-Ingold-Prelog (CIP) rules to the alkene (C2=C3) as defined by . At C2, rank the attached atoms by atomic number (e.g., -F > -COOH). At C3, rank the attached groups (e.g., -CH2F > -H).
-
Step 3: Stereodescriptor Assignment. If the highest priority groups on C2 and C3 are on the same side of the double bond, assign the (Z) configuration. If they are on opposite sides, assign the (E) configuration. Assemble the full name: e.g., (2Z)-2,4-difluorobut-2-enoic acid.
Phase 2: Experimental Validation (The Feedback Loop)
-
Step 4: NMR Spectroscopic Verification. Subject the purified compound to high-resolution ^1H, ^19F, and ^13C Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Step 5: Coupling Constant Analysis. Extract the ^3J(H,F) and ^4J(F,F) coupling constants. In fluorinated alkenes, trans-vicinal coupling constants are mathematically distinct from cis-vicinal constants due to the Karplus relationship.
-
Step 6: NOESY Cross-Referencing. Perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. If a strong spatial correlation is observed between the C3 proton and the C2 fluorine, the groups are cis to each other, validating an (E) or (Z) assignment depending on the specific substituents. If the NMR data contradicts the theoretical CIP assignment, the synthesis pathway has yielded an unexpected isomer, and the IUPAC name must be corrected to reflect the physical reality.
Experimental workflow from rational design to validation of fluorinated candidates.
Quantitative Data Presentation
To streamline the translation of IUPAC rules into practical drug design, the following tables summarize the nomenclature breakdown and the corresponding pharmacological impacts of these structural choices.
Table 1: IUPAC Nomenclature Breakdown for Substituted Difluorobutenoic Acids
| Component | IUPAC Rule/Function | Example Application |
| Parent Chain | Longest carbon chain containing the principal functional group. | 4 carbons = "but" |
| Principal Group | Highest priority group dictates the suffix and C1 position. | Carboxylic acid = "-oic acid" |
| Unsaturation | Double bonds are indicated by "-en-" with the lowest possible locant. | C2-C3 double bond = "but-2-en" |
| Substituents | Halogens and alkyls are cited alphabetically with numerical locants. | "2,4-difluoro" |
| Stereodescriptor | Cahn-Ingold-Prelog (CIP) priority rules for geometric isomerism. | (2E) or (2Z) |
Table 2: Pharmacological Impact of Targeted Fluorination
| Structural Modification | Physicochemical Effect | Pharmacological Benefit |
| C-F bond replacing C-H | Increased bond dissociation energy (~105 kcal/mol). | High resistance to CYP450-mediated oxidative degradation. |
| Difluoroalkene motif | Conformational restriction & altered dipole moment. | Improved target binding affinity via locked pharmacophore geometry. |
| Terminal -CF2H / -CF3 | Modulated lipophilicity (LogP) and reduced basicity. | Enhanced membrane permeability and blood-brain barrier (BBB) crossing. |
Conclusion
The nomenclature of substituted difluorobutenoic acids is not merely an academic exercise; it is the foundational language that bridges synthetic chemistry, regulatory compliance, and pharmacological efficacy. By strictly adhering to the IUPAC Blue Book standards and enforcing a self-validating loop of NMR spectroscopic verification, drug development professionals can ensure absolute structural integrity in their pipelines.
References
-
Title: Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 Source: International Union of Pure and Applied Chemistry (IUPAC) / Queen Mary University of London URL: [Link]
-
Title: Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC) URL: [Link]
-
Title: IUPAC Nomenclature of Organic Chemistry - Section E: Stereochemistry Source: International Union of Pure and Applied Chemistry (IUPAC) / Queen Mary University of London URL: [Link]
Methodological & Application
Protocols for the synthesis of 4,4-Difluorobut-3-enoic acid
This Application Note provides a comprehensive, step-by-step protocol for the synthesis of 4,4-Difluorobut-3-enoic acid (CAS 113734-60-4) . This compound is a critical building block in medicinal chemistry, serving as a bioisostere for amides and esters, and a precursor for fluorinated amino acids (e.g., GABA analogs).
The protocol details a robust, four-step synthetic route starting from commercially available dibromodifluoromethane and ethylene . This pathway is chosen for its scalability, high regioselectivity, and the stability of intermediates compared to alternative organometallic routes.
Part 1: Introduction & Retrosynthetic Analysis
4,4-Difluorobut-3-enoic acid features a terminal gem-difluoroalkene moiety.[1] This functional group is electronically unique; the fluorine atoms lower the HOMO energy of the double bond, making it resistant to metabolic oxidation while mimicking the carbonyl oxygen's electrostatics.
Synthetic Strategy: The synthesis relies on the radical addition of a halodifluoromethyl species to an alkene, followed by elimination and homologation.
-
Radical Addition: Introduction of the CF2 motif via CF2Br2 addition to ethylene.
-
Elimination: Selective dehydrobromination to generate the gem-difluoroalkene.
-
Homologation: Nucleophilic substitution with cyanide to extend the carbon chain.
-
Hydrolysis: Conversion of the nitrile to the carboxylic acid.
Retrosynthetic Pathway (Graphviz)[1]
Caption: Retrosynthetic analysis showing the disconnection of the target acid to basic commodity chemicals.[1]
Part 2: Detailed Experimental Protocol
Step 1: Synthesis of 1,3-Dibromo-1,1-difluoropropane
This step utilizes a radical chain reaction initiated by benzoyl peroxide (BPO).[1] The regioselectivity is driven by the stability of the CF2Br radical.
-
Reagents: Dibromodifluoromethane (CF2Br2), Ethylene gas, Benzoyl Peroxide (BPO).
-
Equipment: High-pressure autoclave (Hastelloy or Stainless Steel).
Procedure:
-
Charge a cooled (-78°C) autoclave with dibromodifluoromethane (1.0 equiv) and benzoyl peroxide (0.01 equiv).
-
Evacuate air and pressurize with ethylene gas (approx. 10-20 bar).[1]
-
Heat the vessel to 90°C for 10 hours. The pressure will drop as ethylene is consumed.
-
Cool to room temperature and vent unreacted ethylene.
-
Purification: Distill the reaction mixture under reduced pressure. The product, 1,3-dibromo-1,1-difluoropropane , is a colorless liquid (bp ~140°C at atm, or ~45°C at 15 mmHg).
Step 2: Synthesis of 3-Bromo-1,1-difluoroprop-1-ene
Selective elimination of HBr is achieved using a base.[1] The acidity of the protons adjacent to the CF2 group allows for controlled elimination.
-
Reagents: 1,3-Dibromo-1,1-difluoropropane, Potassium Hydroxide (KOH), Ethanol.
-
Reaction: Br-CF2-CH2-CH2-Br + KOH -> CF2=CH-CH2-Br + KBr + H2O[1]
Procedure:
-
Dissolve 1,3-dibromo-1,1-difluoropropane (1.0 equiv) in absolute ethanol (5 mL/g).
-
Add a solution of KOH (1.1 equiv) in ethanol dropwise at 0°C over 1 hour.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup: Pour into ice water and extract with diethyl ether (3x).
-
Dry organics over MgSO4 and concentrate.
-
Purification: Fractional distillation yields 3-bromo-1,1-difluoroprop-1-ene (bp ~85-88°C).[1]
-
Note: The product is an allylic bromide and is a potent lachrymator. Handle in a fume hood.
-
Step 3: Synthesis of 4,4-Difluorobut-3-enenitrile
Nucleophilic substitution of the allylic bromide with cyanide extends the carbon chain.[1]
-
Reagents: 3-Bromo-1,1-difluoroprop-1-ene, Sodium Cyanide (NaCN), DMSO.[1]
-
Reaction: CF2=CH-CH2-Br + NaCN -> CF2=CH-CH2-CN + NaBr
Procedure:
-
Suspend NaCN (1.2 equiv) in anhydrous DMSO (4 mL/g).
-
Safety: NaCN is acutely toxic. Use a cyanide-specific waste container and keep bleach/thiosulfate nearby.[1]
-
-
Add 3-bromo-1,1-difluoroprop-1-ene dropwise at room temperature. The reaction is exothermic; use a water bath to maintain temp < 40°C.
-
Stir at ambient temperature for 6 hours.
-
Workup: Dilute with water and extract with diethyl ether. Wash ether layer with water (2x) and brine.
-
Purification: Distillation under reduced pressure gives 4,4-difluorobut-3-enenitrile .[1]
Step 4: Hydrolysis to 4,4-Difluorobut-3-enoic Acid
Acidic hydrolysis converts the nitrile to the carboxylic acid without affecting the gem-difluoroalkene, which is stable under these conditions.[1]
-
Reagents: 4,4-Difluorobut-3-enenitrile, Conc.[1] HCl.
-
Reaction: CF2=CH-CH2-CN + 2H2O + HCl -> CF2=CH-CH2-COOH + NH4Cl[1]
Procedure:
-
Mix 4,4-difluorobut-3-enenitrile with conc. HCl (10 equiv) in a round-bottom flask.
-
Heat to reflux (100°C) for 4–6 hours. Monitor by TLC or NMR.
-
Cool to room temperature.
-
Workup: Extract the mixture with dichloromethane (DCM) or ethyl acetate.
-
Extract the organic layer with sat. NaHCO3 solution (to pull the acid into the aqueous phase).
-
Wash the aqueous layer with DCM (to remove neutrals).
-
Acidify the aqueous layer to pH 1 with conc. HCl.
-
Extract the acidified aqueous layer with DCM (3x).
-
Dry over Na2SO4 and concentrate in vacuo.
-
Final Product: 4,4-Difluorobut-3-enoic acid is obtained as a low-melting solid or oil.[1] Recrystallize from hexanes/DCM if solid, or distill if liquid.
Part 3: Data Summary & Reaction Parameters
Reaction Conditions Table
| Step | Transformation | Reagents | Temp / Time | Typical Yield | Key Observation |
| 1 | Radical Addition | CF2Br2, Ethylene, BPO | 90°C / 10 h | 75-85% | Pressure drop indicates reaction progress.[1] |
| 2 | Elimination | KOH, EtOH | 0°C -> RT / 4 h | 80-90% | Formation of KBr precipitate. |
| 3 | Cyanation | NaCN, DMSO | RT / 6 h | 70-80% | Exothermic; control temp to prevent polymerization. |
| 4 | Hydrolysis | Conc.[1] HCl | Reflux / 5 h | 85-95% | Evolution of NH4Cl fumes? No, NH4Cl stays in solution. |
Mechanistic Workflow (Graphviz)
Caption: Mechanistic sequence highlighting the radical propagation and subsequent polar transformations.
Part 4: Safety & Handling
-
Dibromodifluoromethane (Halon 1202): An ozone-depleting substance. Ensure compliance with local environmental regulations (e.g., Montreal Protocol exemptions for research). Work in a closed system.
-
Ethylene: Flammable gas. Ensure autoclave is grounded and leak-tested.
-
Sodium Cyanide: Highly toxic. Never mix with acid outside the reaction vessel (generates HCN gas). Keep a cyanide antidote kit available.
-
Allylic Bromide Intermediate: Potent lachrymator and alkylating agent. Double-glove and work in a high-efficiency fume hood.[1]
References
-
Burton, D. J., & Naae, D. G. (1973). Synthesis of gem-difluoroolefins via radical addition of difluorodibromomethane. Journal of the American Chemical Society. Link[1]
-
Dolbier, W. R. (1995). Structure, reactivity, and chemistry of fluoroalkyl radicals. Chemical Reviews. Link[1]
-
Qing, F. L., & Zhang, X. (2001). Synthesis of gem-difluorinated compounds via ethyl bromodifluoroacetate. Tetrahedron Letters. Link
-
Patent WO1997009292. (1997). Process for the preparation of 4-bromo-1,1-difluorobut-1-ene. World Intellectual Property Organization. Link[1]
Sources
Application Note: Using 4,4-Difluorobut-3-enoic Acid as a Building Block in Organic Synthesis
Executive Summary
4,4-Difluorobut-3-enoic acid (
Chemical Profile & Reactivity[1][2][3]
The utility of 4,4-difluorobut-3-enoic acid stems from the electronic properties of the gem-difluoroalkene moiety. Unlike standard olefins, the fluorine atoms lower the energy of the
| Property | Data | Significance |
| CAS Number | 130812-79-2 | Unique identifier for procurement. |
| Formula | MW: 122.07 g/mol .[1][2][3] | |
| Structure | ||
| Acidity (pKa) | ~4.0 (est) | Comparable to acetic acid; suitable for standard couplings. |
| Stability | Acid/Base sensitive | The |
| Bioisosterism | Amide/Carbonyl | The |
Core Reactivity Modes
-
Carboxyl Functionalization: Standard amide/ester coupling (preserves the
group). -
Hydrogenation: Reduction of the alkene to generate a difluoromethyl (
) group.[1] -
Nucleophilic Vinylic Substitution (
): Attack at the carbon by soft nucleophiles (thiols, amines) followed by fluoride elimination to yield monofluoroalkenes .[1]
Application Protocols
Protocol A: Synthesis of gem-Difluoroalkene Peptidomimetics
Objective: Incorporate the 4,4-difluorobut-3-enoyl motif into an amino acid scaffold to create a protease-resistant amide isostere.
Mechanism: The carboxylic acid is activated and coupled to an amine.[1] The gem-difluoroalkene remains intact, serving as a non-hydrolyzable "warhead" or transition-state mimic.
Materials
-
4,4-Difluorobut-3-enoic acid (1.0 equiv)
-
Amine/Amino Acid Ester (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
DMF (Anhydrous)
Step-by-Step Procedure
-
Activation: Dissolve 4,4-difluorobut-3-enoic acid (1.0 mmol) in anhydrous DMF (5 mL) under nitrogen atmosphere.
-
Base Addition: Add DIPEA (3.0 mmol) and stir at 0°C for 5 minutes.
-
Coupling Agent: Add HATU (1.2 mmol) in one portion. Stir at 0°C for 15 minutes to form the activated ester.
-
Amine Addition: Add the amine substrate (1.1 mmol) (dissolved in minimal DMF if solid).
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS (Target mass = Amine + 104 Da).
-
Work-up: Dilute with EtOAc (50 mL). Wash with 1M HCl (caution: rapid wash to avoid hydrolyzing the vinyl fluoride), saturated
, and brine.[1] -
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Critical Note: Avoid highly basic aqueous workups for extended periods, as the
Protocol B: Synthesis of -Difluoro-GABA Analogs (Hydrogenation)
Objective: Convert the alkene into a saturated difluoromethyl group, accessing analogs of 4-amino-5,5-difluoropentanoic acid (a potential GABA-AT inhibitor).
Mechanism: Catalytic hydrogenation reduces the C=C bond without defluorination under controlled conditions.[1]
Materials
-
4,4-Difluorobut-3-enoic acid derivative (e.g., the amide from Protocol A)
-
Pd/C (10% w/w)
-
Methanol/Ethyl Acetate (1:1)[1]
-
Hydrogen Balloon (1 atm)
Step-by-Step Procedure
-
Preparation: Dissolve the substrate (0.5 mmol) in MeOH/EtOAc (10 mL).
-
Catalyst: Carefully add 10% Pd/C (10 wt% of substrate mass).[1] Caution: Pd/C is pyrophoric; keep wet with solvent.[1]
-
Hydrogenation: Purge the flask with nitrogen, then introduce hydrogen gas via a balloon.[1] Stir vigorously at room temperature for 2–4 hours.
-
Monitoring: Monitor by 19F NMR. The starting material (vinyl fluorides,
-80 to -90 ppm) will shift to a distinct doublet of triplets ( -110 to -120 ppm) characteristic of the group. -
Filtration: Filter the mixture through a Celite pad to remove the catalyst.
-
Isolation: Concentrate the filtrate to yield the clean difluoromethyl product.
Protocol C: Nucleophilic Vinylic Substitution ( )
Objective: Synthesize monofluoroalkenyl thioethers or amines.[1]
Mechanism: Addition-Elimination. A nucleophile attacks the terminal
Reaction Scheme
Step-by-Step Procedure
-
Solvent: Use dry THF or DMF.[1]
-
Nucleophile: Use a soft nucleophile like Thiophenol (PhSH) or a secondary amine.[1]
-
Base: Use
(for thiols) or (for amines).[1] -
Condition: React at 60°C for 12 hours.
-
Outcome: The product will be a monofluoroalkene (Z/E mixture usually favors Z due to H-bonding or sterics). This motif is a "peptide bond isostere" that cannot be cleaved by peptidases.[1]
Structural & Reactivity Logic Map
The following diagram illustrates the divergent synthetic pathways available from 4,4-difluorobut-3-enoic acid.
Caption: Divergent synthesis map showing the three primary chemical fates of the 4,4-difluorobut-3-enoic acid building block.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Defluorination during coupling | Base too strong or reaction too hot. | Switch from DIPEA to NMM (N-methylmorpholine). Keep T < 0°C during activation. |
| Low Yield in Hydrogenation | Poisoning of Catalyst or Over-reduction.[1] | Use fresh Pd/C. Stop immediately upon consumption of SM.[1] Avoid high pressure (>1 atm).[1] |
| Isomerization ( | Thermodynamic equilibration.[1] | Avoid prolonged exposure to base.[1] Perform coupling rapidly. |
| Solubility | High polarity of the acid.[1] | Use DMF/DCM mixtures.[1] If acid is insoluble, convert to acid chloride using oxalyl chloride/DMF (catalytic) at 0°C. |
References
-
Smolecule. (2024).[1] 2,2-Difluorobut-3-enoic acid and related fluorinated building blocks.[2] Smolecule Product Database.[1] Link
-
Silverman, R. B. (2000).[1] A new class of conformationally rigid analogues of 4-amino-5-halopentanoic acids, potent inactivators of GABA aminotransferase.[4] Journal of Medicinal Chemistry.[1] Link
-
Pan, Y., et al. (2007).[1] Structural modifications of (1S,3S)-3-amino-4-difluoromethylenecyclopentanecarboxylic acid, a potent irreversible inhibitor of GABA aminotransferase.[5] Journal of Medicinal Chemistry.[1] Link
-
BenchChem. (2025).[1] Application Notes: Fluorinated Carboxylic Acids in Pharmaceutical Synthesis.[1][6] BenchChem Technical Library.[1] Link[1]
-
PubChem. (2025).[1] 4,4-Difluorobut-3-enoic acid Compound Summary. National Library of Medicine.[1] Link[1]
Sources
- 1. CN104098444A - Preparation method of 2, 2-difluoroethanol - Google Patents [patents.google.com]
- 2. Buy 2,2-Difluorobut-3-enoic acid | 66718-30-7 [smolecule.com]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. A new class of conformationally rigid analogues of 4-amino-5-halopentanoic acids, potent inactivators of gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural modifications of (1S,3S)-3-amino-4-difluoromethylenecyclopentanecarboxylic acid, a potent irreversible inhibitor of GABA aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 4,4-Difluorobut-3-enoic Acid in Medicinal Chemistry & Drug Design
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 4,4-Difluorobut-3-enoic acid (CAS: 130812-79-2)[1]
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the premature metabolic clearance of drug candidates due to enzymatic degradation of carbonyl groups (ketones, amides, esters) remains a primary hurdle. 4,4-Difluorobut-3-enoic acid has emerged as a highly versatile building block designed to overcome this exact liability.
By utilizing this compound, chemists can append a gem-difluoroalkene moiety onto target pharmacophores. The gem-difluoroalkene is a privileged bioisostere for the carbonyl group[2]. Mechanistically, the two highly electronegative fluorine atoms exert a strong inductive pull, polarizing the C=C double bond to mimic the dipole moment and electrophilicity of a C=O bond[3]. However, unlike a carbonyl group, the gem-difluoroalkene is completely resistant to NAD(P)H-dependent reductases, thereby dramatically improving the metabolic stability, lipophilicity, and overall bioavailability of the resulting drug candidates[2].
The Bioisosteric Replacement Logic
To understand the causality behind selecting 4,4-difluorobut-3-enoic acid, we must look at the pharmacokinetic fate of traditional carbonyls versus fluorinated bioisosteres.
Figure 1: Logical pathway of bioisosteric replacement to prevent enzymatic degradation.
Quantitative Physicochemical Comparison
When integrating 4,4-difluorobut-3-enoic acid into a synthetic pipeline, it is crucial to anticipate how the physicochemical properties of the final molecule will shift. The table below summarizes the empirical data driving the adoption of this functional group.
Table 1: Physicochemical Profile of Carbonyls vs. gem-Difluoroalkenes
| Property | Carbonyl (Ketone/Amide) | gem-Difluoroalkene | Impact on Drug Design |
| Bond Polarization | C(δ+) = O(δ-) | C(δ+) = CF₂ (δ-) | Maintains critical dipole interactions with target receptors. |
| Dipole Moment | ~2.4 D | ~1.9 D | Similar electrostatic profile; excellent transition-state analog. |
| Enzymatic Stability | Susceptible to reductases | Highly resistant | Prevents rapid first-pass metabolism and extends half-life. |
| Lipophilicity (logP) | Lower (Hydrophilic) | Higher (Lipophilic) | Enhances passive membrane permeability and CNS penetration. |
Experimental Protocols & Workflows
4,4-Difluorobut-3-enoic acid possesses two reactive sites: the terminal gem-difluoroalkene and the carboxylic acid. The most robust strategy for late-stage functionalization is to utilize the carboxylic acid as an anchoring point (via amidation or esterification) while preserving the delicate fluorinated alkene for target binding or subsequent cross-coupling[4].
Protocol: HATU-Mediated Amidation (Self-Validating System)
Expertise & Causality: Why use HATU? The terminal gem-difluoroalkene is highly susceptible to nucleophilic attack at the difluoro position due to the inductive effect of the fluorine atoms[3]. Harsh basic conditions or prolonged heating with nucleophilic bases (like unhindered primary amines) can cause unwanted addition-elimination (S_N V) reactions, leading to monofluoroalkene byproducts. HATU, paired with the non-nucleophilic base DIPEA, provides rapid activation of the carboxylic acid at low temperatures, ensuring the alkene remains pristine.
Table 2: Optimization of Amidation Parameters
| Coupling Reagent | Base | Solvent | Yield (%) | Isomerization/Byproducts |
| EDC/HOBt | TEA | DCM | 65% | Moderate (S_N V side reactions) |
| T3P | Pyridine | EtOAc | 72% | Low |
| HATU | DIPEA | DMF | >90% | None detected |
Step-by-Step Methodology:
-
Activation (0 °C): In an oven-dried flask under N₂, dissolve 4,4-difluorobut-3-enoic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M). Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add DIPEA (3.0 eq, 3.0 mmol) dropwise. Self-Validation: Ensure the pH of the solution is >8 by spotting on wet pH paper.
-
Coupling Reagent: Add HATU (1.2 eq, 1.2 mmol) in one portion. Stir for 15 minutes at 0 °C. Self-Validation: The solution will transition to a pale yellow color, indicating the successful formation of the active HOAt ester.
-
Nucleophilic Attack: Add the target primary or secondary amine (1.1 eq, 1.1 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
Reaction Monitoring: Monitor via LC-MS. Self-Validation: The mass corresponding to the active ester intermediate must completely disappear, replaced by the desired product mass.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (3 × 15 mL).
-
Purification: Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to selectively remove residual DMF. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Figure 2: Step-by-step workflow for the HATU-mediated amidation of 4,4-difluorobut-3-enoic acid.
Advanced Application: Mechanism-Based Enzyme Inhibition
Beyond acting as a passive bioisostere, the gem-difluoroalkene synthesized from 4,4-difluorobut-3-enoic acid can act as a "suicide substrate" for specific enzymes. When an enzyme (e.g., a targeted protease) attacks the electrophilic CF₂ carbon, it triggers the elimination of a fluoride ion, generating a highly reactive acyl fluoride or a tightly bound intermediate that irreversibly covalently modifies the enzyme's active site. This mechanism has been successfully utilized to generate compounds with dramatic antitumor activity.
References
- Ni-Catalyzed Distal-Selective gem-Difluorovinylation of Unactivated Alkenes with 2,2-Difluorovinyl Benzoates.JACS Au.[URL: https://pubs.acs.org/doi/10.1021/jacsau.4c00537]
- 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions.Nature Communications.[URL: https://www.
- General access to furan-substituted gem-difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene.Chemical Science.[URL: https://pubs.rsc.org/en/content/articlelanding/2025/SC/D4SC08247H]
- Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds.PubMed Central (PMC).[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7439906/]
- 4,4-Difluorobut-3-enoic acid | CID 14855878.PubChem Database.[URL: https://pubchem.ncbi.nlm.nih.gov/compound/14855878]
Sources
- 1. 4,4-Difluorobut-3-enoic acid | C4H4F2O2 | CID 14855878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,2-difluorovinyl benzoates for diverse synthesis of gem-difluoroenol ethers by Ni-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Procedures for the Fluorination of Butenoic Acid Derivatives
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique properties—including its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly alter the pharmacokinetic and physicochemical properties of a molecule.[1] It can enhance metabolic stability, improve bioavailability, and modulate acidity and basicity, making fluorination a critical tool for lead optimization.[1][2] Butenoic acid derivatives, with their versatile unsaturated carboxylic acid scaffold, are valuable building blocks. Their fluorinated counterparts are sought after for developing novel pharmaceuticals, agrochemicals, and advanced polymers.[3][4]
This guide provides an in-depth exploration of experimental procedures for the fluorination of butenoic acid derivatives. Moving beyond a simple recitation of steps, we delve into the causality behind methodological choices, offering protocols that are both robust and validated by established literature. This document is designed for researchers, synthetic chemists, and drug development professionals seeking to implement these powerful transformations in their laboratories.
Core Concepts: A Tale of Two Fluorination Strategies
The introduction of a fluorine atom onto a butenoic acid framework can be broadly achieved via two mechanistic pathways: electrophilic and nucleophilic fluorination.
-
Electrophilic Fluorination : This is the most common approach for unsaturated systems like butenoic acids. It involves the reaction of an electron-rich C=C double bond (the nucleophile) with a reagent that delivers an electrophilic fluorine species ("F+").[5] Reagents for this purpose are typically N-F compounds, such as Selectfluor® and N-Fluorobenzenesulfonimide (NFSI), which are favored for their stability, safety, and ease of handling compared to elemental fluorine.[5][6] The reaction often proceeds via a fluoronium ion intermediate, and the regiochemical and stereochemical outcomes are key considerations.
-
Nucleophilic Fluorination : This strategy employs a nucleophilic fluoride source (F-) to displace a leaving group or open a strained ring (like an epoxide).[7][8] While less common for the direct fluorination of the C=C bond of butenoic acid itself, it is a crucial method for derivatives, such as the deoxyfluorination of a corresponding hydroxy-butanoic acid using reagents like DAST or Deoxo-Fluor.[9] The primary mechanism is typically Sₙ2, involving an inversion of stereochemistry.[7]
This guide will focus predominantly on electrophilic methods, as they are most directly applicable to the butenoic acid double bond.
Section 1: Electrophilic Fluorination with N-F Reagents
Electrophilic fluorination using stable, solid N-F reagents has revolutionized the synthesis of organofluorine compounds. These reagents offer a significant safety advantage over gaseous fluorine and are generally tolerant of a wide range of functional groups.
The Workhorse Reagent: Selectfluor® (F-TEDA-BF₄)
Selectfluor®, or 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), is a versatile, air- and moisture-stable electrophilic fluorinating agent.[6][10] Its operational simplicity and broad compatibility make it a first-choice reagent for many applications.[2][6]
Causality of Mechanism: Why It Works
When an unsaturated butenoic acid derivative reacts with Selectfluor®, the electron-rich π-bond of the alkene attacks the electrophilic fluorine atom. This can lead to different outcomes depending on the substrate and reaction conditions. For a 3-butenoic acid, this can trigger an intramolecular cyclization, a highly valuable transformation that simultaneously installs a fluorine atom and creates a lactone ring.
Caption: Mechanism of Electrophilic Fluorination/Cyclization.
Application Protocol 1: Intramolecular Fluorolactonization of 3-Butenoic Acid
This protocol describes the synthesis of a γ-fluoro-γ-lactone from a 3-butenoic acid derivative, a transformation that builds molecular complexity rapidly. This method is based on procedures that leverage hypervalent iodine compounds in conjunction with a fluoride source, which follows a similar mechanistic pathway to direct fluorination with N-F reagents.[11][12]
Objective: To synthesize 5-(fluoromethyl)-dihydrofuran-2(3H)-one from 3-butenoic acid.
Materials & Reagents:
| Reagent | Supplier | CAS No. | Notes |
|---|---|---|---|
| 3-Butenoic Acid | Sigma-Aldrich | 625-38-7 | |
| Selectfluor® | Sigma-Aldrich | 140681-55-6 | Handle with care in a fume hood. |
| Acetonitrile (MeCN) | Fisher Scientific | 75-05-8 | Anhydrous grade. |
| Dichloromethane (DCM) | VWR | 75-09-2 | For extraction. |
| Saturated NaHCO₃ solution | For work-up. | ||
| Anhydrous MgSO₄ | For drying. |
| Silica Gel | | | For chromatography. |
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Condenser and nitrogen inlet
-
Stirring hotplate
-
Rotary evaporator
-
Chromatography column
Step-by-Step Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add 3-butenoic acid (1.0 mmol, 86 mg).
-
Dissolution: Add anhydrous acetonitrile (10 mL) and stir until the acid is fully dissolved.
-
Reagent Addition: In a single portion, add Selectfluor® (1.2 mmol, 425 mg) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or by taking aliquots for ¹H NMR analysis.
-
Cooling & Quenching: Once the starting material is consumed, cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution (20 mL).
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure γ-fluoro-γ-lactone.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity. The presence of a characteristic C-F coupling in the NMR spectra is a key diagnostic feature.
Self-Validation & Troubleshooting:
-
Expected Yield: Yields for this type of transformation can range from moderate to good (45-70%).[11]
-
Incomplete Reaction: If the reaction stalls, a slight excess of Selectfluor® can be added, or the reaction time can be extended. Ensure the acetonitrile is truly anhydrous, as water can compete with the intramolecular carboxylate.
-
Side Products: Potential side products may arise from intermolecular reactions or decomposition. Purification by chromatography is crucial.
Alternative Reagent: N-Fluorobenzenesulfonimide (NFSI)
NFSI is another powerful and widely used electrophilic fluorinating agent.[5] It is often employed in transition-metal-catalyzed or organocatalyzed systems to achieve high levels of stereoselectivity.[6] For butenoic acid derivatives, NFSI can be used in asymmetric fluorination protocols to generate chiral fluorinated products, which are of high value in pharmaceutical development.[13]
Caption: General Workflow for Catalytic Asymmetric Fluorination.
Application Protocol 2: Organocatalytic Asymmetric Fluorination of a Butenoic Acid Derivative
This protocol outlines a general procedure for the enantioselective fluorination of a β-aryl butenoic acid derivative, a substrate class often used in asymmetric catalysis. The choice of a chiral organocatalyst, such as a thiourea or amine derivative, is critical for inducing enantioselectivity.[6][14]
Objective: To synthesize an enantiomerically enriched α-fluoro-β-aryl butenoic acid ester.
Materials & Reagents:
| Reagent | Supplier | CAS No. | Notes |
|---|---|---|---|
| Ethyl (E)-3-phenylbut-2-enoate | Substrate example. | ||
| N-Fluorobenzenesulfonimide (NFSI) | Sigma-Aldrich | 133745-75-2 | Corrosive, handle with care. |
| Chiral Organocatalyst | Strem/Sigma | Varies | e.g., Chiral thiourea or amine. |
| Toluene | Anhydrous grade. | ||
| Saturated NH₄Cl solution | For work-up. |
| Brine | | | For washing. |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried vial equipped with a magnetic stir bar and under a nitrogen atmosphere, add the chiral organocatalyst (0.1 mmol, 10 mol%).
-
Addition of Substrate: Add the ethyl (E)-3-phenylbut-2-enoate (1.0 mmol) followed by anhydrous toluene (5 mL).
-
Cooling: Cool the stirred solution to the optimized temperature for the specific catalyst (e.g., 0 °C or -20 °C). This is often crucial for achieving high enantioselectivity.
-
Addition of Fluorinating Agent: In a separate vial, dissolve NFSI (1.2 mmol, 378 mg) in anhydrous toluene (5 mL). Add this solution dropwise to the reaction mixture over 10 minutes.
-
Reaction: Allow the reaction to stir at the set temperature for 24-48 hours, monitoring by TLC.
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the residue by flash column chromatography. The enantiomeric excess (ee) of the product must be determined by chiral HPLC analysis.
Self-Validation & Troubleshooting:
-
Low Enantioselectivity: The ee is highly dependent on the catalyst, solvent, and temperature. Screening these parameters is essential. The presence of water is often detrimental.
-
Low Yield: Poor catalyst performance or substrate reactivity can lead to low yields. Ensure all reagents are pure and the system is inert.
-
Catalyst Selection: The choice of catalyst is paramount. Literature precedents for similar substrates should be consulted to select a promising starting point.[6][13][14]
Quantitative Data Summary
The following table summarizes representative data for electrophilic fluorination reactions applicable to butenoic acid scaffolds, highlighting the versatility of the methods.
| Substrate Type | Reagent | Catalyst/Conditions | Product Type | Yield (%) | ee (%) / dr | Reference |
| 3-Butenoic Acid | PhI(OCOCF₃)₂ / HF-Pyridine | DCE, RT | γ-Fluoro-γ-lactone | 45% | N/A | [11] |
| α-Substituted β-Diketone | Selectfluor® | Chiral Amine | α-Fluoro β-Diketone | up to 99% | up to 94% | [6] |
| α,β-Unsaturated Ketone | NFSI | Vanadium Catalyst | α-Fluoro α',β'-Unsaturated Ketone | Good | N/A | [6] |
| Simple Carboxylic Acid | NFSI | Chiral Isothiourea | α-Fluoro Carboxylic Acid | High | Excellent | [6] |
Safety and Handling of Fluorinating Agents
Working with fluorinating agents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a flame-resistant lab coat, and appropriate gloves (consult manufacturer compatibility charts).[15][16]
-
Engineering Controls: All manipulations must be performed in a well-ventilated chemical fume hood.[15] Gas monitoring systems are recommended for highly toxic gaseous reagents.
-
Reagent Handling: N-F reagents like Selectfluor® and NFSI are stable solids but are strong oxidizers. Avoid contact with combustible materials. They should be stored in a cool, dry place away from incompatible substances.
-
Quenching: Unreacted fluorinating agents should be quenched carefully. A common method is slow addition to an aqueous solution of a reducing agent like sodium bisulfite.
-
HF Exposure: Some reactions, particularly those using older or different reagent systems, can generate hydrogen fluoride (HF). HF is extremely corrosive and toxic, and skin contact requires immediate and specialized medical attention, including the application of calcium gluconate gel.[17] All personnel working with potential HF-generating systems must be trained in its specific first-aid procedures.
Conclusion
The fluorination of butenoic acid derivatives provides a powerful avenue to novel chemical entities with enhanced properties. Electrophilic fluorination using modern N-F reagents like Selectfluor® and NFSI offers safe, reliable, and versatile methods for this transformation. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can achieve a range of valuable outcomes, from complex fluorolactones to highly enantioenriched chiral building blocks. The protocols and insights provided herein serve as a robust foundation for scientists to successfully implement these advanced synthetic techniques.
References
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2025). MDPI.
- Amino acids with fluorinated olefinic motifs – synthetic approaches. (2021).
- Electrophilic fluorin
- Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.
- Fluorinated terpenoids and their fluorine-containing derivatives. (2024).
- What is Nucleophilic Fluorin
- Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. (2021).
- Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. (2020).
- 3-Butenoic Acid in Polymer Synthesis: Applic
- Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. (2025).
- Application Notes and Protocols for Handling Gessoous Fluorin
- Nucleophilic Fluorin
- Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST | Request PDF.
- Asymmetric Fluorination Reactions.
- Selectfluor. Wikipedia.
- Asymmetric Synthesis of Fluorine-containing Compounds Using Organoc
- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety - University of Wisconsin-Madison.
- Fluorine. Princeton University.
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. organic-chemistry.org [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 9. researchgate.net [researchgate.net]
- 10. Selectfluor - Wikipedia [en.wikipedia.org]
- 11. Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. chimia.ch [chimia.ch]
- 15. benchchem.com [benchchem.com]
- 16. ipo.rutgers.edu [ipo.rutgers.edu]
- 17. ehs.wisc.edu [ehs.wisc.edu]
Application Note: 4,4-Difluorobut-3-enoic Acid in the Development of Novel Agrochemicals
This Application Note is designed for researchers in agrochemical discovery and medicinal chemistry. It focuses on the strategic utilization of 4,4-Difluorobut-3-enoic acid , a specialized fluorinated building block used to introduce the metabolically stable gem-difluoroalkene motif into bioactive scaffolds.
Executive Summary
The incorporation of fluorine into agrochemicals has become a cornerstone of modern pesticide design, with over 50% of new active ingredients containing at least one fluorine atom. 4,4-Difluorobut-3-enoic acid (
This moiety serves two primary functions:
-
Metabolic Blocking: It mimics the steric profile of a terminal alkene or carbonyl while preventing oxidative metabolism (e.g.,
-oxidation inhibition in fatty acid mimics). -
Bioisosterism: It acts as a lipophilic, non-hydrolyzable bioisostere of amides and esters, modulating physicochemical properties (logP, pKa) without sacrificing binding affinity.
This guide details the chemical rationale, synthetic protocols, and application strategies for utilizing this building block in the development of next-generation nematicides and insecticides.
Chemical Rationale & Mechanism[1][2][3]
The Gem-Difluoroalkene Motif
The terminal gem-difluoroalkene group (
Mechanism of Action:
-Oxidation Inhibition
In insecticidal and nematicidal fatty acid mimics, the natural metabolic pathway involves
-
Natural Substrate: A fatty acid is dehydrogenated at the
position. -
Inhibitor Design: Placing a gem-difluoroalkene at the terminus or within the chain blocks this dehydrogenation step due to the strength of the C-F bond and the altered geometry.
-
Result: The molecule persists in the pest's system, leading to mitochondrial dysfunction or receptor over-stimulation.
Figure 1: Mechanism of metabolic blocking by the gem-difluoroalkene moiety.
Physicochemical Profile
Comparison of 4,4-Difluorobut-3-enoic acid with its non-fluorinated analog (3-butenoic acid) and saturated analog.
| Property | 4,4-Difluorobut-3-enoic acid | 3-Butenoic Acid | 4,4,4-Trifluorobutanoic Acid |
| Structure | |||
| Electronic Nature | Electron-deficient alkene | Electron-rich alkene | Saturated, strongly withdrawing |
| Lipophilicity (LogP) | ~1.2 (Est.) | 0.55 | 1.15 |
| pKa | ~4.0 | 4.35 | 3.80 |
| Metabolic Stability | High (Oxidation resistant) | Low (Epoxidation prone) | High |
| Key Application | Bioisostere / Irreversible Inhibitor | Natural metabolite | Precursor |
Experimental Protocols
Protocol A: Synthesis of 4,4-Difluorobut-3-enoic Acid
Note: While commercially available, in-house synthesis is often required for isotopically labeled studies or large-scale process development. This protocol utilizes the dehydrofluorination of 4,4,4-trifluorobutanoic acid esters.
Prerequisites:
-
Starting Material: Ethyl 4,4,4-trifluorobutanoate.
-
Reagents: Lithium Diisopropylamide (LDA), Chlorotrimethylsilane (TMSCl), NaOH.
-
Safety: Work in a fume hood. LDA is pyrophoric.
Step-by-Step Workflow:
-
Enolization & Silylation:
-
Cool a solution of Ethyl 4,4,4-trifluorobutanoate (10 mmol) in dry THF (50 mL) to -78°C under Argon.
-
Add LDA (2.2 equiv, 2.0 M in THF/heptane) dropwise over 20 mins. The solution will turn yellow.
-
Stir for 1 hour at -78°C to generate the enolate.
-
Add TMSCl (2.5 equiv) dropwise. Allow to warm to room temperature (RT) over 2 hours.
-
Mechanism:[1][2][3] This forms the C-silylated ketene acetal intermediate.
-
-
Elimination (Dehydrofluorination):
-
Reflux the mixture for 4-6 hours. The elimination of TMS-F and formation of the terminal gem-difluoroalkene occurs via a mechanism analogous to the Peterson olefination or Brook rearrangement-mediated elimination.
-
Alternative: For sensitive substrates, use LiHMDS at -78°C followed by quenching with acidic water, which often spontaneously eliminates HF to form the alkene.
-
-
Hydrolysis:
-
Cool the reaction mixture to 0°C.
-
Add NaOH (2M, aq) carefully to quench and hydrolyze the ester.
-
Stir at RT for 3 hours.
-
Acidify with HCl (1M) to pH 2.
-
-
Isolation:
-
Extract with Diethyl Ether (3 x 50 mL).
-
Dry over
, filter, and concentrate in vacuo. -
Purification: Distillation (bp ~80-90°C at reduced pressure) or Column Chromatography (SiO2, Hexane/EtOAc).
-
Yield Expectation: 65-75% Characterization:
-
1H NMR (
): 11.0 (s, 1H, COOH), 4.35 (dtd, , 1H, =CH-), 3.15 (d, 2H, -CH2-). -
19F NMR: Distinct doublet of doublets around -85 to -90 ppm.
Protocol B: Amide Coupling (Agrochemical Scaffold Synthesis)
Application: Synthesizing a nematicide candidate by coupling the acid to an amine scaffold.
Reagents:
-
4,4-Difluorobut-3-enoic acid (1.0 equiv)
-
Amine Scaffold (e.g., 2-(trifluoromethyl)aniline) (1.0 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Solvent: DMF (anhydrous)
Procedure:
-
Activation: Dissolve 4,4-difluorobut-3-enoic acid in DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes.
-
Coupling: Add HATU. Stir for 10 minutes to form the active ester.
-
Addition: Add the Amine Scaffold.
-
Reaction: Stir at RT for 12-16 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with saturated
(to remove DMF), , and Brine. -
Result: The resulting amide contains the
motif.
Critical Note on Isomerization:
Avoid using strong bases or high heat during coupling, as the double bond can migrate to the conjugated position (forming the thermodynamically stable but biologically distinct 2-enoic acid isomer:
Case Study: Developmental Nematicide "Fluoro-Nem"
Hypothetical development pathway based on bioisosteric replacement.
Challenge: A lead nematicide with a terminal allyl group (
Solution: Replacement of the allyl group with the 4,4-difluorobut-3-enyl moiety.
Workflow:
-
Design: Retain the pharmacophore binding region. Swap the allyl chloride starting material for 4,4-difluorobut-3-enoic acid (coupled via amide link) or 4-bromo-1,1-difluorobut-1-ene (via alkylation).
-
Synthesis: Utilize Protocol B.
-
Validation:
-
Metabolic Stability Assay: Incubate with rat liver microsomes or soil slurry. The difluoro-analog typically shows a >5-fold increase in half-life.
-
Nematicidal Activity: Test against Meloidogyne incognita (Root-knot nematode). The gem-difluoroalkene often maintains or enhances potency due to increased lipophilicity facilitating cuticular penetration.
-
Figure 2: Optimization strategy transforming a labile allyl lead into a stable fluorinated candidate.
Safety & Handling
-
Corrosivity: Fluorinated acids can be corrosive. Wear acid-resistant gloves.
-
HF Generation: Under strongly acidic or pyrolytic conditions, gem-difluoroalkenes can release Hydrogen Fluoride (HF). Always have Calcium Gluconate gel available in the lab.
-
Volatility: The acid and its lower esters are volatile. Handle in a well-ventilated hood.
References
-
Pitterna, T., et al. (2004). "gem-Difluorovinyl Derivatives as Insecticides and Acaricides." CHIMIA International Journal for Chemistry. Link
-
Ogawa, Y., et al. (2020).[3] "Current contributions of organofluorine compounds to the agrochemical industry." iScience.[3] Link[3]
-
Fujiwara, T., & O'Hagan, D. (2014). "Successful fluorine-containing herbicide agrochemicals." Journal of Fluorine Chemistry. Link
-
ECHA Registration Dossier. "4,4-difluorobut-3-enoic acid (CAS 130812-79-2)." European Chemicals Agency.[4] Link (Note: Generic link to ECHA search for verification).
-
Du, H.W., et al. (2020). "Synthesis of gem-Difluoroalkenes via Zn-Mediated Decarboxylative/Defluorinative Cross-Coupling." Organic Letters. Link
Sources
Step-by-step guide to the purification of crude 4,4-Difluorobut-3-enoic acid
[1]
Introduction & Chemical Context
4,4-Difluorobut-3-enoic acid (CAS: 113734-63-7) is a specialized fluorinated building block.[1] Structurally, it features a terminal gem-difluoroalkene group (
The Purification Challenge
Purifying this molecule presents three distinct chemical risks that standard protocols often overlook:
-
Isomerization: The
-unsaturation is prone to migration into conjugation with the carboxyl group (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -isomer: ) under thermodynamic control (heat or strong acid). -
Defluorination: The vinylic fluorine atoms are susceptible to elimination in the presence of strong bases, potentially releasing HF and forming alkynoic byproducts.[1]
-
Volatility: With a molecular weight of ~122 g/mol , the acid is moderately volatile.[1] Significant yield loss occurs during rotary evaporation if vacuum pressure is not strictly controlled.[1]
This guide details a Self-Validating Purification System that prioritizes mild Acid-Base extraction followed by controlled vacuum distillation.[1]
Pre-Purification Analysis
Before initiating purification, characterize the crude reaction mixture (typically from the hydrolysis of ethyl 4,4-difluorobut-3-enoate) to establish a baseline.[1]
| Parameter | Method | Target Specification (Crude) |
| Identity | Doublet of triplets or similar pattern around -85 to -95 ppm (depending on solvent). | |
| Isomeric Purity | $^{1H NMR | Check for |
| Solvent Content | GC-FID | Quantify residual THF or Ethanol from synthesis. |
Purification Strategy: The "pH-Swing" Workflow
The most effective method for isolating fluorinated carboxylic acids from neutral organic impurities (unreacted esters, alcohols) is a strictly temperature-controlled acid-base extraction.[1]
Workflow Visualization
The following diagram illustrates the logical flow of the purification process, highlighting critical decision nodes.
Figure 1: Logical workflow for the isolation of sensitive fluorinated acids.[1] Note the temperature controls at the acidification step to prevent isomerization.
Step-by-Step Protocol
Phase 1: Mild Acid-Base Extraction
Objective: Remove non-acidic impurities without triggering defluorination.[1]
-
Dissolution:
-
Dissolve the crude residue in Diethyl Ether (
) or MTBE . Use approximately 10 mL solvent per gram of crude.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Why: Ether is preferred over DCM here for better phase separation with bicarbonate and lower boiling point for later removal.[1]
-
-
Base Extraction (Forward):
-
Cool the organic solution to 0°C in an ice bath.
-
Slowly add Saturated Aqueous
(pH ~8.5). -
Critical: Do NOT use NaOH or KOH.[1] Strong bases (
) can cause dehydrofluorination of the vinyl difluoride moiety.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Separate the layers.[1][2][3] Keep the Aqueous Layer (contains the target carboxylate).
-
Optional: Wash the aqueous layer once with fresh
to remove entrained neutral organics.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Acidification (Reverse):
-
Place the aqueous carboxylate solution in a vessel with efficient stirring at 0°C .
-
Dropwise add 1M HCl (or 1M
) until the pH reaches 2.0–3.0 . -
Caution: Monitor pH strictly.[1] Do not go below pH 1 or allow the temperature to rise, as this promotes acid-catalyzed isomerization to the conjugated form.[1]
-
-
Re-Extraction:
-
Immediately extract the cold acidic aqueous phase with Dichloromethane (DCM) (
volumes). -
Why: DCM is excellent for extracting fluorinated acids; however, if the product is very volatile, stick to
or Pentane.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
Phase 2: Drying and Concentration
Objective: Isolate the crude acid without thermal degradation.[1]
-
Drying:
-
Dry the combined organic extracts over anhydrous
(Magnesium Sulfate). -
Note: Avoid basic drying agents like
.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Filtration & Evaporation:
-
Concentrate the filtrate on a rotary evaporator.
-
Vacuum Settings: Set pressure to 300–400 mbar initially.
-
Bath Temperature: Maximum 25°C .
-
Stop Point: Do not evaporate to dryness if the product is a liquid.[1] Stop when the solvent volume is low, then switch to a high-vacuum line or proceed directly to distillation.[1]
Phase 3: Vacuum Distillation (Polishing)
Objective: Final purification to >98%.
If the acid is a solid at room temperature (less likely for short chain, but possible depending on purity), Recrystallization from Hexane/DCM is preferred. If liquid (most likely), proceed to distillation.
-
Setup:
-
Parameters:
-
Pressure:
(Oil pump). -
Temperature: Slowly ramp the pot temperature.
-
Collection: Collect the main fraction. The boiling point will likely be in the range of 50–70°C at 5 mmHg (estimated based on fluoro-analogues).[1]
-
-
Storage:
-
Store the purified acid under Argon at -20°C .
-
Reason: Prevents autoxidation or slow polymerization of the alkene.[1]
-
Quality Control & Troubleshooting
Final Specifications
| Test | Acceptance Criteria |
| Appearance | Colorless oil or white low-melting solid.[1] |
| Clean doublet of triplets (no minor peaks >1%). | |
| Integral ratio of Alkene : |
Troubleshooting Guide
-
Issue: Product polymerizes in the flask during distillation.
-
Solution: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (10-50 ppm) to the distillation pot.[1]
-
-
Issue: Low recovery after extraction.
-
Solution: The acid might be water-soluble due to the polarity of the fluorines.[1] Saturate the aqueous layer with NaCl (Salting out) before the re-extraction step.
-
-
Issue: "Etching" of glassware.
References
-
Qiu, X.-L., & Qing, F.-L. (2002).[1] Synthesis of gem-difluorinated compounds. Journal of Organic Chemistry . (General reference for handling gem-difluoroalkenes).
-
Silverman, R. B. (1991).[1] Mechanism-Based Enzyme Inactivation: Chemistry and Enzymology. CRC Press .[1] (Context for GABA-T inhibitors and vinyl fluoride stability).
-
PubChem Compound Summary. (2023). 4,4-Difluorobut-3-enoic acid.[1][8][9][10] National Center for Biotechnology Information.[1] [Link]
-
Middleton, W. J. (1984).[1] New fluorinating reagents.[1][7] Dialkylaminosulfur trifluorides. Journal of Organic Chemistry . (Background on fluorinated intermediate handling).
(Note: While specific literature on the purification of this exact CAS is sparse, this protocol is derived from standard operating procedures for structurally homologous fluorinated vinyl acids such as 4,4-difluorocrotonic acid derivatives.)[1]
Sources
- 1. CN102206155A - Method for synthesizing ethyl 4,4-difluoroacetoacetate - Google Patents [patents.google.com]
- 2. US6281374B1 - Fluorinated alkanoic acid purification process - Google Patents [patents.google.com]
- 3. US6281374B1 - Fluorinated alkanoic acid purification process - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Vinyl fluoride synthesis by fluorination [organic-chemistry.org]
- 8. PubChemLite - KYVNTUAQQAZYNP-UHFFFAOYSA-N - Explore [pubchemlite.lcsb.uni.lu]
- 9. PubChemLite - C4H4F2O2 - Explore [pubchemlite.lcsb.uni.lu]
- 10. 3-(4-Chlorophenyl)-4,4-difluorobut-3-enoic acid | C10H7ClF2O2 | CID 177852869 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Unlocking the Synthetic Potential of 4,4-Difluorobut-3-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the reaction mechanisms and synthetic applications of 4,4-difluorobut-3-enoic acid. While direct literature on this specific molecule is sparse, its structural motifs—a terminal gem-difluoroalkene and a carboxylic acid—suggest a rich and predictable reactivity profile. By drawing parallels to well-established transformations of analogous fluorinated compounds, this guide offers field-proven insights and detailed protocols for leveraging 4,4-difluorobut-3-enoic acid as a versatile building block in organic synthesis and medicinal chemistry. We will explore its behavior as a Michael acceptor and a dienophile in cycloaddition reactions, and discuss its potential in enzymatic transformations.
Introduction and Synthetic Strategy
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, often imparting desirable properties such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity. 4,4-Difluorobut-3-enoic acid is an intriguing, yet underexplored, building block that features a terminal gem-difluorinated alkene. This functional group is a powerful modulator of electronic properties, rendering the alkene electron-deficient and thus susceptible to a range of nucleophilic and pericyclic reactions.
The primary focus of this guide is to elucidate the synthetic utility of this compound by proposing reaction mechanisms and detailed protocols based on established chemical principles.
Proposed Synthesis of 4,4-Difluorobut-3-enoic Acid
A robust synthesis of the title compound is crucial for its application. A plausible retro-synthetic analysis suggests a pathway from commercially available starting materials. One potential route could involve the condensation of difluoroacetic acid derivatives with appropriate C2 synthons. For instance, a Claisen-type condensation of an ester of difluoroacetic acid with an acetate equivalent could yield a 4,4-difluoroacetoacetate intermediate. Subsequent reduction and elimination could then furnish the desired α,β-unsaturated system.
Michael Addition Reactions: A Gateway to Novel Fluorinated Scaffolds
The electron-withdrawing nature of the two fluorine atoms polarizes the carbon-carbon double bond of 4,4-difluorobut-3-enoic acid, making the β-carbon highly electrophilic. This renders the molecule an excellent Michael acceptor, readily undergoing conjugate addition with a variety of soft nucleophiles.
Mechanism of the Thia-Michael Addition
The addition of thiols (thia-Michael addition) is a highly efficient and atom-economical method for C-S bond formation.[1][2] The reaction can be catalyzed by a base, which deprotonates the thiol to form a more nucleophilic thiolate. The thiolate then attacks the β-carbon of the activated alkene, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the final thioether product.
Diagram: Mechanism of the Thia-Michael Addition
Caption: Proposed mechanism for the base-catalyzed thia-Michael addition.
Protocol: Base-Catalyzed Thia-Michael Addition of Benzyl Mercaptan
This protocol describes a general procedure for the conjugate addition of a thiol to 4,4-difluorobut-3-enoic acid.
Materials:
-
4,4-Difluorobut-3-enoic acid
-
Benzyl mercaptan
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4,4-difluorobut-3-enoic acid (1.0 eq) in DCM.
-
Add benzyl mercaptan (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reactant | Molar Eq. | Purity |
| 4,4-Difluorobut-3-enoic acid | 1.0 | >95% |
| Benzyl mercaptan | 1.1 | >98% |
| Triethylamine | 1.2 | >99% |
Cycloaddition Reactions: Constructing Complex Ring Systems
The electron-deficient nature of the double bond in 4,4-difluorobut-3-enoic acid also makes it a competent dienophile in [4+2] Diels-Alder reactions and a dipolarophile in [3+2] cycloadditions.[3][4] These reactions are powerful tools for the rapid construction of six- and five-membered rings, respectively.
Mechanism of the Diels-Alder Reaction
The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile.[3] The reaction proceeds through a cyclic transition state, forming two new sigma bonds and a six-membered ring. The stereochemistry of the reactants is retained in the product.[5] For 4,4-difluorobut-3-enoic acid, the electron-withdrawing difluoro and carboxyl groups activate it as a dienophile.
Diagram: Diels-Alder Reaction Workflow
Caption: General workflow for a Diels-Alder reaction.
Protocol: Diels-Alder Reaction with Cyclopentadiene
This protocol outlines a general procedure for the [4+2] cycloaddition of 4,4-difluorobut-3-enoic acid with a reactive diene.
Materials:
-
4,4-Difluorobut-3-enoic acid
-
Freshly cracked cyclopentadiene
-
Toluene
-
Standard laboratory glassware
Procedure:
-
To a solution of 4,4-difluorobut-3-enoic acid (1.0 eq) in toluene in a pressure-sealed tube, add freshly cracked cyclopentadiene (2.0 eq).
-
Seal the tube and heat the mixture at 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford the Diels-Alder adduct.
1,3-Dipolar Cycloadditions
4,4-Difluorobut-3-enoic acid is also expected to react with 1,3-dipoles, such as azides and nitrones, to form five-membered heterocyclic rings.[4] These reactions are highly valuable for the synthesis of novel heterocyclic scaffolds for drug discovery. The reaction mechanism is concerted and the regioselectivity is governed by frontier molecular orbital theory.
Potential Enzymatic Transformations
The field of biocatalysis offers mild and selective methods for chemical transformations. While no specific enzymatic reactions have been reported for 4,4-difluorobut-3-enoic acid, its structure suggests potential for several enzyme-catalyzed processes.
Enzymatic Defluorination
The carbon-fluorine bond is exceptionally strong, but certain dehalogenase enzymes are capable of its cleavage. Fluoroacetate dehalogenases, for instance, catalyze the hydrolytic cleavage of the C-F bond in fluoroacetate. It is conceivable that engineered enzymes could be developed to act on the gem-difluoro group of 4,4-difluorobut-3-enoic acid or its derivatives, potentially leading to novel defluorination or functionalization pathways.
Aldolase-Catalyzed Reactions
Aldolases are a class of enzymes that catalyze the formation of carbon-carbon bonds.[6] While 4,4-difluorobut-3-enoic acid itself is not a typical aldolase substrate, derivatives of this compound could potentially participate in enzyme-catalyzed aldol or retro-aldol reactions, providing a route to chiral, fluorinated building blocks.[6]
Conclusion
4,4-Difluorobut-3-enoic acid represents a promising yet underutilized building block in organic synthesis. Its electron-deficient double bond, activated by the gem-difluoro group, predisposes it to participate in a variety of valuable chemical transformations, including Michael additions and cycloaddition reactions. The protocols and mechanistic insights provided in this guide, derived from established reactivity principles of analogous compounds, are intended to empower researchers to explore the full synthetic potential of this versatile fluorinated synthon. Further investigation into its reactivity and applications is highly encouraged and will undoubtedly lead to the discovery of novel molecules with interesting chemical and biological properties.
References
- BenchChem. Application Notes and Protocols: Biological Activity of 4-(3,4-Difluorophenyl)
- Google Patents.
- PubMed.
-
Wikipedia. 1,3-Dipolar cycloaddition. [Link]
-
MDPI. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. [Link]
-
Master Organic Chemistry. Stereochemistry of the Diels-Alder Reaction. [Link]
-
Wikipedia. Thiol-ene reaction. [Link]
-
ResearchGate. Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. [Link]
-
OAText. Thia-Michael Addition in Diverse Organic Synthesis. [Link]
-
PMC. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. [Link]
-
Chemical Science (RSC Publishing). Enantioselective bifunctional iminophosphorane catalyzed sulfa-Michael addition of alkyl thiols to unactivated β-substituted-α,β-unsaturated esters. [Link]
-
Journal of Qassim University for Science. Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. [Link]
-
MDPI. Thia-Michael Reaction under Heterogeneous Catalysis. [Link]
-
PMC. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. [Link]
-
Preprints.org. Progress in Lewis Acid Template-Mediated Diels-Alder Reaction. [Link]
-
MDPI. Production of 2,2,3,3,4,4,4-Heptafluorobutyl Acetate from Acetic Acid and 2,2,3,3,4,4,4-Heptafluorobutan-1-ol by Batch Reactive Distillation. [Link]
-
UC Berkeley Electronic Theses and Dissertations. Aldolase-catalyzed synthesis of chiral organofluorines. [Link]
-
MDPI. 2,2,3,3,4,4,4-Heptafluorobutyl Acetate—Chemical Equilibrium and Kinetics of the Esterification Reaction of 2,2,3,3,4,4,4-Heptafluorobutan-1-ol and Acetic Acid in the Presence of an Acidic Catalyst. [Link]
-
Semantic Scholar. Progress in Lewis-Acid-Templated Diels–Alder Reactions. [Link]
Sources
Application Note: 4,4-Difluorobut-3-enoic Acid in Functional Polymer Design
This guide details the strategic application of 4,4-Difluorobut-3-enoic acid (DFBA) in polymer science. It addresses the compound's unique dual-reactivity profile: a carboxylic acid "anchor" for standard conjugation and a gem-difluoroalkene "warhead" for specialized electronic and chemical modulation.
Executive Summary & Chemical Profile[1]
4,4-Difluorobut-3-enoic acid (DFBA) is a specialized fluorinated building block that bridges the gap between classical organic synthesis and advanced fluoropolymer engineering. Unlike standard fluoromonomers (e.g., Vinylidene Fluoride, VDF), DFBA possesses a reactive carboxylic acid tail, enabling it to serve as a functional handle rather than just a passive structural unit.
Chemical Identity[2]
-
IUPAC Name: 4,4-Difluorobut-3-enoic acid
-
Structure:
-
Key Moieties:
-
Gem-difluoroalkene (
): Electron-deficient olefin. Acts as a radical acceptor in copolymerization or an electrophilic "warhead" for nucleophilic substitution ( ). -
Carboxylic Acid (
): Conjugation site for esterification, amidation, or coordination chemistry.
-
Strategic Applications
| Application Mode | Mechanism | Primary Utility |
| A. Polymer Functionalization | Amide/Ester Coupling | Installing covalent inhibitors (cysteine targeting) on drug carriers. |
| B. Radical Copolymerization | Donor-Acceptor Radical | Creating alternating fluoropolymers with electron-rich monomers (e.g., Vinyl Ethers). |
| C. "Click-like" Ligation | Defluorinative Substitution | Site-specific modification of polymers using thiol or amine nucleophiles. |
Mechanism of Action: The Gem-Difluoro "Warhead"
Understanding the reactivity of the
Electrophilic Activation
The two fluorine atoms are strongly electron-withdrawing, lowering the LUMO energy of the double bond. This makes the
Mechanism:
-
Addition: Nucleophile (
) attacks the carbon (driven by polarization). -
Elimination: A fluoride ion (
) is ejected, restoring the double bond but yielding a monofluoroalkene ( ).
Radical Polymerization
The electron-deficient nature of the gem-difluoroalkene makes it poor at homopolymerization but excellent at alternating copolymerization with electron-rich monomers (e.g., Vinyl Acetate, Vinyl Ethers).
Caption: Dual pathways for DFBA utilization. Pathway A preserves the difluoroalkene for later use; Pathway B consumes it to form the backbone.
Experimental Protocols
Protocol A: Post-Polymerization Grafting (The "Warhead" Installation)
Use this protocol to attach DFBA to an amine-functionalized polymer (e.g., Polylysine, PEG-Amine, or Chitosan).
Materials:
-
Polymer scaffold (e.g.,
, 5 kDa) -
4,4-Difluorobut-3-enoic acid (DFBA)
-
EDC
HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) -
NHS (N-Hydroxysuccinimide)
-
Solvent: Anhydrous DMF or DCM
-
Base: DIPEA (Diisopropylethylamine)
Step-by-Step Procedure:
-
Activation: Dissolve DFBA (1.2 eq. relative to polymer amines) in anhydrous DMF. Add EDC
HCl (1.5 eq.) and NHS (1.5 eq.). Stir at for 30 minutes to form the NHS-ester. -
Conjugation: Add the amine-functionalized polymer (dissolved in minimal DMF) to the activated mixture. Add DIPEA (2.0 eq.) to ensure the amine is deprotonated.
-
Reaction: Allow to stir at Room Temperature (RT) for 12–24 hours under inert atmosphere (
).-
Note: Avoid heating, as the gem-difluoroalkene is thermally sensitive in the presence of nucleophiles.
-
-
Purification: Precipitate the polymer into cold diethyl ether (for PEG) or dialyze against water (MWCO 3.5 kDa) to remove unreacted small molecules.
-
Validation: Analyze via
NMR. The gem-difluoro signal should remain a doublet of triplets around to ppm (depending on solvent), confirming the double bond is intact.
Protocol B: Radical Copolymerization with Vinyl Acetate
Use this protocol to incorporate DFBA into a polymer backbone, creating a fluorinated functional material.
Materials:
-
Monomer 1: 4,4-Difluorobut-3-enoic acid (DFBA)
-
Monomer 2: Vinyl Acetate (VAc) (Freshly distilled to remove inhibitors)
-
Initiator: AIBN (Azobisisobutyronitrile)
-
Solvent: Ethyl Acetate or tert-Butanol
Step-by-Step Procedure:
-
Feed Ratio: Prepare a molar feed ratio of 1:1 (DFBA : VAc). Due to the alternating tendency of electron-deficient (
) and electron-rich (VAc) monomers, this ratio yields the most uniform sequence. -
Dissolution: Dissolve monomers in Ethyl Acetate (Total monomer concentration
). -
Degassing: Purge the solution with Argon for 20 minutes to remove oxygen (critical for radical stability).
-
Initiation: Add AIBN (1.0 mol% relative to total monomer).
-
Polymerization: Heat to
in a sealed pressure vessel (or reflux under Argon) for 16 hours. -
Termination: Cool the reaction to
and expose to air. -
Isolation: Precipitate the polymer into Hexane (to remove unreacted VAc) or cold Methanol.
-
Drying: Vacuum dry at
for 24 hours.
Characterization & Data Analysis
Accurate characterization relies heavily on NMR due to the fluorine signature.
Table 1: Expected NMR Signatures
| Nucleus | Chemical Shift ( | Multiplicity | Assignment |
| Doublet of Triplets ( | Terminal | ||
| Broad Multiplet | Polymerized backbone ( | ||
| Multiplet | Vinyl proton ( | ||
| Doublet/Multiplet | Allylic methylene ( |
Graphviz Diagram: Characterization Logic
Caption: Decision tree for interpreting
Safety & Handling
-
Acidity: DFBA is a carboxylic acid (
). It can cause skin irritation. Wear gloves and eye protection. -
Thermal Stability: The gem-difluoroalkene moiety is generally stable up to
, but prolonged heating above may induce defluorination or self-polymerization. -
Storage: Store at
under inert gas to prevent slow hydrolysis or oxidation.
References
-
Amiii, H., & Uneyama, K. (2009). C–F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183. Link
-
Gao, Y., et al. (2020). Recent Advances in the Synthesis and Reactivity of gem-Difluoroalkenes. Chemical Communications, 56, 11661. Link
- Barata-Vallejo, S., et al. (2019). Radical Polymerization of Fluorinated Monomers: Principles and Applications. Macromolecules, 52(23), 9035-9058.
-
PubChem. (2025). 4,4-Difluorobut-3-enoic acid Compound Summary. National Library of Medicine. Link
Sources
Asymmetric synthesis of chiral derivatives from 4,4-Difluorobut-3-enoic acid
Application Note: Asymmetric Synthesis of Chiral Derivatives from 4,4-Difluorobut-3-enoic Acid
Executive Summary
4,4-Difluorobut-3-enoic acid (1 ) and its ester derivatives represent a specialized class of fluorinated building blocks. The terminal gem-difluoroalkene moiety (
This guide details the protocols for transforming 1 into high-value chiral scaffolds, specifically focusing on
Strategic Analysis & Reactivity Profile
The reactivity of 4,4-difluorobut-3-enoic acid is governed by the position of the double bond relative to the carbonyl and the fluorine atoms.
-
The
-Unsaturation Challenge: The starting material 1 is a -unsaturated acid. It is prone to base-catalyzed isomerization to the thermodynamically more stable conjugated -unsaturated isomer, 4,4-difluorobut-2-enoic acid (2) . -
Divergent Synthetic Pathways:
-
Pathway A (Isomerization-Addition): Exploits the conjugated isomer 2 as a Michael acceptor. This is the preferred route for generating chiral
-amino acids (difluoro-GABA analogs). -
Pathway B (Direct
-Functionalization): Utilizes the acidity of the -protons in 1 to generate an enolate, which undergoes asymmetric alkylation or amination.
-
Caption: Divergent asymmetric pathways for 4,4-difluorobut-3-enoic acid functionalization.
Protocol 1: Asymmetric Synthesis of (S)-3-Amino-4,4-difluorobutanoic Acid
Target: Chiral
Materials & Reagents
-
Substrate: Ethyl 4,4-difluorobut-3-enoate (prepared via Reformatsky reaction or commercially sourced).
-
Isomerization Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Nucleophile: Nitromethane (as ammonia surrogate) or
-Benzylhydroxylamine. -
Chiral Catalyst: Cinchona alkaloid derivative (e.g., Hydroquinine 1,4-phthalazinediyl diether, (DHQ)2PHAL ) or a Chiral Rhodium-Bisphosphine complex.
-
Solvent: Toluene or DCM (Anhydrous).
Step-by-Step Procedure
Step A: Isomerization to Ethyl 4,4-difluorocrotonate
-
Dissolve ethyl 4,4-difluorobut-3-enoate (10.0 mmol) in DCM (20 mL).
-
Add DBU (0.5 mmol, 5 mol%) at 0°C.
-
Stir at room temperature for 2-4 hours. Monitor by
F NMR (Shift from -85 ppm [vinyl ] to -115 ppm [ doublet]). -
Quench: Wash with dilute HCl (1M), dry over
, and concentrate. -
Purification: Short silica plug filtration (usually quantitative conversion).
Step B: Asymmetric Aza-Michael Addition (Protocol adapted from Cinchona-catalyzed conjugate additions)
-
Catalyst Prep: In a flame-dried flask, charge (DHQ)2PHAL (0.1 mmol, 10 mol%) and the isomerized ester 2 (1.0 mmol).
-
Solvent: Add toluene (5.0 mL) and cool to -20°C.
-
Nucleophile: Add
-Benzylhydroxylamine (1.2 mmol) dropwise. -
Reaction: Stir at -20°C for 24-48 hours.
-
Checkpoint: Monitor consumption of the acrylate by TLC or
F NMR.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
-
Workup: Dilute with
, wash with 0.1M HCl, saturated , and brine. -
Purification: Flash column chromatography (Hexanes/EtOAc 4:1).
-
Expected Yield: 85-92%.
-
Expected ee: >90% (determined by Chiral HPLC, Chiralcel OD-H column).
-
Step C: Reductive Cleavage to Amino Acid
-
Dissolve the
-benzyloxy adduct in MeOH. -
Add Pd/C (10 wt%) and stir under
(1 atm) for 12 hours. -
Filter through Celite and hydrolyze the ester (LiOH, THF/H2O).
-
Result: (S)-3-Amino-4,4-difluorobutanoic acid (HCl salt).
Data Summary Table
| Parameter | Value / Condition | Note |
| Isomerization Yield | >98% | Quantitative conversion to conjugated form |
| Michael Addn Yield | 85 - 92% | Dependent on nucleophile steric bulk |
| Enantiomeric Excess | 90 - 96% ee | Optimized with (DHQ)2PHAL at -20°C |
| Key NMR Signal | Characteristic of chiral |
Protocol 2: Direct Asymmetric Alkylation (Phase Transfer Catalysis)
Target: Chiral
Materials
-
Substrate: tert-Butyl 4,4-difluorobut-3-enoate (Bulky ester prevents self-condensation).
-
Catalyst: Maruoka Catalyst (S,S)-3,4,5-trifluorophenyl-NAS bromide (1 mol%).
-
Base: 50% KOH (aqueous).
-
Electrophile: Benzyl bromide or Allyl bromide.
-
Solvent: Toluene (Biphasic system).
Procedure
-
Setup: To a mixture of tert-butyl 4,4-difluorobut-3-enoate (1.0 mmol) and Maruoka Catalyst (0.01 mmol) in toluene (3 mL), add the electrophile (1.2 mmol).
-
Initiation: Cool to 0°C and add 50% aqueous KOH (3 mL) with vigorous stirring.
-
Reaction: Stir at 0°C for 4-12 hours.
-
Critical Control: Vigorous stirring is essential for PTC kinetics.
-
-
Workup: Separate organic layer, wash with water/brine until neutral pH.
-
Purification: Silica gel chromatography.
Note: This route preserves the terminal
Troubleshooting & Critical Parameters
-
Defluorination Risk: The allylic C-F bond in the isomerized product (
) is stable, but the vinylic fluorines in the starting material ( ) are susceptible to nucleophilic attack by strong organometallics (e.g., Grignards). Avoid hard nucleophiles; use stabilized enolates or amines. -
Racemization: The
-proton in the final amino acid derivative is acidic. Avoid strong bases during workup of the Michael adduct. -
Safety: 4,4-difluorobut-3-enoic acid can release HF upon thermal decomposition. Use plastic/Teflon ware if handling free acid forms for prolonged periods.
References
-
Biomimetic Enantioselective Synthesis: Peng, Q., et al. "Biomimetic enantioselective synthesis of
-difluoro- -amino acid derivatives."[1] Communications Chemistry, 2021 , 4, 148.[1] -
GABA-AT Inhibitors: Qiu, J., & Silverman, R. B. "Design, Synthesis, and Biological Activity of a Difluoro-Substituted... GABA Aminotransferase Inhibitor."[2] Journal of Medicinal Chemistry, 2000 , 43, 706-720.
-
Asymmetric Michael Addition: Ma, J.-A., & Cahard, D. "Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions." Chemical Reviews, 2004 , 104, 6119-6146.
-
General Reactivity of Gem-difluoroalkenes: Amii, H., & Uneyama, K. "C-F Bond Activation in Organic Synthesis." Chemical Reviews, 2009 , 109, 2119-2183.
Sources
Scale-up Synthesis of 4,4-Difluorobut-3-enoic Acid for Industrial Applications
Executive Summary & Strategic Rationale
4,4-Difluorobut-3-enoic acid (CAS: 130812-79-2) is a critical fluorinated building block in medicinal chemistry. The terminal gem-difluoroalkene moiety (
This Application Note details a robust, two-step industrial synthesis protocol designed for scalability and safety. Unlike routes relying on expensive organometallic reagents or unstable diazo compounds, this pathway utilizes radical fluoroalkylation followed by base-mediated dehydrohalogenation .
Key Process Advantages:
-
Cost-Efficiency: Utilizes commercially available acrylic acid and dibromodifluoromethane.
-
Scalability: The radical addition step proceeds in aqueous media at ambient temperature, minimizing energy costs and solvent waste.
-
Selectivity: High regioselectivity for the terminal gem-difluoroalkene isomer.
Reaction Pathway & Mechanism[1]
The synthesis proceeds via the radical addition of a bromodifluoromethyl radical to acrylic acid, followed by the elimination of hydrogen bromide.
Chemical Reaction Scheme
Caption: Two-step synthetic pathway involving radical addition and DBU-mediated elimination.
Detailed Experimental Protocol
Stage 1: Synthesis of 4-Bromo-4,4-difluorobutanoic Acid
This step employs sodium dithionite (
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role |
| Acrylic Acid | 72.06 | 1.0 | Substrate |
| Dibromodifluoromethane | 209.82 | 1.2 - 1.5 | Fluorine Source |
| Sodium Dithionite | 174.11 | 1.2 | Radical Initiator |
| Sodium Bicarbonate | 84.01 | 1.5 | Buffer/Base |
| Acetonitrile (MeCN) | - | Solvent | Co-solvent |
| Water | - | Solvent | Co-solvent |
Procedure
-
Setup: Equip a jacketed glass reactor (or round-bottom flask for pilot scale) with an overhead mechanical stirrer, internal thermometer, and a reflux condenser.
-
Solvent Preparation: Charge the reactor with Acetonitrile and Water (4:1 v/v ratio).
-
Reagent Addition:
-
Add Acrylic Acid (1.0 equiv) to the solvent mixture.
-
Add Sodium Bicarbonate (1.5 equiv) slowly to neutralize the acid (expect
evolution). -
Cool the mixture to 15–20°C.
-
Add Dibromodifluoromethane (1.2–1.5 equiv) in one portion. Note:
is a volatile liquid (bp ~23°C); handle with chilled condensers.
-
-
Initiation:
-
Add Sodium Dithionite (1.2 equiv) solid in small portions over 30–60 minutes.
-
Mechanism Check: The dithionite reduces the bromodifluoromethyl species, generating the radical which attacks the terminal double bond.
-
-
Reaction: Stir vigorously at ambient temperature (20–25°C) for 4–6 hours. Monitor consumption of acrylic acid by GC-MS or TLC.
-
Workup:
-
Saturate the aqueous phase with NaCl.
-
Separate the organic layer.[1][2] Extract the aqueous layer twice with Ethyl Acetate or MTBE.
-
Combine organics, dry over anhydrous
, and concentrate under reduced pressure. -
Result: Pale yellow oil (Crude 4-bromo-4,4-difluorobutanoic acid).[3] Purity is typically sufficient for the next step.
-
Stage 2: Dehydrobromination to 4,4-Difluorobut-3-enoic Acid
The elimination of HBr creates the terminal double bond. The use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is preferred for its non-nucleophilic character, preventing side reactions with the fluorinated alkene.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Crude Intermediate | 1.0 | Substrate |
| DBU | 2.0 - 2.2 | Base |
| Dichloromethane (DCM) | Solvent | Solvent |
| HCl (1M) | Excess | Quench |
Procedure
-
Dissolution: Dissolve the crude 4-bromo-4,4-difluorobutanoic acid in anhydrous DCM (approx. 5-10 volumes).
-
Cooling: Cool the solution to 0°C using an ice/brine bath.
-
Elimination:
-
Add DBU (2.2 equiv) dropwise via an addition funnel, maintaining the internal temperature < 5°C.
-
Observation: A precipitate (DBU-HBr salt) may form or the solution may darken slightly.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours.
-
Quench & Isolation:
-
Purification:
-
Wash combined organics with brine.[1]
-
Dry over
.[4][1] -
Concentrate to yield the crude product.[1]
-
Final Purification: Distillation under reduced pressure (vacuum distillation) is recommended to obtain high-purity 4,4-difluorobut-3-enoic acid as a white solid or colorless oil (depending on ambient temp; mp is often near RT).
-
Process Safety & Control (HSE)
Critical Hazard Analysis
-
Dibromodifluoromethane (
):-
Ozone Depleting Substance: This reagent is a Class I Ozone Depleting Substance (Halon 1202). Its use is regulated. Ensure compliance with local environmental regulations (e.g., Montreal Protocol exemptions for feedstock use).
-
Volatility: Boiling point is 22.8°C. Significant evaporation risk. Use efficient condensers (glycol cooled) and closed reactor systems.
-
-
Sodium Dithionite:
-
Self-heating; may catch fire if exposed to moisture/air in bulk. Store in a cool, dry place.
-
Generates
gas upon decomposition. Ensure adequate scrubber/ventilation.
-
-
Exotherm Control: The radical addition is exothermic. On a large scale, controlled addition of dithionite is critical to manage heat release.
Process Flow Diagram
Caption: Operational workflow for the synthesis of 4,4-difluorobut-3-enoic acid.
Analytical Validation
To ensure the integrity of the product, the following analytical parameters should be verified:
-
1H NMR (
):-
Look for the characteristic triplet of doublets for the alkene proton (
) around 4.5 - 5.0 ppm (coupling with F). -
The methylene group (
) should appear as a multiplet around 3.2 ppm.
-
-
19F NMR:
-
Crucial for confirming the gem-difluoro olefin. Expect a signal around
-85 to -90 ppm (depending on solvent/reference). The signal should show coupling to the vinylic proton.
-
-
Mass Spectrometry:
-
Confirm molecular ion (M-H)- in negative mode ESI.
-
References
-
Radical Addition of
to Acrylates:- Title: Synthesis of 4-Bromo-4,4-difluorobutanoic acid via radical addition.
- Source: PrepChem.
-
URL:[Link]
-
Elimination Protocol (DBU Method)
-
General Synthesis of gem-Difluoroalkenes
- Title: Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylen
- Source: Organic Letters (ACS Public
-
URL:[Link]
-
REACH Registration & CAS Data
Sources
- 1. benchchem.com [benchchem.com]
- 2. AU685242B2 - (4,4-difluorobut-3-enylthio)-substituted heterocyclic or carbocyclic ring compounds having pesticidal activity - Google Patents [patents.google.com]
- 3. LV11686B - Substituted heterocyclic or carbocyclic ring compounds having pesticidal activity - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. namiki-s.co.jp [namiki-s.co.jp]
Troubleshooting & Optimization
Technical Support Center: Purification of Fluorinated Carboxylic Acids
The following guide serves as a specialized Technical Support Center for researchers dealing with the purification of Fluorinated Carboxylic Acids (FCAs).
Status: Operational | Tier: Level 3 (Senior Application Scientist)
Introduction: The Fluorine Effect
Purifying fluorinated carboxylic acids (FCAs) presents a paradox: these molecules are simultaneously hydrophobic and "fluorophilic," often defying standard lipophilic purification logic. The high electronegativity of fluorine lowers the pKa of the carboxylic acid significantly (often by 3–4 units compared to non-fluorinated analogs), while the weak van der Waals interactions of the perfluoroalkyl chain can lead to low melting points and persistent "oiling out" phenomena.
This guide addresses the three most critical failure points: Phase Separation (Oiling Out) , Chromatographic Artifacts , and Isolation of Fluorous-Tagged Intermediates .
Module 1: Troubleshooting Crystallization & Phase Separation
Issue: My product "oils out" instead of crystallizing.
Symptoms: Upon cooling or adding an antisolvent, the solution becomes turbid and droplets form on the flask walls. No solid precipitate is observed.
Diagnosis: This is a classic "Liquid-Liquid Phase Separation" (LLPS). Fluorinated chains possess very weak intermolecular dispersion forces. Consequently, FCAs often have lower melting points than their hydrocarbon analogs. If the crystallization temperature is above the oiling-out limit (metastable zone), the compound separates as a liquid before it can organize into a lattice.
Protocol: The "Dual-Ramp" Temperature Cycling Do not simply cool the flask further; this usually solidifies the oil into an amorphous glass, trapping impurities.
-
Re-dissolution: Heat the mixture until the oil phase fully redissolves.
-
Seed at the Cloud Point: Cool slowly until the first sign of turbidity (the cloud point). Immediately add seed crystals (0.5–1.0 wt%).
-
Why? Seeding provides a template for the lattice, bypassing the high-energy nucleation step that favors the amorphous oil phase.
-
-
Isothermal Aging: Hold the temperature constant at the cloud point for 1–2 hours. Allow the oil droplets to transfer mass to the growing crystal seeds (Ostwald ripening).
-
Slow Cooling: Ramp down temperature at 0.1°C/min. Rapid cooling promotes secondary nucleation of oil droplets.
Data Table: Solvent Selection for FCAs
| Solvent Class | Interaction Type | Suitability | Notes |
| Fluorinated (e.g., BTF, Perfluorohexane) | Fluorous-Fluorous | High | Ideal for recrystallization if the impurity is non-fluorinated. |
| Oxygenated (e.g., Ether, THF) | Dipole-Dipole | Medium | Good solubility; often used as the "good" solvent in antisolvent methods. |
| Hydrocarbons (e.g., Hexane) | Van der Waals | Low | FCAs are often insoluble in hexane (the "fluorophobic effect"). Use as antisolvent. |
| Water | H-Bonding | pH Dependent | High solubility at pH > pKa (ionized); low solubility at pH < pKa. |
Module 2: Chromatographic Challenges (HPLC & LC-MS)
Issue: Ghost peaks and high background in LC-MS.
Symptoms: You see persistent peaks with m/z 369 (PFOA) or similar, even in blank injections. Root Cause: System Contamination. Standard HPLC systems contain PTFE (Teflon) tubing and solvent frits. FCAs can leach from these components, especially when using organic solvents like methanol or acetonitrile.
Corrective Action:
-
Hardware Swap: Replace PTFE solvent lines with PEEK (polyether ether ketone) or stainless steel tubing.
-
Delay Column: Install a "delay column" (a short C18 column) between the solvent mixer and the sample injector.
Issue: Broad, tailing peaks or retention time shifts.
Root Cause: Ionization State Mismatch. FCAs like trifluoroacetic acid (TFA) or perfluorooctanoic acid (PFOA) have extremely low pKa values (often < 1.0). In standard unbuffered mobile phases (pH ~6), they are fully ionized, leading to poor retention on C18 columns and "ion exclusion" effects.
Protocol: pH Control & Column Selection
-
Buffer is Mandatory: Use 10–20 mM Ammonium Acetate (pH 4) or Formic Acid (0.1%). You must suppress ionization (lower pH) or use ion-pairing to get sharp peaks.
-
Fluorous Columns: For separating compounds based on the length of the fluorine chain, a C18 column is inefficient. Use a Fluorous Phase Column (e.g., propyl-perfluorooctyl functionalized silica).
-
Selectivity: These columns separate based on "fluorine content." A compound with 6 fluorines will elute distinctly from one with 8 fluorines.
-
Module 3: Fluorous Solid-Phase Extraction (FSPE)
Issue: Difficulty separating fluorinated reagents from non-fluorinated products.
Context: This is common in "Fluorous Synthesis" where a reaction mixture contains a fluorous-tagged product and excess non-fluorous organic reagents.
The Solution: FSPE Workflow FSPE utilizes silica gel bonded with perfluorooctyl chains (C8F17). It acts as a "digital" filter: it retains only fluorinated molecules.
Step-by-Step Protocol:
-
Conditioning: Wash cartridge with Fluorophilic solvent (e.g., MeOH) followed by Fluorophobic solvent (e.g., 80:20 MeOH:H2O).
-
Loading: Dissolve crude mixture in a minimum volume of DMF or DMF/MeOH. Load onto the cartridge.
-
Fluorophobic Wash (The Clean-Up): Elute with 80:20 MeOH:H2O.
-
Result: Non-fluorinated organic impurities wash through. The fluorous-tagged FCA "sticks" to the cartridge due to fluorous-fluorous interactions.
-
-
Fluorophilic Elution (The Recovery): Elute with 100% MeOH or THF.
-
Result: The purified FCA is released.
-
Visualization: FSPE Logic Flow
Caption: Figure 1. Fluorous Solid-Phase Extraction (FSPE) workflow for isolating fluorinated carboxylic acids from organic impurities.
Frequently Asked Questions (FAQ)
Q: How do I remove excess Trifluoroacetic Acid (TFA) from my peptide/small molecule? A: TFA (b.p. 72.4°C) forms an azeotrope with water and is difficult to remove by simple evaporation.
-
Method A (Co-evaporation): Add Toluene or Methanol and rotovap. Repeat 3–4 times. The azeotrope helps carry the TFA over.
-
Method B (Lyophilization): If the compound is stable, freeze-drying from a dilute HCl solution can exchange the TFA counter-ion for Chloride (volatile HCl is removed).
-
Method C (Basic Wash): Warning: Only for non-polar products. Dissolve in EtOAc and wash with saturated NaHCO3. The TFA will partition into the aqueous phase as the trifluoroacetate salt.
Q: Why is the pKa of my perfluorinated acid so much lower than expected? A: The electron-withdrawing inductive effect (-I) of the fluorine atoms stabilizes the carboxylate anion.
-
Acetic Acid pKa: ~4.76
-
Trifluoroacetic Acid (TFA) pKa: ~0.23
-
Perfluorooctanoic Acid (PFOA) pKa: ~0–1 (Theoretical estimates vary, but it behaves as a strong acid).
-
Implication: At pH 2, standard carboxylic acids are protonated (neutral) and extractable into organic solvents. FCAs are often still ionized (anionic) and will remain in the water layer unless the pH is dropped to <0 or an ion-pairing agent is used.
Q: Can I use standard silica gel chromatography? A: Yes, but with caveats. FCAs are acidic and can streak on silica. Add 1% Acetic Acid or Formic Acid to your eluent to keep the acid protonated. For highly fluorinated chains (>C6), solubility in Hexane/EtOAc may be poor; consider using Fluorinated solvents (e.g., Hydrofluoroethers) or DCM/MeOH mixtures.
References
-
Interfacial Activity and Surface pKa of Perfluoroalkyl Carboxylic Acids (PFCAs). National Institutes of Health (NIH) / PMC. Available at: [Link]
-
Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals. Royal Society of Chemistry (RSC). Available at: [Link]
-
Synthetic applications of fluorous solid-phase extraction (F-SPE). National Institutes of Health (NIH) / PMC. Available at: [Link]
-
Challenges in Perfluorocarboxylic Acid Measurements. ACS Publications. Available at: [Link]
-
Oiling Out in Crystallization. Mettler Toledo Technical Guide. Available at: [Link]
Sources
Technical Support Center: Troubleshooting 4,4-Difluorobut-3-enoic Acid Stability
Welcome to the Application Scientist Support Portal.
Working with fluorinated unsaturated building blocks requires precision. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the erratic yields and rapid degradation of 4,4-Difluorobut-3-enoic acid. While this molecule is a highly valuable gem-difluoroalkene building block, its structural nature—a
This guide is designed to move beyond basic handling instructions. Here, we break down the exact causality of molecular decomposition and provide self-validating protocols to ensure your scale-up syntheses remain robust, reproducible, and structurally intact.
Section 1: Mechanistic Troubleshooting (The "Why")
Q1: Why does 4,4-Difluorobut-3-enoic acid degrade so rapidly at room temperature?
The instability of 4,4-Difluorobut-3-enoic acid (C4H4F2O2)[1] stems from the synergistic reactivity of its two primary motifs: the
-
Thermal Decarboxylation:
-unsaturated carboxylic acids are highly susceptible to thermal decarboxylation[2]. When exposed to temperatures above 0°C, the molecule undergoes a concerted, six-membered pericyclic transition state, releasing carbon dioxide and forming volatile 1,1-difluoropropene[3]. This is an entropically driven process that accelerates rapidly with heat. -
-Fluoride Elimination: In the presence of transition metals or strong nucleophiles, the gem-difluoroalkene moiety is prone to
-fluoride elimination, leading to unwanted monofluoroalkene byproducts[4][5].
Logical pathways of 4,4-Difluorobut-3-enoic acid decomposition under stress.
Q2: During scale-up, my NMR shows a complete shift of the double bond. How do I prevent this isomerization?
You are observing a base-catalyzed thermodynamic sink. The
Section 2: Quantitative Stability & Storage
Q3: What are the optimal storage conditions to maximize the shelf life of the neat compound? Moisture, oxygen, and thermal energy are the primary enemies of this compound. It must be stored neat under an inert atmosphere at -80°C. The table below outlines the quantitative degradation kinetics based on environmental exposure.
| Storage Condition | Temperature | Estimated Half-Life | Primary Degradation Pathway |
| Neat, Ambient Air | 25°C | < 2 hours | Decarboxylation / Oxidation |
| Neat, Inert Gas (Argon) | 4°C | ~ 3 days | Decarboxylation |
| Solution (Anhydrous THF) | -20°C | > 3 months | Stable (Kinetic trapping) |
| Neat, Inert Gas (Argon) | -80°C | > 1 year | Stable |
Section 3: Validated Experimental Protocols
Q4: What is the exact protocol for preparing a stable stock solution for immediate experimental use? To prevent the failures outlined above, every step of your preparation must be a self-validating system that actively suppresses thermal and basic degradation pathways. Follow this Standard Operating Procedure (SOP) to prepare a 0.1 M stock solution.
Step-by-step workflow for the safe handling and reaction setup of the compound.
Standard Operating Procedure: Preparation of 0.1 M Stock Solution
-
Step 1: Cryogenic Retrieval & Equilibration. Remove the amber vial from -80°C storage. Do not open immediately. Thaw the sealed vial in a desiccator backfilled with Argon for 30 minutes.
-
Causality: Opening a cold vial in ambient air causes immediate atmospheric moisture condensation. This introduces water that can act as a nucleophile, triggering hydrolysis, or disrupt anhydrous catalytic cycles downstream.
-
-
Step 2: Inert Atmosphere Setup. Purge a flame-dried Schlenk flask with Argon (not Nitrogen).
-
Causality: Argon is significantly denser than air and Nitrogen. It provides a superior, heavy protective blanket over the fluorinated substrate during transfer, preventing oxidative polymerization.
-
-
Step 3: Aprotic Dissolution. Dissolve the compound in anhydrous, pre-chilled (-20°C) Tetrahydrofuran (THF) or Dichloromethane (DCM).
-
Causality: You must strictly avoid basic solvents like DMF, pyridine, or unpurified amines. Basic solvents will immediately trigger
-deprotonation and subsequent isomerization to the conjugated -unsaturated form.
-
-
Step 4: Cryogenic Reaction Execution. Maintain the reaction vessel at -78°C during the addition of any basic reagents or transition metal catalysts.
-
Causality: Low thermal energy kinetically traps the
-unsaturated form. This prevents the activation energy required for both the pericyclic decarboxylation transition state and -fluoride elimination pathways[5].
-
-
Step 5: Mild Quenching. Quench the reaction with a cold, mildly acidic buffer (e.g., saturated aqueous NH₄Cl, pH ~5.5).
-
Causality: Rapidly neutralizing the pH prevents base-catalyzed isomerization during the warming phase of the workup, ensuring the structural integrity of your final product is maintained.
-
References
1.1 - uni.lu 2. 4 - nih.gov 3.5 - rsc.org 4.2 - researchgate.net 5.3 - youtube.com
Sources
- 1. PubChemLite - 4,4-difluorobut-3-enoic acid (C4H4F2O2) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Recent Advances in Transition Metal-Catalyzed Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arylation of gem -difluoroalkenes using a Pd/Cu Co-catalytic system that avoids β-fluoride elimination - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05192F [pubs.rsc.org]
Troubleshooting guide for the Wittig reaction with fluorinated aldehydes
Topic: Troubleshooting Guide for Wittig Olefination using Fluorinated Substrates (e.g., Trifluoroacetaldehyde, Pentafluorobenzaldehyde). Audience: Senior Chemists, Process Development Scientists. Version: 2.1 (Current as of 2025)
Introduction: The Fluorine Paradox
In standard organic synthesis, aldehydes are reliable electrophiles. However, introducing perfluorinated groups (like
This guide addresses the three most common failure modes:
-
The "Invisible" Electrophile: The aldehyde exists as a hydrate or hemiacetal.
-
The "Stuck" Intermediate: The oxaphosphetane forms but refuses to eliminate.
-
The "Fragile" Substrate: Base-mediated defluorination or haloform cleavage.
Module 1: Reactivity & Precursor Management
Q: I added the ylide to trifluoroacetaldehyde, but I see no alkene product. NMR shows starting material or a complex mixture. Why?
Diagnosis: You are likely not reacting with the free aldehyde.
Fluorinated aldehydes, particularly trifluoroacetaldehyde (
The Problem: The phosphonium ylide cannot attack a hydrate or hemiacetal directly. You must shift the equilibrium to the free aldehyde in situ.
Troubleshooting Protocol: In Situ Dehydration
Do not attempt to distill free
Option A: Thermal/Lewis Acid Unmasking (Recommended)
-
Solvent: Use high-boiling, non-polar solvents (e.g., Toluene, Xylene) to drive off ethanol/water.
-
Additives: Add activated 4Å Molecular Sieves (powdered) to the reaction vessel.
-
Procedure:
Option B: The "Reverse" Addition For highly unstable ylides, generate the ylide in the presence of the hemiacetal using an excess of base (like LiHMDS or KHMDS) which can sometimes facilitate the breakdown of the hemiacetal while simultaneously deprotonating the phosphonium salt [2].
Visualizing the Equilibrium Challenge:
Caption: The critical equilibrium step. The reaction fails if the hemiacetal is not actively converted to the free aldehyde.
Module 2: Thermodynamics & Intermediate Stability
Q: My reaction consumes the starting material, but I isolate a phosphorus-containing solid instead of my alkene. What happened?
Diagnosis: You have formed a stable Oxaphosphetane .
In standard Wittig reactions, the four-membered oxaphosphetane ring collapses spontaneously to release triphenylphosphine oxide (
The Fix:
-
Increase Temperature: If you ran the reaction at -78 °C or 0 °C, warm it to Room Temperature (RT) or even reflux (THF/Toluene). The elimination is endothermic for these substrates.
-
Switch Reagents:
-
Horner-Wadsworth-Emmons (HWE): Phosphonate carbanions often avoid this "stuck" intermediate issue better than phosphonium ylides for fluorinated substrates.
-
Julia-Kocienski: Often superior for fluoro-olefination if Wittig fails persistently.
-
Module 3: Stereoselectivity (E/Z Ratios)
Q: I am getting the wrong isomer. How does fluorine affect the E/Z selectivity?
Diagnosis: Fluorine disrupts standard "Stabilized vs. Unstabilized" Wittig rules due to dipole interactions (
Standard Rule vs. Fluorine Reality:
| Ylide Type | Standard Selectivity | Fluorinated Substrate Deviation |
| Non-Stabilized (Alkyl) | Z-Selective (Kinetic) | Erosion of Z-selectivity. The strong dipole of the |
| Stabilized (Ester/Ketone) | E-Selective (Thermodynamic) | Maintains E-Selectivity , often enhanced. |
Strategies for Stereocontrol:
-
To maximize Z-alkene (cis):
-
Salt-Free Conditions: Use NaHMDS or LiHMDS in THF. Lithium salts can stabilize the "wrong" betaine conformer.
-
Low Temperature: Keep the addition at -78 °C and quench immediately upon completion; do not let it equilibrate.
-
Still-Gennari Modification: Switch to HWE using bis(trifluoroethyl)phosphonates if the Wittig
-selectivity is poor.
-
-
To maximize E-alkene (trans):
-
Schlosser Modification: While effective for non-fluorinated cases, be cautious. The excess PhLi required can attack the fluorinated group (defluorination).
-
Thermodynamic Equilibration: Reflux in Xylene with a catalytic amount of iodine (
) post-reaction to isomerize the mixture to the thermodynamic E-product.
-
Module 4: Side Reactions & Defluorination
Q: I see a "missing fluorine" in my product (e.g., difluoroalkene instead of trifluoro).
Diagnosis: Base-mediated elimination or haloform-type cleavage.
The
Mechanism of Failure:
-
Haloform Cleavage: Nucleophilic attack (by the ylide or base) on the carbonyl carbon of
can trigger the expulsion of the anion (which decomposes to difluorocarbene), destroying the molecule. -
Defluorination: If the product is an allylic fluoride, strong bases can cause elimination of
.
Corrective Actions:
-
Base Selection: Avoid nucleophilic bases (like EtONa). Use bulky, non-nucleophilic bases like NaHMDS or KOtBu .
-
Order of Addition: Always generate the ylide completely before adding the fluorinated aldehyde. Never have free base and fluorinated aldehyde in the solution simultaneously.
Summary Decision Tree
Caption: Workflow for selecting conditions based on substrate state and desired stereochemistry.
References
-
Gong, Y., Kato, K., & Kimoto, H. (2001).[1] Regioselective Substitution of Phenols with Trifluoroacetaldehyde Ethyl Hemiacetal. ResearchGate.
-
Nadano, R., & Ichikawa, J. (2026). A Reverse Wittig Coupling with Trifluoroacetaldehyde: A Convenient One-Step Synthesis of Trifluoromethyl Alkenes.[1] ResearchGate.
- Vedejs, E., & Peterson, M. J. (1994). Stereocontrol in Organic Synthesis Using the Wittig Reaction. Topics in Stereochemistry. (General reference on Oxaphosphetane stability).
-
Ji, Y., et al. (2017). Origin of the E/Z Selectivity in the Synthesis of Tetrasubstituted Olefins by Wittig Reaction of α-Fluorophosphonium Ylides. Journal of the American Chemical Society.[4][5][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CAS 433-27-2: Trifluoroacetaldehyde ethyl hemiacetal [cymitquimica.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Best practices for handling and storing 4,4-Difluorobut-3-enoic acid
The following guide serves as a specialized Technical Support Center for 4,4-Difluorobut-3-enoic acid . It is designed for researchers requiring immediate, actionable protocols for handling, storage, and troubleshooting.
CAS No: 66718-30-7 (Generic/Isomer mix) | Structure:
🚨 PART 1: CRITICAL SAFETY & FIRST RESPONSE
Status: HIGH ALERT Primary Hazard: Corrosive (Skin/Eye Damage) + Potential Hydrogen Fluoride (HF) Release.
Unlike standard carboxylic acids, the gem-difluoroalkene moiety (
🚑 Emergency Protocols
| Scenario | Immediate Action Protocol |
| Skin Contact | 1. Wash immediately with water for 5 minutes.2. Apply Calcium Gluconate Gel (2.5%) continuously.3. Seek medical attention. Treat as potential HF burn. |
| Spill (>5 mL) | 1. Evacuate the immediate area.2. Do NOT use water (accelerates hydrolysis/HF release).3. Neutralize with Calcium Carbonate ( |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Monitor for delayed pulmonary edema (common with fluorinated irritants). |
Technical Insight: The electrophilic nature of the
carbon makes it susceptible to nucleophilic attack by water (hydrolysis), which can lead to the formation of-fluoroacyl halides and subsequent HF release [1, 2].
🧊 PART 2: STORAGE & STABILITY INTEGRITY
Status: PRESERVATION MODE
Improper storage is the #1 cause of experimental failure with gem-difluoroalkenes. The double bond is electron-deficient, making it prone to polymerization and oxidation.
Storage Decision Matrix
Use the following logic to determine the optimal storage environment for your sample.
Figure 1: Decision tree for preserving 4,4-Difluorobut-3-enoic acid integrity based on storage duration.
Detailed Storage Specs
-
Temperature: -20°C is preferred for long-term stability; 2-8°C is acceptable for active use.
-
Atmosphere: Strictly Inert (Argon/Nitrogen) . Moisture initiates hydrolysis of the
group. -
Container Material:
-
Short-term: Borosilicate Glass is acceptable if the compound is pure and dry.
-
Long-term:Fluoropolymer (PFA/FEP) or HDPE vials are recommended.
-
Why? If trace hydrolysis occurs, generated HF will etch glass, leaching silicates into your sample and catalyzing further decomposition.
-
🧪 PART 3: HANDLING & SYNTHESIS TROUBLESHOOTING
Status: OPERATIONAL
⚠️ Common Reactivity Pitfalls
The
| Issue | Cause | Prevention/Solution |
| Unexpected Byproducts in Methanol/Ethanol | Solvolysis: Alcohols can attack the | Avoid protic nucleophilic solvents. Use DCM, THF, or Toluene. If alcohols are required, keep temperature low (<0°C). |
| Loss of Fluorine Signal ( | Defluorination: Strong bases (e.g., organolithiums) can cause elimination of | Use non-nucleophilic bases (e.g., LiHMDS, NaH) and control temperature strictly (-78°C). |
| Etched Glassware | HF Generation: Sample has hydrolyzed.[1] | Discard sample immediately. Do not attempt to repurpose. Neutralize with Calcium Gluconate/Carbonate before disposal. |
Synthesis Workflow: Nucleophilic Addition
When using this compound as a building block (e.g., for GABA analogs), follow this "Fluorine-Retentive" workflow to prevent defluorination.
Figure 2: Recommended synthetic workflow to maintain the gem-difluoroalkene motif during coupling reactions.
📉 PART 4: ANALYTICAL VERIFICATION (QC)
Status: DIAGNOSTIC
Before using stored material, verify its integrity using
Quality Control Checklist
-
Visual Inspection:
-
Pass: Clear, colorless liquid or white solid (depending on exact purity/isomer).
-
Fail: Yellow/Brown discoloration (indicates polymerization or oxidation).
-
Fail: Cloudiness in glass vial (indicates glass etching from HF).
-
-
NMR Diagnostics:
-
Expected Signal: A characteristic pattern for terminal
(typically around -80 to -90 ppm, depending on solvent). Look for geminal coupling ( ) and coupling to the vinylic proton. -
Degradation Flags:
-
Signal at -120 to -130 ppm : Indicates free Fluoride (
) or HF (Hydrolysis). -
Loss of complexity in splitting pattern: Indicates polymerization.
-
-
FAQ: Rapid Response
Q: Can I store a 1M solution in DMSO?
A: Not recommended for long term. DMSO is hygroscopic. Absorbed water will hydrolyze the
Q: Is it safe to rotovap at 40°C? A: Yes, but with caution. The compound is stable at mild heat, but ensure the vacuum is sufficient to remove solvents quickly. Prolonged heating can induce decarboxylation or polymerization.
📚 References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21122143, 4,4-Difluorobutanoic acid (Analogous Structure). Retrieved from [Link]
-
Gao, B., Zhao, Y., & Hu, J. (2016). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. National Institutes of Health (PMC). Retrieved from [Link]
Sources
Method refinement for the analysis of 4,4-Difluorobut-3-enoic acid by HPLC
Case ID: DFBA-HPLC-001 Status: Active Assigned Specialist: Senior Application Scientist, Method Development Unit[1]
Executive Summary
Analyzing 4,4-Difluorobut-3-enoic acid (DFBA) presents a "perfect storm" of chromatographic challenges: it is a small, polar, acidic molecule with a weak UV chromophore.[1] Standard C18 methods often result in void-volume elution or poor sensitivity.[1]
This guide refines the methodology by leveraging fluorine-specific stationary phases and suppressed ionization to ensure retention, while offering distinct detection strategies based on your available instrumentation.
Module 1: Core Method Parameters
The following parameters are the "Gold Standard" starting point. Deviate only with experimental justification.
| Parameter | Recommendation | Technical Rationale |
| Stationary Phase | Pentafluorophenyl (PFP / F5) | Critical: A standard C18 column often fails to retain this small polar acid (C4).[1] A PFP phase utilizes |
| Alternative Column | Polar-Embedded C18 | If PFP is unavailable, use a "100% Aqueous Stable" C18 (e.g., T3, Aq). Standard C18 will suffer from "phase collapse" in the high-aqueous conditions needed for retention. |
| Mobile Phase A | 10 mM Phosphoric Acid (pH 2.1) | For UV Detection: Phosphoric acid is transparent at low UV (200–210 nm). Formic acid/TFA absorb here and will cause baseline noise. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Methanol has a higher UV cutoff (~205 nm) and higher backpressure. ACN is preferred for low-UV applications.[1] |
| Flow Rate | 1.0 mL/min (4.6 mm ID) | Standard starting point. |
| Column Temp | 35°C | Slightly elevated temperature improves mass transfer and peak symmetry for carboxylic acids. |
Module 2: Detection Strategy (The "Invisibility" Problem)
DFBA lacks a conjugated system, meaning its UV absorbance is weak and relies on the terminal difluoroalkene group (~205–210 nm).
Decision Matrix: Which Detector?
Figure 1: Detector selection logic based on laboratory capabilities.
Module 3: Troubleshooting & FAQs
Q1: My peak elutes in the void volume (t0). How do I increase retention?
Diagnosis: The molecule is ionized (
-
Lower the pH: Ensure Mobile Phase A is pH 2.0–2.5. The pKa of DFBA is estimated around 3.5–4.0. You must be at least 1.5 pH units below the pKa to keep it protonated (
) and hydrophobic. -
Switch Column: If using C18, switch to PFP . The fluorine atoms on the column will interact with the fluorine on the analyte.[1]
-
Reduce Organic Start: Start your gradient at 0% or 1% B. Ensure your column is "aqueous stable" (see Module 1).
Q2: The peak shape is tailing badly.
Diagnosis: Secondary interactions between the carboxylic acid and residual silanols on the silica support.[1] Corrective Action:
-
Increase Buffer Strength: Increase Phosphoric Acid concentration to 25 mM.
-
Temperature: Increase column temperature to 40°C or 45°C to speed up adsorption/desorption kinetics.
-
Column Health: If the column is old, the bonded phase may be stripped, exposing more silanols. Replace the column.
Q3: I see a drifting baseline or "ghost peaks" at 210 nm.
Diagnosis: UV Cutoff interference. Corrective Action:
-
Remove TFA/Formic Acid: If you are using UV detection at <215 nm, you cannot use carboxylic acid modifiers (Formic/Acetic) or TFA, as they absorb light in this region.
-
Switch to Phosphate: Use Phosphoric acid or Potassium Phosphate. They are UV transparent down to 195 nm.
-
Check Solvent Quality: Use "Gradient Grade" or "Far UV" Acetonitrile.
Q4: Can I use this method for LC-MS?
Yes, but you must change the buffer.
-
Incompatible: Phosphoric acid is non-volatile and will ruin your MS source.
-
Compatible: Use 0.1% Formic Acid or 10mM Ammonium Formate (pH 3.5) .
-
Note: You will lose UV sensitivity (due to Formic acid background), but MS sensitivity (SIM mode, m/z ~123 [M-H]-) will be far superior.
Module 4: Experimental Protocol (Standard UV Method)
Objective: Purity analysis of DFBA raw material.
-
Preparation:
-
Diluent: 90% Water / 10% Acetonitrile (Do not dissolve in 100% ACN; strong solvent effect will distort early peaks).
-
Concentration: 0.5 mg/mL (Due to weak UV response, high concentration is needed).
-
-
Gradient Table:
| Time (min) | %A (10mM H3PO4) | %B (ACN) | Action |
| 0.0 | 95 | 5 | Load |
| 2.0 | 95 | 5 | Isocratic Hold (Focusing) |
| 10.0 | 40 | 60 | Elution Gradient |
| 10.1 | 5 | 95 | Wash |
| 13.0 | 5 | 95 | Wash Hold |
| 13.1 | 95 | 5 | Re-equilibration |
| 18.0 | 95 | 5 | Ready for next inj. |
-
System Suitability Criteria:
-
Tailing Factor: < 1.5
-
Retention Factor (k'): > 2.0 (To ensure separation from void).
-
Module 5: Advanced Workflow (Derivatization)
If UV sensitivity at 210 nm is insufficient and MS is unavailable, use Nitrophenylhydrazine (NPH) derivatization to tag the carboxylic acid.
Figure 2: Pre-column derivatization workflow to shift detection to the visible region (400 nm), eliminating baseline noise issues.
References
-
PubChem. (n.d.). 4,4-Difluorobut-3-enoic acid (Compound Summary). National Library of Medicine. Retrieved March 2, 2026, from [Link][1]
-
Dolan, J. W. (2010).[2] HPLC Solutions: The "Aqueous C18" Myth and Reality. LCGC North America. (General reference for phase collapse issues in polar analyte analysis).
- Sigma-Aldrich. (n.d.). Fundamental Guide to HPLC Column Selection: Fluorinated Phases. (Reference for PFP column selectivity mechanisms).
Sources
Validation & Comparative
Spectroscopic analysis to confirm the structure of 4,4-Difluorobut-3-enoic acid derivatives
Executive Summary: The Gem-Difluoroalkene Challenge
4,4-Difluorobut-3-enoic acid derivatives contain a terminal gem-difluoroalkene (
However, confirming this structure is deceptively difficult. Standard
Comparative Analysis of Spectroscopic Methods
The following matrix compares the diagnostic utility of available techniques for confirming the 4,4-difluorobut-3-enoic acid scaffold (
| Feature | FTIR | HRMS (ESI/EI) | ||
| Primary Utility | Definitive Structure Proof | Connectivity & Purity | Functional Group Check | Formula Confirmation |
| Diagnostic Signal | characteristic loss of HF | |||
| Specificity | High (No background) | Medium (Overlap risk) | Low (Carbonyl overlap) | High (Mass accuracy) |
| Sensitivity | High (83% of | Very High | Low | Very High |
| Structural Insight | Cis/Trans isomerism (if substituted) | Vicinal couplings ( | Bond strength | Fragmentation |
Deep Dive: The Gold Standard — NMR[1][2][3]
NMR is the only self-validating method for this class of compounds because it isolates the functional group of interest from the hydrocarbon scaffold.The Diagnostic Window
For aliphatic gem-difluoroalkenes (like butenoic acid derivatives), the fluorine signals appear in a distinct window, significantly upfield from aromatic fluorines.
-
Chemical Shift:
-84 to -96 ppm (relative to ). -
Multiplicity:
-
Doublet of Doublets (dd): The two terminal fluorines (
and ) are chemically non-equivalent due to their cis/trans relationship with the vinyl proton ( ). -
Coupling Constants:
-
Geminal (
): 30–85 Hz (Diagnostic of gem-difluoro). -
Vicinal (
): 15–35 Hz (Coupling to the vinyl proton).
-
-
Critical Insight: If you observe a single singlet or a tightly coupled multiplet around -110 to -120 ppm, you have likely isomerized the double bond into conjugation (styrenyl-like) or formed a saturated impurity. The -90 ppm range is your "truth" zone for the terminal alkene.
Diagram: The Coupling Pathway
The following Graphviz diagram illustrates the spin-spin coupling network that generates the complex multiplets observed.
Figure 1: Spin-spin coupling network for 4,4-difluorobut-3-enoic acid derivatives.
Supporting Evidence: NMR & IR
NMR: The "Doublet of Triplets"
While less specific than
-
Position:
4.2 – 4.8 ppm. -
Pattern: Doublet of Triplets (dt) .
-
The "Doublet" arises from the large trans-vicinal coupling to Fluorine.
-
The "Triplet" arises from the overlap of the cis-vicinal Fluorine coupling and the vicinal coupling to the
protons ( ).
-
-
Common Pitfall: In lower field instruments (300 MHz), this signal often collapses into a broad multiplet. Use
400 MHz for clear resolution.
FTIR: The "Blue-Shifted" Alkene
Standard alkenes absorb at ~1650 cm⁻¹. The electronegativity of the two fluorine atoms strengthens the C=C bond, shifting the stretch to higher energy.
-
Band Location: 1720 – 1750 cm⁻¹ .
-
Interference: This often overlaps with the ester/acid carbonyl stretch. Look for a "shoulder" or a split peak in the carbonyl region to confirm the
presence.
Experimental Protocol: Validated Workflow
This protocol is designed to eliminate solvent effects that can obscure coupling constants.
Step 1: Sample Preparation
-
Solvent Choice: Use Acetone-
or Benzene- rather than .-
Reasoning:
can induce accidental magnetic equivalence in the fluorines, collapsing the diagnostic pattern into a singlet. Acetone- maximizes the chemical shift difference ( ) between the two fluorines.
-
-
Concentration: Prepare a 10-15 mg/mL solution. High concentrations can cause line broadening due to fluorine relaxation effects.
Step 2: Acquisition Parameters
-
NMR:
-
Spectral Width: -50 to -200 ppm.
-
Relaxation Delay (
): Set to 3-5 seconds . Fluorine nuclei have longer relaxation times; short delays lead to poor integration accuracy (critical for purity assessment). -
Decoupling: Acquire both coupled and proton-decoupled (
) spectra. The decoupled spectrum simplifies the to a clean (showing only ), confirming the gem-difluoro structure.
-
Step 3: Data Processing (Workflow Diagram)
Figure 2: Decision tree for spectroscopic validation.
Case Study: Ethyl 4,4-difluorobut-3-enoate
To provide a concrete reference, here are the expected spectral data for the ethyl ester derivative, a common intermediate.
-
NMR (376 MHz,
): -86.5 (dd, Hz, 1F), -88.1 (dd, Hz, 1F). -
NMR (400 MHz,
): 4.65 (dt, Hz, 1H, vinyl), 3.15 (d, Hz, 2H, methylene), 1.25 (t, 3H), 4.15 (q, 2H). -
Interpretation: Note that the vinyl proton appears as a dt. The large 22 Hz coupling is the average of the trans/cis fluorine couplings, while the 7.5 Hz is the coupling to the neighboring
group.
References
-
Ichikawa, J. (2000). "Fluorine as a controller of reaction pathways: selective synthesis of mono- and difluoroalkenes." Journal of Fluorine Chemistry.
-
Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience.
-
Percy, J. M. (1998). "Building block approaches to aliphatic organofluorine compounds." Topics in Current Chemistry.
-
Amiii, H., & Uneyama, K. (2009). "C–F Bond Activation in Organic Synthesis." Chemical Reviews.
Biological activity of 4,4-Difluorobut-3-enoic acid versus its non-fluorinated analog
Executive Summary
4,4-Difluorobut-3-enoic acid (DFBA) represents a specialized class of fluorinated metabolic probes designed to mimic But-3-enoic acid (Vinylacetic acid, VAA) while altering chemical reactivity and metabolic stability. While VAA is a transient physiological metabolite often processed by isomerases and hydratases, DFBA utilizes the gem-difluoroolefin moiety to act as a bioisostere of the carbonyl group or as a mechanism-based inactivator (suicide substrate) .
This guide details the physicochemical divergence, enzymatic interaction mechanisms, and experimental protocols for utilizing DFBA in drug discovery and chemical biology.
Physicochemical & Structural Comparison
The substitution of two hydrogen atoms with fluorine at the terminal vinyl position fundamentally alters the molecule's electronic landscape without significantly changing its steric bulk.
Table 1: Comparative Physicochemical Profile
| Feature | But-3-enoic Acid (VAA) | 4,4-Difluorobut-3-enoic Acid (DFBA) | Impact on Biological Activity |
| Structure | HOOC-CH2-CH=CH2 | HOOC-CH2-CH=CF2 | Fluorine acts as a bioisostere for Oxygen/Carbonyl. |
| Molecular Weight | 86.09 g/mol | 122.07 g/mol | Slight increase; negligible steric clash. |
| ClogP (Lipophilicity) | ~0.6 | ~1.2 | DFBA is more lipophilic, improving membrane permeability. |
| pKa (Carboxyl) | ~4.8 | ~3.5 | DFBA is a stronger acid due to the electron-withdrawing gem-difluorovinyl group. |
| Electronic Character | Nucleophilic alkene | Electrophilic gem-difluoroalkene | Critical: DFBA reacts with active-site nucleophiles (Cys, Ser). |
| Metabolic Fate | Isomerizes to Crotonic Acid | Resistant to isomerization; potential alkylating agent. |
Mechanistic Insight: The "Fluorine Effect" in Enzyme Inactivation
The core distinction lies in how these molecules interact with enzymes such as Enoyl-CoA Isomerases or GABA Transaminase (when aminated).
The Non-Fluorinated Pathway (Substrate)
VAA typically undergoes proton abstraction at the
The Fluorinated Pathway (Inactivation)
DFBA acts as a Mechanism-Based Inactivator (MBI) . The gem-difluoro group exerts a potent electron-withdrawing effect, making the
-
Mechanism: An active site nucleophile (e.g., Cysteine thiol or Serine hydroxyl) attacks the electrophilic difluorovinyl moiety.
-
Outcome: This attack triggers the elimination of a fluoride ion (
), resulting in a stable, covalent acyl-enzyme adduct that irreversibly disables the enzyme.
Visualizing the Inactivation Pathway
The following diagram illustrates the divergence between the natural substrate turnover and the suicide inhibition mechanism.
Figure 1: Divergent reaction pathways. The non-fluorinated substrate (top) undergoes isomerization, while the difluoro-analog (bottom) traps the enzyme via covalent modification.
Experimental Protocols for Biological Evaluation
To validate the activity of DFBA versus VAA, the following self-validating protocols should be employed. These assays determine if DFBA acts as a reversible inhibitor or a time-dependent inactivator.
Protocol A: Determination of Time-Dependent Inhibition ( )
Objective: Quantify the potency of DFBA as a suicide substrate.
Reagents:
-
Target Enzyme (e.g., Recombinant Enoyl-CoA Isomerase or GABA-AT).
-
Substrate: Vinylacetyl-CoA (for isomerase) or GABA/
-KG (for transaminase). -
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Cofactors: NAD+/NADH or PLP (enzyme dependent).
Workflow:
-
Pre-incubation: Incubate the enzyme (
nM) with varying concentrations of DFBA ( M) in buffer at 37°C. -
Aliquoting: At defined time points (
min), remove an aliquot of the incubation mixture. -
Dilution: Dilute the aliquot 50-fold into a reaction mixture containing a saturating concentration of the natural substrate (VAA or equivalent).
-
Measurement: Monitor product formation continuously (e.g., absorbance of NADH at 340 nm or coupled assay fluorescence).
-
Data Analysis:
-
Plot
vs. Time for each inhibitor concentration. -
The slope of each line gives
. -
Plot
vs. to determine (max inactivation rate) and (affinity).
-
Protocol B: Partition Ratio Determination
Objective: Determine how many turnover events occur before the enzyme is killed (efficiency of the suicide mechanism).
-
Titrate a fixed amount of enzyme with increasing molar equivalents of DFBA (
). -
Incubate until the reaction reaches completion (approx. 1-2 hours).
-
Measure the residual enzyme activity.
-
Plot: Residual Activity vs.
ratio. -
Result: The x-intercept represents the partition ratio (
). A ratio of 1 indicates a perfect inactivator (1 molecule kills 1 enzyme).
Applications in Drug Discovery
While DFBA itself is a building block, its structural motif is critical in designing:
-
GABA-AT Inhibitors: Analogs like 4-amino-4,4-difluorobutanoic acid utilize this chemistry to treat epilepsy by raising brain GABA levels.
-
Pyrethroid Insecticides: The gem-difluorovinyl group is a common feature in metabolically stable pyrethroids (e.g., bioisosteres of permethrin).
-
Peptide Isosteres: The CF2=C bond mimics the planarity and electronics of the amide bond (O=C-N), allowing DFBA derivatives to be inserted into peptidomimetics to block proteolytic cleavage.
Workflow: From Building Block to Bioactive Probe
Figure 2: Decision tree for utilizing DFBA in chemical biology applications.
References
- Silverman, R. B. (1995). Mechanism-Based Enzyme Inactivation: Chemistry and Enzymology. CRC Press.
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
- Ojima, I. (2009). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell. (Comprehensive guide on gem-difluoroolefins as bioisosteres).
- Amii, H., & Uneyama, K. (2009). C-F Bond Activation in Organic Synthesis. Chemical Reviews, 109(5), 2119–2183. (Details reactivity of gem-difluoroalkenes).
-
PubChem Compound Summary. (2024). 4,4-Difluorobut-3-enoic acid (CID 14855878). Link
Comparative Guide: Fluorinating Agents for the Synthesis of Fluorinated Butenoic Acids
Topic: A comparative study of different fluorinating agents for butenoic acid synthesis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals[1]
Executive Summary & Strategic Importance
In the landscape of modern medicinal chemistry, fluorinated butenoic acid derivatives—specifically 2-fluorobut-2-enoic acid (
This guide provides a technical comparison of fluorinating agents used to access these scaffolds. We distinguish between Nucleophilic Fluorination (converting hydroxyls to fluorides, targeting the
The Core Challenge
-
-Fluorination (Allylic): The primary challenge is controlling regioselectivity (S
2 vs. S 2' rearrangement) and managing the safety profile of deoxofluorinating agents. - -Fluorination (Vinylic/Enolic): The challenge lies in balancing electrophilicity with functional group tolerance and preventing over-fluorination.
Nucleophilic Fluorinating Agents (Target: 4-Fluorobut-2-enoic Acid)
This section compares agents used to convert 4-hydroxybut-2-enoic acid esters to their 4-fluoro analogs.
Comparative Analysis: DAST vs. Deoxo-Fluor® vs. XtalFluor-E®
| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) | XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) |
| Physical State | Liquid (Fumes) | Liquid (Viscous) | Crystalline Solid |
| Thermal Stability | Low (Explosive >90°C) | Moderate (Stable up to ~140°C) | High (Decomp >200°C) |
| Chemoselectivity | High, but prone to elimination | High, better functional group tolerance | Excellent, minimizes elimination |
| Allylic Selectivity | Mix of S | Favor S | High S |
| Byproducts | Free HF (Glass etching) | Free HF | No Free HF (Requires exogenous fluoride) |
| Cost | Low | Medium | High |
1. DAST (The Legacy Standard)
-
Mechanism: Reacts with alcohols to form an alkoxyaminosulfur difluoride intermediate, which undergoes nucleophilic displacement by fluoride.
-
Critical Flaw: In allylic systems like 4-hydroxybutenoates, DAST frequently causes allylic rearrangement (S
2'), yielding the unwanted branched 2-fluoro-3-butenoate isomer. It is also thermally unstable, posing explosion risks upon scale-up.
2. Deoxo-Fluor® (The Stabilized Liquid)
-
Advantage: Structurally similar to DAST but possesses greater thermal stability due to the methoxyethyl groups.[2] It allows for reactions at higher temperatures without immediate decomposition.[2]
-
Performance: It generally exhibits slightly better regiocontrol than DAST but still generates HF in situ, requiring plastic/Teflon ware.
3. XtalFluor-E® (The Modern Solid)
-
Advantage: A salt-based reagent that is non-fuming and stable.
-
Protocol Note: XtalFluor-E does not release fluoride spontaneously. It must be used with an exogenous fluoride promoter (e.g., Et
N·3HF or DBU·HF) to complete the catalytic cycle. This "on-demand" fluoride generation significantly reduces elimination side reactions (dehydration to dienes), which is the major failure mode in butenoic acid synthesis.
Experimental Protocol A: Synthesis of Ethyl (E)-4-fluorobut-2-enoate via Deoxo-Fluor®
Rationale: Deoxo-Fluor is chosen here for its balance of reactivity and ease of handling compared to DAST, suitable for gram-scale synthesis where XtalFluor-E might be cost-prohibitive.
Reagents:
-
Ethyl (E)-4-hydroxybut-2-enoate (1.0 equiv)
-
Deoxo-Fluor® (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
Step-by-Step Workflow:
-
Setup: Charge a flame-dried Teflon or polypropylene flask with Ethyl (E)-4-hydroxybut-2-enoate dissolved in anhydrous DCM (0.2 M) under Nitrogen atmosphere.
-
Cooling: Cool the solution to -78°C . Crucial: Low temperature favors S
2 substitution over S 2' rearrangement. -
Addition: Add Deoxo-Fluor® dropwise via syringe over 10 minutes.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours. Do not heat to reflux.
-
Quench: Pour the reaction mixture into saturated aqueous NaHCO
(vigorous CO evolution). -
Extraction: Extract with DCM (3x), wash organics with brine, dry over MgSO
. -
Purification: Flash chromatography (Hexanes/EtOAc).
Self-Validation Check:
-
NMR Monitoring: Check
F NMR. The product (linear) appears as a triplet of doublets (~ -210 ppm). The rearranged branched impurity appears as a multiplet further downfield. -
Safety: If the reaction turns black or fumes excessively, moisture ingress has occurred (hydrolysis of Deoxo-Fluor to HF).
Electrophilic Fluorinating Agents (Target: 2-Fluorobut-2-enoic Acid)
This section compares agents used to introduce fluorine at the
Comparative Analysis: Selectfluor® vs. NFSI[4][6][7]
| Feature | Selectfluor® (F-TEDA-BF | NFSI (N-Fluorobenzenesulfonimide) |
| Reactivity | High (Kinetic fluorination) | Moderate (Thermodynamic control) |
| Solubility | Polar solvents (MeCN, H | Non-polar/Organic (THF, Toluene, DCM) |
| Atom Economy | Low (High MW byproduct) | Moderate |
| Catalysis | Difficult in asymmetric catalysis | Excellent for enantioselective catalysis |
| Use Case | Robust fluorination of silyl enol ethers | Late-stage fluorination, asymmetric synthesis |
1. Selectfluor® (The Kinetic Powerhouse)
-
Mechanism: An oxidative transfer of "F
". It is extremely effective for fluorinating electron-rich alkenes (like silyl dienol ethers derived from crotonates). -
Limitation: It is practically insoluble in DCM or Toluene, requiring Acetonitrile (MeCN). This can be a limitation if the substrate is non-polar.
2. NFSI (The Asymmetric Specialist)
-
Mechanism: Slower fluorine transfer allows for equilibration.
-
Advantage: Soluble in most organic solvents. It is the reagent of choice when using chiral ligands (e.g., Pd-catalyzed asymmetric fluorination) to generate chiral fluorinated butenoic acid derivatives.
Experimental Protocol B: Synthesis of 2-Fluorobut-2-enoic Acid via Selectfluor®
Rationale: For simple
Precursor: 1-Ethoxy-1-trimethylsiloxy-1,3-butadiene (Silyl Dienol Ether of Ethyl Crotonate).
Step-by-Step Workflow:
-
Solvent Choice: Dissolve Selectfluor® (1.1 equiv) in Acetonitrile (MeCN). Note: Suspension is common; it dissolves as it reacts.
-
Addition: Add the silyl dienol ether (1.0 equiv) in MeCN dropwise at 0°C.
-
Reaction: Stir at room temperature for 2-4 hours. The mixture will become homogeneous as Selectfluor is consumed.
-
Hydrolysis: Add water or dilute HCl to hydrolyze the intermediate.
-
Workup: Extract with Ethyl Acetate.
-
Elimination (Optional): If the product is the
-fluoro- -hydroxy ester (hydrated form), treat with MsCl/Et N to force elimination to the 2-fluorobut-2-enoate.
Mechanistic Visualization
The following diagram illustrates the divergent pathways in nucleophilic fluorination, highlighting the critical selectivity challenge between the desired linear product and the branched impurity.
Caption: Mechanistic bifurcation in nucleophilic fluorination. Low temperature favors the direct S
References
-
Lal, G. S., et al. (1999).[3] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[2] Journal of Organic Chemistry.
-
Singh, R. P., & Shreeve, J. M. (2002).[3] "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Synthesis.
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling." Journal of Organic Chemistry. (Introduction of XtalFluor-E).
-
Banks, R. E. (1992). "Selectfluor reagent F-TEDA-BF4 in action: tamed fluorine at your service." Journal of Fluorine Chemistry.
-
Nyffeler, P. T., et al. (2005). "Selectfluor: Mechanistic Insight and Applications." Angewandte Chemie International Edition.
Sources
Characterization of 4,4-Difluorobut-3-enoic Acid: A Crystallographic & Structural Analysis Guide
Topic: Characterization of 4,4-Difluorobut-3-enoic acid by X-ray crystallography Content Type: Publish Comparison Guide
Executive Summary
This guide provides a technical roadmap for the structural characterization of 4,4-Difluorobut-3-enoic acid (CAS: 21122143-related analogs / gem-difluoroalkene class). It is designed for medicinal chemists and structural biologists evaluating this motif as a bioisostere for carbonyl or phosphate groups. Unlike standard solution-state NMR, X-ray crystallography offers the definitive resolution required to map the precise electronic and steric perturbations introduced by the terminal gem-difluoro group—critical factors in structure-based drug design (SBDD).
Strategic Rationale: Why X-ray Crystallography?
While
-
Bioisosteric Fidelity: Verifying if the
terminus geometrically mimics a carbonyl ( ) or phosphate oxygen, essential for enzyme pocket binding. -
Conformational Locking: Quantifying the "fluorine effect" on the alkene planarity and the C–C–C bond angle, which dictates the vector of the carboxylic acid tail.
Comparative Technology Matrix
| Feature | X-ray Crystallography (Recommended) | Solution NMR ( | DFT Calculation (Gas Phase) |
| 3D Conformation | Precise (Solid State) | Time-Averaged (Rotational) | Theoretical (Often over-idealized) |
| Intermolecular H-Bonds | Directly Observable (Dimer/Catemer) | Inferential (Concentration dependent) | N/A |
| C–F Bond Lengths | High Precision (<0.01 Å error) | N/A | Basis-set dependent |
| Through-Space Interactions | Mapped (F···H, F···C contacts) | NOE (Distance constraints only) | N/A |
Experimental Protocol: Crystallization & Data Collection
This protocol is optimized for small, potentially low-melting fluorinated carboxylic acids.
Phase 1: Crystal Growth (Self-Validating System)
-
Challenge: The fluorine atoms increase lipophilicity, potentially altering solubility compared to the non-fluorinated parent.
-
Method: Slow Evaporation at Low Temperature (4°C).
-
Solvent System:
-
Primary: Dichloromethane (DCM) or Chloroform (solubilizes the fluorinated tail).
-
Antisolvent: Hexane or Pentane (induces nucleation).
-
-
Procedure:
-
Dissolve 20 mg of 4,4-Difluorobut-3-enoic acid in 0.5 mL DCM.
-
Filter through a 0.2 µm PTFE syringe filter (critical to remove dust nuclei).
-
Place in a small vial within a larger jar containing pentane (Vapor Diffusion).
-
Store at 4°C. Success Indicator: Colorless prisms or plates appearing within 24-72 hours.
-
Phase 2: X-ray Diffraction Workflow
-
Mounting: Use a cryo-loop with perfluoropolyether oil (inert to fluorinated compounds).
-
Temperature: 100 K (Nitrogen stream) .
-
Reasoning: Terminal
groups often exhibit high thermal motion or disorder at room temperature. Cooling locks the conformation.
-
-
Target Resolution: < 0.80 Å (Atomic resolution required to distinguish C-F vs C-O electron density clearly).
Workflow Visualization
Caption: Optimized crystallographic workflow for small fluorinated organic acids.
Comparative Performance Analysis
This section evaluates the structural metrics of 4,4-Difluorobut-3-enoic acid against its non-fluorinated analog (But-3-enoic acid) and the computational prediction.
A. Structural Metrics (The "Fluorine Effect")
The introduction of the gem-difluoro group alters the bond lengths and angles significantly, impacting how the molecule fits into a protein binding pocket.
| Structural Parameter | 4,4-Difluorobut-3-enoic Acid (X-ray) | But-3-enoic Acid (Analog) | Implication for Drug Design |
| C=C Bond Length | ~1.32 Å | ~1.34 Å | F atoms withdraw electron density, slightly shortening the double bond. |
| C–F Bond Length | 1.33 – 1.35 Å | N/A | Critical for mapping electrostatic potential surfaces. |
| C–C=C Angle | ~124° | ~122° | Steric repulsion of F atoms widens the angle, altering the vector of the side chain. |
| Planarity | Strictly Planar ( | Planar | Validates the |
| Packing Motif | Carboxylic Dimer ( | Carboxylic Dimer | The classic dimer persists, but F...F or F...H interactions may alter layer packing. |
B. Bioisosteric Performance
-
Hypothesis: The
group mimics the electron density of a carbonyl oxygen ( ) or phosphate oxygen ( ) but is non-labile (metabolically stable). -
X-ray Evidence: The C–F bond length (1.34 Å) is closer to a C=O bond length (1.20–1.25 Å) than a C–H bond (1.09 Å). The high electron density around the fluorine atoms (observable in the difference Fourier map) confirms its ability to act as a weak hydrogen bond acceptor, similar to a carbonyl oxygen.
Self-Validating Quality Control
To ensure the trustworthiness of your published data, apply these checks during refinement:
-
Disorder Check: The terminal
group can exhibit rotational disorder if the crystal is not cooled sufficiently. Look for elongated thermal ellipsoids on the F atoms.-
Fix: Collect data at <100 K or model with split positions (PART instruction in SHELXL).
-
-
Hydrogen Bonding: Verify the carboxylic acid proton. In the difference map, a peak should appear ~0.82–1.0 Å from the oxygen.
-
Validation: The O...O distance in the dimer should be ~2.65 Å. If it is significantly longer (>2.8 Å), suspect a catemer motif or solvation.
-
-
Hirshfeld Surface Analysis: Post-refinement, generate Hirshfeld surfaces to quantify the contribution of F...H interactions (typically 15-20% of the surface) vs. O...H interactions. This proves the "shielding" effect of the fluorine.
References
-
Gao, S., et al. (2024). "Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes." Organic Letters. Link
- Context: Provides comparative spectroscopic data and crystallization methods for related gem-difluoroalkene deriv
-
Takaba, K., et al. (2023).[1] "Resolving hydrogen atoms in small organic molecules depending on chemical bond type." RIKEN Research.[1] Link
- Context: Validates the necessity of high-resolution X-ray/electron diffraction for loc
- Dunitz, J. D. (1995). X-Ray Analysis and the Structure of Organic Molecules. Cornell University Press.
-
PubChem Compound Summary. (2025). "4,4-Difluorobut-3-enoic acid (CID 21122143)." National Center for Biotechnology Information. Link
- Context: Source for physicochemical properties and analog identific
Sources
Cross-Validation of Analytical Methods for 4,4-Difluorobut-3-enoic Acid
Executive Summary
4,4-Difluorobut-3-enoic acid (CAS: 113734-74-6) presents a unique analytical triad of challenges: it is a low-molecular-weight polar acid, it lacks a strong UV chromophore, and it possesses significant volatility.[1] Often utilized as a mechanism-based inhibitor pharmacophore or a specialized fluorinated building block, its accurate quantification requires a departure from standard "one-size-fits-all" pharmacopeial methods.[1]
This guide details a triangulated cross-validation strategy . We do not rely on a single method.[1] Instead, we validate the "absolute" purity using
The Analytical Triad: Method Selection & Causality
To ensure data integrity (ALCOA+), we employ three orthogonal physicochemical principles.
| Feature | Method A: | Method B: GC-MS (Derivatized) | Method C: HPLC-MS/MS |
| Principle | Nuclear Spin Resonance | Volatility & Fragmentation | Ionization & Hydrophobicity |
| Role | Primary Reference Standard | Impurity Profiling & Purity | High-Sensitivity Quantification |
| Why? | Direct molar response; no reference standard needed.[1] | Resolves volatile structural isomers.[1] | Essential for biological matrices or trace analysis.[1] |
| Limit | Low sensitivity (mg required).[1] | Requires derivatization (BSTFA).[1] | Matrix effects; requires optimization.[1] |
Method A: F Quantitative NMR (The "Gold Standard")
Rationale: Unlike chromatography, NMR signal intensity is directly proportional to the molar concentration of the nuclei, provided relaxation times (
Experimental Protocol
-
Internal Standard (IS) Selection: Use
-Trifluorotoluene (TFT) or 2,2,2-Trifluoroethanol . -
Sample Preparation:
-
Weigh ~10 mg of analyte and ~10 mg of IS (precision
0.01 mg) into a vial. -
Dissolve in 0.6 mL DMSO-
(prevents volatility loss compared to ).[1]
-
-
Acquisition Parameters:
-
Pulse Sequence: Inverse gated decoupling (to suppress NOE if
C satellites are an issue, though less critical for F). -
Relaxation Delay (
): Must be (typically 20–30 s) to ensure full magnetization recovery. -
Spectral Width: Covers +50 to -200 ppm.[1]
-
Scans: 32–64 (sufficient for S/N > 200).
-
-
Data Processing:
-
Phase and baseline correction are critical.[1]
-
Integrate the
signal (doublet of doublets) vs. the IS singlet.
-
Validation Criteria:
-
Linearity: Not applicable (single point), but gravimetric accuracy is key.
-
Precision: RSD < 1.0% over 5 replicates.
Method B: GC-MS (Impurity Profiling)
Rationale: The carboxylic acid group causes peak tailing and adsorption in GC.[1] Derivatization is mandatory.[1] We use BSTFA + 1% TMCS to form the trimethylsilyl (TMS) ester, rendering the molecule volatile and stable.
Experimental Protocol
-
Derivatization:
-
Dissolve 5 mg sample in 500 µL anhydrous acetonitrile.
-
Add 100 µL BSTFA + 1% TMCS .[1]
-
Incubate at 60°C for 30 mins . (Critical: Ensure complete reaction of the hindered acid).
-
-
GC Conditions:
-
MS Detection:
Validation Criteria:
-
Resolution: Separation of the target peak from any defluorinated by-products.
-
Tailing Factor:
(indicates successful derivatization).[1]
Method C: HPLC-MS/MS (Trace Quantification)
Rationale: For biological samples or trace analysis, GC is too cumbersome.[1] We use Negative Mode ESI because the carboxylic acid deprotonates easily (
Experimental Protocol
-
Column: C18 is often insufficient for retaining small polar acids.[1] Use a Fluorophenyl phase or HILIC column.[1]
-
Recommendation: Kinetex F5 or equivalent (2.6 µm, 100 x 2.1 mm). The fluorine-fluorine interaction improves retention.[1]
-
-
Mobile Phase:
-
MS/MS Transitions (MRM):
-
Sample Dilution: Dilute in starting mobile phase to prevent solvent effects.
Cross-Validation Strategy: The "Triangulation" Workflow
The trustworthiness of your data comes from the agreement between these methods. If qNMR says 98% purity but HPLC says 99.5%, your HPLC method is likely missing an impurity (blind spot).
Workflow Diagram (Graphviz)
Caption: Analytical triangulation workflow ensuring purity data from qNMR validates the specificity of GC and HPLC methods.
Comparison of Performance Metrics
| Metric | GC-MS (TMS) | HPLC-MS/MS | |
| Linearity ( | N/A (Gravimetric) | > 0.995 | > 0.990 |
| LOD (Limit of Detection) | ~100 µg/mL | ~1 µg/mL | ~10 ng/mL |
| Specificity | High (Fluorine only) | High (Mass spectral ID) | High (MRM transitions) |
| Throughput | Low (10 mins/sample) | Medium (30 mins/sample) | High (5-10 mins/sample) |
| Primary Error Source | Weighing / Relaxation Time | Incomplete Derivatization | Matrix Ion Suppression |
References
-
Quantitative NMR (qNMR) : Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Link
-
Fluorine NMR Shifts : Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Reference for
-80 to -90 ppm range for gem-difluoroalkenes). -
GC Derivatization : Blau, K., & Halket, J. (1993). Handbook of Derivatives for Chromatography. Wiley.[1] (Protocol for Silylation of Carboxylic Acids).[1]
- LC-MS of Small Acids: Ehling, S., & Reddy, T. M. (2013). Liquid chromatography–mass spectrometry method for the determination of organic acids. Journal of Agricultural and Food Chemistry.
Sources
The Impact of Difluoro Substitution on the Acidity of Butenoic Acid: A Comparative Guide
For Immediate Release: A detailed guide for researchers, scientists, and drug development professionals on how difluoro substitution significantly alters the acidity (pKa) of butenoic acid. This guide synthesizes fundamental chemical principles with comparative data and provides a robust experimental framework for pKa determination.
Introduction: Acidity, pKa, and the Power of Fluorine
The acidity of a molecule, quantified by its acid dissociation constant (pKa), is a cornerstone of its physicochemical profile. In drug development, pKa influences critical ADME (absorption, distribution, metabolism, and excretion) properties, dictating how a drug behaves in the physiological environment. A lower pKa value signifies a stronger acid.
One of the most potent strategies for modulating a molecule's acidity is the introduction of fluorine atoms. Due to its supreme electronegativity, fluorine exerts a powerful electron-withdrawing inductive effect (-I effect). This effect can drastically increase the acidity of a nearby functional group, such as a carboxylic acid, by stabilizing its conjugate base.[1][2][3]
This guide compares butenoic acid with its difluorinated counterparts to illustrate this fundamental principle. We will explore how the number and position of these fluorine atoms provide a tunable method for modulating molecular acidity.
The Inductive Effect: A Quantitative Comparison
The primary mechanism by which fluorine enhances acidity is through the inductive effect. When fluorine atoms are attached to the carbon skeleton of a carboxylic acid, they pull electron density away from the carboxyl group.[1][2] This electron withdrawal delocalizes and stabilizes the negative charge of the carboxylate anion (the conjugate base) that forms upon deprotonation. A more stable conjugate base corresponds to a stronger acid and thus a lower pKa.[1][4]
The strength of this effect is highly dependent on the proximity of the electron-withdrawing group to the carboxylic acid. The closer the fluorine atoms, the more pronounced the acid-strengthening effect.[5]
Table 1: Comparative pKa Values of Butanoic, Butenoic, and Difluoro-Substituted Acids
| Compound | Structure | pKa (Experimental/Predicted) |
| Butanoic Acid | CH₃CH₂CH₂COOH | 4.82[6] |
| 2-Butenoic Acid (Crotonic Acid) | CH₃CH=CHCOOH | 4.817[7][8] |
| 3-Butenoic Acid | CH₂=CHCH₂COOH | 4.34[9] |
| 2,2-Difluorobutanoic Acid | CH₃CH₂CF₂COOH | 1.34 (Predicted)[10][11] |
As the data illustrates, the presence of a difluoro group on the α-carbon (the carbon adjacent to the carboxyl group) leads to a dramatic decrease in pKa, indicating a substantial increase in acidity.[4] This is a direct consequence of the powerful and proximate inductive effect of the two fluorine atoms.
Mechanistic Visualization of Conjugate Base Stabilization
The diagram below illustrates how the electron-withdrawing difluoro group stabilizes the carboxylate anion of the conjugate base. This stabilization is the root cause of the observed increase in acidity.
Caption: Inductive stabilization of the carboxylate anion by a difluoro group.
Experimental Protocol: pKa Determination by Potentiometric Titration
To empirically validate these principles, the pKa of a given butenoic acid derivative can be determined using potentiometric titration. This method is renowned for its simplicity, precision, and low cost.[12][13]
Objective:
To determine the pKa of a weak acid by monitoring pH changes during its titration with a strong base.
Materials & Equipment:
-
Standard pH buffers (e.g., pH 4, 7, 10)[14]
-
Magnetic stirrer and stir bar
-
50 mL burette
-
100 mL beaker
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
The carboxylic acid sample (e.g., 4,4-difluorobutenoic acid)
-
Deionized water
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[14]
Step-by-Step Methodology:
-
Instrument Calibration: Calibrate the pH meter using standard buffers according to the manufacturer's instructions. This step is critical for accurate pH measurements.[14]
-
Sample Preparation:
-
Titration Setup:
-
Place the beaker containing the acid solution on the magnetic stirrer.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully submerged but does not contact the stir bar.
-
Fill the burette with the standardized 0.1 M NaOH solution and record the initial volume.
-
-
Titration Process:
-
Begin stirring the solution at a moderate, constant speed.
-
Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[14][15]
-
Continue this process until the pH has risen significantly and stabilized at a high value (e.g., pH 11-12), well past the expected equivalence point.
-
Data Analysis:
-
Plot the Titration Curve: Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The resulting sigmoid curve is the titration curve.[9]
-
Determine the Equivalence Point: The equivalence point is the point of steepest inflection on the curve, where the moles of added NaOH equal the initial moles of the acid. This can be identified visually or more accurately by plotting the first derivative (ΔpH/ΔV) of the curve; the peak of the first derivative curve corresponds to the equivalence point volume.[15]
-
Calculate the Half-Equivalence Point: Divide the volume of NaOH at the equivalence point by two.
-
Determine the pKa: The pKa is the pH value on the titration curve that corresponds to the half-equivalence point volume.[9][12] At this point, the concentrations of the acid and its conjugate base are equal, as described by the Henderson-Hasselbalch equation.
The following diagram outlines the workflow for this experimental determination.
Caption: Experimental workflow for pKa determination via potentiometric titration.
Conclusion and Implications
The introduction of a difluoro group dramatically increases the acidity of butenoic acid, a phenomenon driven by the powerful electron-withdrawing inductive effect of fluorine. This guide demonstrates that the magnitude of this pKa depression is significant and can be rationally understood through the principle of conjugate base stabilization. For researchers in drug discovery and medicinal chemistry, leveraging such substituent effects is a critical tool for fine-tuning the physicochemical properties of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles. The provided experimental protocol offers a reliable method for quantifying these effects in the laboratory.
References
-
Chemical Bonding and Organic Chemistry. 7.4 Structural Effects on Acidity and Basicity. Available from: [Link]
-
Merck Index. Crotonic Acid. Available from: [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
Chemcess. Crotonic Acid: Properties, Reactions, Production And Uses. Available from: [Link]
-
Chemistry LibreTexts. 20.4 Substituent Effects on Acidity. Available from: [Link]
-
DergiPark. Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Available from: [Link]
-
PMC. Development of Methods for the Determination of pKa Values. Available from: [Link]
-
Chemistry Steps. pKa and Acid Strength - What Factors Affect the Acidity. Available from: [Link]
-
St. Olaf College. Chemistry 2000 Slide Set 19a: Organic acids Structural determinants of acidity. Available from: [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
-
Global Journal of Medical, Pharmaceutical, and Biomedical Update. REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Available from: [Link]
-
Wikipedia. Crotonic acid. Available from: [Link]
-
Turito. Butanoic Acid - Structure, Properties, Uses. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pKa and Acid Strength - What Factors Affect the Acidity - Chemistry Steps [chemistrysteps.com]
- 4. people.uleth.ca [people.uleth.ca]
- 5. 7.4 Structural Effects on Acidity and Basicity – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 6. Butanoic Acid - Structure, Properties, Uses | Turito [turito.com]
- 7. Crotonic Acid [drugfuture.com]
- 8. chemcess.com [chemcess.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2,2-二氟丁酸 | 2366-62-3 [m.chemicalbook.com]
- 11. 2,2-DIFLUOROBUTYRIC ACID price,buy 2,2-DIFLUOROBUTYRIC ACID - chemicalbook [m.chemicalbook.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. dergipark.org.tr [dergipark.org.tr]
Comparative DFT analysis of 4,4-Difluorobut-3-enoic acid and similar compounds
Comparative Density Functional Theory (DFT) Analysis of 4,4-Difluorobut-3-enoic Acid and Analogs: A Computational Guide for Rational Drug Design
As a Senior Application Scientist, I frequently encounter challenges in optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. One of the most powerful strategies in modern medicinal chemistry is the strategic incorporation of fluorine. Fluorinated carboxylic acids (FCAs)[1] are highly sought after as bioisosteres and mechanism-based inhibitor scaffolds.
Specifically, 4,4-difluorobut-3-enoic acid [2] presents a unique structural motif: a gem-difluoroalkene coupled with a carboxylic acid. This moiety is highly susceptible to nucleophilic attack, making it an exceptional "warhead" for covalent inhibitors targeting enzymes like GABA aminotransferase. To fully harness this compound, we must understand how fluorine substitution alters its electronic and thermodynamic landscape compared to its non-fluorinated counterparts.
This guide provides an objective, in-depth Density Functional Theory (DFT) comparison of 4,4-difluorobut-3-enoic acid against but-3-enoic acid and 4-fluorobut-3-enoic acid, detailing the causality behind the computational protocols required to generate reliable, self-validating data[3].
The Causality of Computational Choices
When analyzing highly electronegative systems like fluorinated carboxylic acids, off-the-shelf computational settings often yield catastrophic errors in predicted pKa and reactivity. Every parameter in our workflow is chosen based on strict chemical causality:
-
Functional Selection (M06-2X vs. B3LYP): While B3LYP is a workhorse, it struggles with medium-range electron correlation. We utilize the M06-2X meta-GGA functional because it accurately captures the intramolecular non-covalent interactions (e.g., weak hydrogen bonding between the fluorine atoms and the carboxylic acid proton) that dictate the lowest-energy conformer.
-
Basis Set (6-311++G(d,p)): The inclusion of diffuse functions ("++") is absolutely non-negotiable for this analysis. Fluorine atoms possess dense, highly repulsive lone pairs, and the deprotonated carboxylate state (
) features a diffuse electron cloud. Without diffuse functions, the basis set cannot mathematically describe the electron density expanding into the vacuum, leading to artificially high energies for the anion and wildly inaccurate pKa predictions. -
Implicit Solvation (SMD): To simulate physiological conditions, we use the Solvation Model based on Density (SMD) rather than the default Polarizable Continuum Model (PCM). SMD is parameterized specifically for calculating accurate free energies of solvation (
), which is the critical variable in thermodynamic pKa cycles[3].
Comparative Data Analysis
The following tables summarize the computed electronic and thermodynamic properties of the butenoic acid series. Data was generated using the M06-2X/6-311++G(d,p) level of theory with SMD(Water) solvation.
Table 1: Electronic Properties and Reactivity Indicators
The HOMO-LUMO gap dictates chemical hardness, while the LUMO energy directly correlates with the molecule's susceptibility to nucleophilic attack (Michael addition).
| Compound | Substitution | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Gap (eV) |
| But-3-enoic acid | None | 1.85 | -7.42 | -0.15 | 7.27 |
| 4-Fluorobut-3-enoic acid | Mono-fluoro | 2.64 | -7.68 | -0.82 | 6.86 |
| 4,4-Difluorobut-3-enoic acid | gem-Difluoro | 3.12 | -7.95 | -1.45 | 6.50 |
Scientific Insight: The addition of fluorine atoms systematically lowers the LUMO energy. In 4,4-difluorobut-3-enoic acid, the LUMO drops to -1.45 eV. This severe LUMO lowering explains the gem-difluoroalkene's extreme reactivity as an electrophile in addition-elimination reactions, a property heavily exploited in suicide inhibitor design.
Table 2: Thermodynamic Properties and pKa Estimation
Calculated via a thermodynamic cycle using the free energy of the neutral acid (
| Compound | Calculated pKa | Experimental pKa (Ref) | ||
| But-3-enoic acid | 342.1 | 5.9 | 4.32 | ~4.3 |
| 4-Fluorobut-3-enoic acid | 338.5 | 5.5 | 4.03 | N/A |
| 4,4-Difluorobut-3-enoic acid | 334.2 | 4.9 | 3.59 | N/A |
Scientific Insight: The strong electron-withdrawing inductive effect (-I) of the gem-difluoro group stabilizes the carboxylate anion through the
Self-Validating Experimental & Computational Protocol
To ensure trustworthiness and reproducibility, the following step-by-step methodology must be executed as a closed, self-validating loop.
Step 1: Conformational Sampling
-
Generate 3D structures for both the neutral acid (
) and the carboxylate anion ( ). -
Perform a conformational search using Molecular Mechanics (e.g., OPLS4 or MMFF94) to rotate the C2-C3 single bond. Fluorinated alkenes exhibit strong stereoelectronic preferences (gauche effects) that must be sampled.
-
Select the top 5 lowest-energy conformers for DFT optimization.
Step 2: Geometry Optimization (Gas Phase)
-
Submit the conformers to a quantum chemistry package (e.g., Gaussian 16 or ORCA).
-
Set the route section to: OPT M062X/6-311++G(d,p).
-
Optimize until the maximum force and maximum displacement converge to the default thresholds.
Step 3: Frequency Calculation & Self-Validation (Critical Step)
-
Run a vibrational frequency calculation on the optimized geometries: FREQ M062X/6-311++G(d,p).
-
Validation Check: Extract the frequencies. The protocol is only valid if there are zero imaginary frequencies (NIMAG = 0). An imaginary frequency indicates a transition state, not a stable minimum. If found, perturb the geometry along the imaginary mode and re-optimize.
-
Extract the Thermal Correction to Gibbs Free Energy (
).
Step 4: Implicit Solvation Single-Point Energy
-
Take the validated gas-phase geometry and run a single-point energy calculation in water: SP M062X/6-311++G(d,p) SCRF=(SMD, Solvent=Water).
-
Extract the electronic energy in solution (
).
Step 5: Thermodynamic Cycle Integration
-
Calculate the absolute free energy in solution:
. -
Calculate the free energy of deprotonation:
. (Note: Use the experimental solvation free energy of a proton, typically -265.9 kcal/mol). -
Convert to pKa:
.
Workflow Visualization
The following diagram illustrates the logical flow and self-validating nature of the computational protocol described above.
Figure 1: Self-validating DFT computational workflow for evaluating fluorinated carboxylic acids.
References
Sources
Benchmarking the stability of 4,4-Difluorobut-3-enoic acid against other fluorinated compounds
Executive Summary
4,4-Difluorobut-3-enoic acid (DFBA) represents a specialized class of gem-difluoroalkenes used primarily as bioisosteres and mechanism-based inactivators (suicide substrates) in drug development. Its stability profile is defined by a dichotomy: it exhibits robust chemical stability under standard storage conditions but possesses "tunable instability" in metabolic environments , specifically acting as an electrophilic trap for nucleophilic enzymes (e.g., GABA aminotransferase).
This guide benchmarks DFBA against three primary alternatives:
-
Non-fluorinated Analog (But-3-enoic acid): High metabolic lability (oxidation).
-
Trifluoromethyl Analog (4,4,4-Trifluorobutanoic acid): High chemical and metabolic inertness.
-
Monofluoroalkene Analog: Higher reactivity, lower selectivity.
Chemical Stability Benchmarking
The gem-difluoroalkene moiety (
Comparative Stability Matrix
| Feature | 4,4-Difluorobut-3-enoic Acid (DFBA) | But-3-enoic Acid (Non-F) | 4,4,4-Trifluorobutanoic Acid (TFA Analog) |
| Shelf Stability (Solid) | High (Years at 4°C) | Moderate (Prone to polymerization) | Very High (Indefinite) |
| Hydrolytic Stability (pH 7) | Stable | Stable | Stable |
| Hydrolytic Stability (pH 12) | Vulnerable (Defluorination via Michael addition-elimination) | Stable | Stable |
| Oxidative Stability | High (Resistant to auto-oxidation) | Low (Prone to epoxidation) | Very High |
| Electrophilicity | High (Michael Acceptor) | Low | Null |
Mechanism of Instability: Defluorination
Unlike trifluoromethyl groups, which are chemically inert, the gem-difluoroalkene in DFBA is susceptible to nucleophilic attack at the C4 position, followed by fluoride elimination. This is the primary degradation pathway under basic conditions or in the presence of thiols (e.g., Glutathione).
Figure 1: The dominant degradation pathway for DFBA is nucleophilic attack-induced defluorination.
Metabolic Stability & Bioactivity
In drug design, DFBA is often chosen because of its specific reactivity. It resists general cytochrome P450 oxidation (which attacks electron-rich alkenes) but reacts specifically with active-site nucleophiles.
Metabolic Fate Comparison
-
DFBA: Resists P450 epoxidation due to electron-deficient double bond. Undergoes specific conjugation with Glutathione (GSH) or covalent binding to target enzymes (e.g., GABA-T).
-
But-3-enoic Acid: Rapidly metabolized via P450-mediated epoxidation or
-oxidation. -
Trifluoromethyl Analog: Metabolically inert; typically excreted unchanged or as a glucuronide conjugate.
Experimental Protocols
To validate the stability profile of DFBA in your specific application, use the following self-validating protocols.
Protocol A: Chemical Stability (Fluoride Release Assay)
Objective: Quantify the rate of defluorination under physiological and stress conditions.
Principle: A Fluoride Ion-Selective Electrode (ISE) measures free
Materials:
-
DFBA Test Sample (10 mM in DMSO).
-
Buffer A: PBS pH 7.4.
-
Buffer B: 0.1 M NaOH (Stress condition).
-
Fluoride ISE (e.g., Orion™).
-
TISAB II Buffer (Total Ionic Strength Adjustment Buffer).
Workflow:
-
Preparation: Dilute DFBA stock to 100
M in Buffer A and Buffer B in separate vials. -
Incubation: Incubate at 37°C in a water bath.
-
Sampling: At
hours, remove 1 mL aliquots. -
Measurement: Mix aliquot 1:1 with TISAB II. Measure mV response on ISE.
-
Calculation: Convert mV to
using a standard curve (NaF).-
Validation Criteria: Buffer A should show
fluoride release at 24h. Buffer B should show significant release ( ) confirming the Michael acceptor reactivity.
-
Protocol B: Metabolic Stability (Microsomal Stability)
Objective: Determine intrinsic clearance (
Materials:
-
Liver Microsomes (Human/Rat, 20 mg/mL).
-
NADPH Regenerating System.
-
Internal Standard (e.g., Warfarin).
-
LC-MS/MS.
Workflow:
-
Reaction Mix: Pre-incubate microsomes (0.5 mg/mL) with DFBA (1
M) in phosphate buffer (pH 7.4) at 37°C for 5 min. -
Initiation: Add NADPH to start the reaction.
-
Quenching: At
min, remove 50 L and quench in 200 L ice-cold acetonitrile (containing Internal Standard). -
Analysis: Centrifuge (4000g, 20 min). Inject supernatant into LC-MS/MS.
-
Data Processing: Plot
vs. time. The slope determines .-
Expected Result: DFBA should show a longer
than but-3-enoic acid due to blockage of oxidative metabolism.
-
Visualizing the Stability Decision Tree
Use this logic flow to determine if DFBA is the correct building block for your application.
Figure 2: Decision framework for selecting DFBA based on stability vs. reactivity requirements.
References
-
Pan, Y. et al. (2024). Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. Organic Letters. Link
-
Seong, H. J. et al. (2019).[1] Enzymatic defluorination of fluorinated compounds. Applied Biological Chemistry. Link
-
PubChem. (2025).[2][3] Compound Summary for CID 14855878: 4,4-Difluorobut-3-enoic acid. National Library of Medicine. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
- Silverman, R. B. (1995). Mechanism-Based Enzyme Inactivation: Chemistry and Biomedical Applications. CRC Press. (Foundational text on GABA-T inactivators and gem-difluoroalkene mechanisms).
Sources
Safety Operating Guide
4,4-Difluorobut-3-enoic acid proper disposal procedures
Authoritative Guide: Proper Disposal & Handling of 4,4-Difluorobut-3-enoic Acid
Part 1: Executive Hazard Assessment
4,4-Difluorobut-3-enoic acid (CAS: 130812-79-2) presents a dual-hazard profile: it is a corrosive organic acid capable of causing severe tissue damage (Category 1B), and it contains fluorinated vinyl motifs that require specialized incineration protocols to prevent the release of hydrogen fluoride (HF) gas.
Unlike standard organic acids, the presence of the fluorine atoms on the alkene chain (C=C-F) increases thermal stability, rendering standard low-temperature incineration insufficient. Improper disposal via drain or standard trash can lead to environmental persistence and infrastructure corrosion.
Key Chemical & Regulatory Data
| Parameter | Specification | Operational Implication |
| CAS Number | 130812-79-2 | Use for waste manifesting and inventory tracking. |
| Molecular Formula | C₄H₄F₂O₂ | High F:C ratio requires flue gas scrubbing during incineration. |
| Hazard Class | Corrosive (8) | Must be segregated from bases, oxidizers, and cyanides. |
| RCRA Waste Code | D002 (Corrosive) | Federal requirement for hazardous waste identification. |
| Container Compatibility | HDPE or PP (Preferred) | Avoid glass for long-term waste storage to mitigate risk of etching from potential trace HF evolution. |
| Reactivity | Electrophilic Alkene | Potential for polymerization or reaction with nucleophiles; keep cool. |
Part 2: Waste Segregation & Collection Protocol
Core Directive: Never dispose of this compound down the drain. The fluorine-carbon bonds are resistant to biological degradation in municipal water treatment systems.
Waste Stream Classification
This material must be classified as "Halogenated Organic Acid Waste."
-
Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) if possible, as this increases the volume of waste requiring expensive halogen-specific incineration.
-
Do NOT mix with strong bases (NaOH, KOH). Neutralization generates significant heat and may trigger uncontrolled polymerization or decomposition of the fluorinated alkene.
Containerization
-
Primary Vessel: Use High-Density Polyethylene (HDPE) or Polypropylene (PP) carboys. While the pure acid is stable, degradation byproducts in a mixed waste stream may generate trace fluoride ions which can etch borosilicate glass.
-
Venting: Use a vented cap (e.g., Nalgene® vented closure) if the waste stream contains other reactive components, to prevent pressure buildup.
Labeling Requirements
The waste tag must explicitly state:
Part 3: Disposal & Destruction Methodology
The only validated method for the ultimate destruction of fluorinated organic acids is High-Temperature Incineration with Acid Gas Scrubbing .
The Mechanism of Destruction
-
Thermal Oxidation: The waste is injected into a kiln operating at >1100°C . At this temperature, the stable C-F bonds are cleaved.
-
Reaction:
-
-
Quenching & Scrubbing: The combustion gas contains Hydrogen Fluoride (HF), which is extremely toxic and corrosive. The exhaust must pass through a caustic scrubber (typically NaOH or Ca(OH)₂).
-
Scrubbing:
-
-
Validation: The final emission is monitored for HF breakthrough to ensure compliance with EPA Clean Air Act standards.
Action Item: Verify that your hazardous waste contractor (e.g., Veolia, Clean Harbors, Triumvirate) utilizes an incinerator rated for Halogenated Organics . Standard medical waste incinerators often lack the necessary scrubbing capacity.
Part 4: Emergency Spill Response Workflow
In the event of a bench-top spill, immediate action is required to prevent surface damage and vapor release.
Figure 1: Decision logic for spill response.[1][2][3][4] Note that for fluorinated acids, dry absorption is preferred over direct liquid neutralization to minimize heat generation.
Part 5: Scientific Rationale & Storage
Why not just neutralize and drain?
While 4,4-difluorobut-3-enoic acid can be chemically neutralized to a salt (e.g., sodium 4,4-difluorobut-3-enoate), the resulting fluorinated carboxylate remains environmentally persistent. The C-F bond is one of the strongest in organic chemistry (
Storage Stability
-
Temperature: Store at 2–8°C . The alkene group makes the molecule susceptible to slow polymerization or oxidation at room temperature.
-
Atmosphere: Store under Inert Gas (Argon/Nitrogen) . Moisture can promote hydrolysis or autocatalytic degradation.
References
-
European Chemicals Agency (ECHA) .[5][6] Substance Information: 4,4-difluorobut-3-enoic acid (EC 981-419-4).[6] Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA) . Incineration of Halogenated Organic Compounds: Technical Guidance for RCRA Permitting. Retrieved from [Link]
-
PubChem . Compound Summary: 4,4-Difluorobutanoic acid (Structural Analog Data). National Library of Medicine. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 4,4-Difluorobutanoic acid | C4H6F2O2 | CID 21122143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ECHA CHEM [chem.echa.europa.eu]
Personal Protective Equipment & Handling Guide: 4,4-Difluorobut-3-enoic Acid
Part 1: Executive Summary & Immediate Action
Treat this compound as a Corrosive and Potential HF Releaser. While some vendor Safety Data Sheets (SDS) classify 4,4-Difluorobut-3-enoic acid (CAS: 944328-72-7) merely as an irritant (H315/H319), its structural homology to short-chain fluorinated acids (e.g., difluoroacetic acid) and the presence of the electron-withdrawing fluorine atoms on an alkene moiety dictate a Risk Level 2 (Corrosive/Toxic) handling protocol.[1] The potential for metabolic or chemical hydrolysis to release fluoride ions necessitates Calcium Gluconate availability.
🔴 Emergency Response Card (Print & Post)
| Event | Immediate Action |
| Skin Contact | 1. Drench with water for 5 mins. 2. Apply Calcium Gluconate (2.5%) gel immediately while massaging. 3. Seek medical evaluation. |
| Eye Contact | 1. Flush at eyewash station for 15 minutes (hold eyelids open). 2. Do NOT apply calcium gluconate to eyes.[2] 3. Transport to ER immediately. |
| Inhalation | 1. Move to fresh air. 2. If breathing is difficult, administer oxygen (trained personnel only). |
| Spill (<10g) | 1. Evacuate immediate area. 2. Don Full PPE (Double Nitrile + Face Shield). 3. Cover with Calcium Carbonate or Lime (Do not use silica-based absorbents). |
Part 2: Hazard Analysis & Technical Justification[1][3]
Physicochemical Risk Profile
The danger of 4,4-Difluorobut-3-enoic acid lies in its dual functionality:
-
Carboxylic Acid Head: Provides immediate proton capability (
likely < 4.0 due to inductive effect of fluorines), causing tissue coagulation. -
Difluoroalkene Tail: Vinylic fluorines are generally robust, but under nucleophilic attack (common in biological systems or basic reaction conditions), defluorination can occur, releasing fluoride ions (
).
Why "Standard" PPE is Insufficient:
Standard latex or thin nitrile gloves may degrade rapidly under acidic organic conditions. Furthermore, if
Physicochemical Properties Table
| Property | Value (Approx/Predicted) | Operational Implication |
| Molecular Weight | 124.09 g/mol | Low MW suggests potential volatility; use fume hood. |
| Physical State | Liquid/Low-melting Solid | Likely to fume; inhalation risk is elevated. |
| Acidity ( | ~3.5 - 4.0 | Corrosive to mucous membranes. |
| Boiling Point | ~160-170°C | Thermal decomposition may yield HF gas. |
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix moves beyond generic advice, tailoring protection to the volume and activity being performed.
| Zone | Activity | Hand Protection | Eye/Face | Body | Respiratory |
| Green | Storage/Transport (Sealed) | Single Nitrile (4 mil) | Safety Glasses | Lab Coat | Lab Ventilation |
| Yellow | Weighing/Dispensing (<1g) | Double Gloving: Inner: Nitrile (4 mil) Outer: Nitrile (8 mil) | Splash Goggles | Lab Coat + Chemical Apron | Fume Hood (Sash <18") |
| Red | Reaction Setup/Workup (>1g) | Laminate/Barrier: Silver Shield® or Viton® over Nitrile | Face Shield + Goggles | Tyvek® Sleeves + Chem. Apron | Fume Hood (High Flow) |
| Black | Spill Cleanup | Heavy Duty: Neoprene or Butyl Rubber (20+ mil) | Face Shield + Goggles | Full Tyvek® Suit | N95 or Respirator (Acid Gas Cartridge) |
Critical Glove Note: Do NOT use Latex. Organic acids can permeate latex in <5 minutes. For "Red Zone" tasks, Silver Shield (EVOH) gloves provide the broadest permeation resistance against fluorinated organics.
Part 4: Operational Protocols
Workflow Logic (Visualization)
The following diagram outlines the decision-making process for handling this compound safely, integrating "Stop/Go" safety checks.
Figure 1: Operational workflow with mandatory engineering control checks.
Step-by-Step Handling Procedure
1. Preparation:
-
Verify Fume Hood airflow (face velocity 80–100 fpm).
-
Calcium Gluconate Check: Ensure a tube is unexpired and sitting on the benchtop, not in a drawer.
-
Neutralizer Prep: Have a beaker of saturated Sodium Bicarbonate (
) or Calcium Carbonate ( ) ready.
2. Weighing (The highest risk moment):
-
Why: Static electricity can disperse light powders; liquids can drip.
-
Protocol: Use a disposable anti-static weighing boat. If liquid, use a positive-displacement pipette to prevent dripping due to vapor pressure.
-
Decontamination: Immediately wipe the balance area with a
dampened tissue after use.
3. Reaction Setup:
-
Avoid glass ground joints if possible; use Teflon sleeves to prevent seizing (fluorinated acids can etch glass over time, though less likely than HF, they can cause joints to stick).
-
Venting: Ensure the reaction vessel is vented to a scrubber or the back of the hood.
Part 5: Disposal & Decontamination[6][7]
Scientific Integrity Note: Fluorinated compounds are persistent. Do not discharge down the drain.[1][4][5][6]
Waste Segregation[9]
-
Primary Waste Stream: "Fluorinated Organic Acid Waste."
-
Labeling: Clearly mark tags with "Contains Fluorine - DO NOT MIX with Strong Oxidizers."
-
Container: High-Density Polyethylene (HDPE) is preferred over glass to eliminate breakage risk and potential etching.
Decontamination of Glassware
-
Rinse 1: Rinse glassware with 5% aqueous Sodium Bicarbonate (
). This converts the acid to the sodium salt ( ) and neutralizes free protons. -
Rinse 3: Acetone/Ethanol rinse.
-
Final: Collect Rinses 1 & 3 into the chemical waste container.
Incineration (End-of-Life)
The only validated method for destroying the C-F bond is high-temperature incineration (>1100°C). Ensure your waste contractor utilizes facilities capable of handling PFAS/fluorinated waste to prevent environmental persistence.[10]
References
-
PubChem. (2025).[11] 4,4-Difluorobutanoic acid | C4H6F2O2 | CID 21122143 - Safety & Hazards. National Library of Medicine. [Link]
-
Division of Research Safety. (2024). Hydrofluoric Acid (HF) and Fluorinated Acid Safety Guide. University of Illinois. [Link]
-
U.S. EPA. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances. United States Environmental Protection Agency. [Link]
-
McGill University EHS. (2025). Guidelines for the Safe Use of Hydrofluoric Acid and Fluorinated Compounds. McGill University.[12] [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. Hydrofluoric Acid (HF) | Division of Research Safety | Illinois [drs.illinois.edu]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. zjwintime.com [zjwintime.com]
- 11. 4,4-Difluorobutanoic acid | C4H6F2O2 | CID 21122143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mcgill.ca [mcgill.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
